molecular formula C6H5BrFNO B1529055 4-Bromo-3-fluoro-5-methoxypyridine CAS No. 1256825-73-6

4-Bromo-3-fluoro-5-methoxypyridine

Cat. No.: B1529055
CAS No.: 1256825-73-6
M. Wt: 206.01 g/mol
InChI Key: LEFHWIXMVFNOPL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoro-5-methoxypyridine
Source PubChem
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InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFHWIXMVFNOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286198
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
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Molecular Weight

206.01 g/mol
Source PubChem
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CAS No.

1256825-73-6
Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
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Record name Pyridine, 4-bromo-3-fluoro-5-methoxy-
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Record name 4-bromo-3-fluoro-5-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluoro-5-methoxypyridine: A Key Building Block for Scientific Advancement

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-fluoro-5-methoxypyridine

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. This compound, a halogenated and methoxy-substituted pyridine derivative, has emerged as a valuable intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the pyridine core offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and safe handling, designed to empower researchers in leveraging its full potential. The presence of multiple, distinct functional groups allows for selective and sequential reactions, making it a powerful tool in the synthesis of novel compounds with tailored biological activities and material properties.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is crucial for its effective application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, a combination of data from suppliers and analogous compounds provides a solid foundation for its characterization.

Core Molecular and Physical Data
PropertyValueSource
CAS Number 1256825-73-6[1]
Molecular Formula C₆H₅BrFNO[1][2]
Molecular Weight 206.01 g/mol [1][2]
Boiling Point ~201 °C (Predicted for isomer)[3]
Density ~1.621 g/cm³ (Predicted for isomer)[3]
Storage Inert atmosphere, 2-8°C[1]

Note: Boiling point and density data are based on the closely related isomer 4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-00-5) and should be considered as an estimation for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring and one signal for the methoxy group protons. The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the adjacent protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine, bromine, nitrogen, and oxygen atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the C-Br, C-F, C-O, and C=N bonds, as well as aromatic C-H stretching and bending vibrations.

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established pyridine chemistry, such as the halogenation of a substituted pyridine precursor. A general approach would involve the bromination of 3-fluoro-5-methoxypyridine.

Conceptual Synthetic Protocol: Bromination of 3-fluoro-5-methoxypyridine

This protocol is a hypothetical pathway and would require experimental optimization.

  • Reaction Setup: To a solution of 3-fluoro-5-methoxypyridine in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent), add a brominating agent such as N-Bromosuccinimide (NBS).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the substrate.

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any inorganic byproducts. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A 3-Fluoro-5-methoxypyridine C Reaction Monitoring (TLC/GC-MS) A->C Bromination B N-Bromosuccinimide (NBS) Solvent (e.g., CH2Cl2) Room Temperature B->C D Aqueous Work-up C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The bromine and fluorine atoms provide handles for various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

General Reaction Scheme for Suzuki Coupling:

Suzuki_Coupling reactant1 This compound product 4-R-3-fluoro-5-methoxypyridine reactant1->product reactant2 R-B(OH)2 (Boronic Acid) reactant2->product reagents Pd Catalyst Base reagents->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 3-position, activated by the electron-withdrawing nitrogen atom of the pyridine ring, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, providing a pathway to a diverse array of substituted pyridines.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

This compound is a strategically important building block with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its distinct functional groups offer multiple avenues for chemical modification, enabling the construction of complex and diverse molecular scaffolds. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization. As research progresses, the full scope of this versatile intermediate's applications will undoubtedly continue to expand.

References

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3-fluoro-5-methoxypyridine (CAS 1256825-73-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

4-Bromo-3-fluoro-5-methoxypyridine is a strategically substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its utility is primarily centered in the fields of medicinal chemistry and drug discovery, where the unique arrangement of its functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers a sophisticated platform for molecular design and synthesis.[1][2] The pyridine core itself is a well-established privileged scaffold in numerous FDA-approved drugs, and the specific substitution pattern of this compound allows for precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[2][3]

The bromine atom at the 4-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[4][5] The fluorine atom at the 3-position can significantly influence the acidity of the adjacent C-H bond and introduce favorable metabolic properties, while the methoxy group at the 5-position modulates the electron density of the ring system.[1][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is foundational to its successful application in synthesis. Below is a summary of the known and predicted characteristics of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1256825-73-6 [6][7]
Molecular Formula C₆H₅BrFNO [6][7]
Molecular Weight 206.01 g/mol [6]
Appearance Liquid (Predicted/Observed) [8]
Storage Conditions Inert atmosphere, 2-8°C [6][7]
SMILES COC1=CN=CC(F)=C1Br [6]

| InChI Key | NYMSNXYJKHEMCQ-UHFFFAOYSA-N |[8] |

Note: Experimental data such as melting point, boiling point, and precise spectroscopic peaks are not widely published. The data presented is compiled from supplier information and computational predictions. Researchers should obtain a certificate of analysis for batch-specific data.

Spectroscopic Characterization

While specific spectra are not publicly available in research literature, the expected 1H and 13C NMR spectral characteristics can be predicted based on the structure.

  • ¹H NMR: The spectrum is expected to show two distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A sharp singlet corresponding to the methoxy group protons would be observed around 3.9-4.0 ppm.

  • ¹³C NMR: The spectrum will display six distinct carbon signals. The carbon atom bonded to fluorine will show a large coupling constant (¹JCF), a characteristic feature in fluorine NMR spectroscopy. The carbon bonded to bromine will also be identifiable by its chemical shift.[4]

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The most logical synthetic route begins with a commercially available or readily synthesized 3-fluoro-5-methoxypyridine. The electron-donating methoxy group and the electron-withdrawing fluorine atom will direct electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The C4 position is activated by the methoxy group and less deactivated by the fluorine compared to the C2 position, making it the most likely site for bromination.

Synthetic_Pathway Start 3-Fluoro-5-methoxypyridine Intermediate This compound Start->Intermediate Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., CH₃CN, CCl₄) Suzuki_Coupling cluster_0 Reactants cluster_1 Product Reactant1 4-Bromo-3-fluoro- 5-methoxypyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactant1->Catalyst Reactant2 Aryl/Heteroaryl Boronic Acid/Ester Reactant2->Catalyst Product 4-Aryl-3-fluoro- 5-methoxypyridine Catalyst->Product Buchwald_Hartwig cluster_0 Reactants cluster_1 Product Reactant1 4-Bromo-3-fluoro- 5-methoxypyridine Catalyst Pd Precatalyst Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Reactant1->Catalyst Reactant2 Primary or Secondary Amine (R¹R²NH) Reactant2->Catalyst Product 4-Amino-3-fluoro- 5-methoxypyridine Catalyst->Product

Sources

The Definitive Guide to the Structural Elucidation of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Structural Complexity of a Novel Pyridine Derivative

For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. Substituted pyridines, in particular, are a critical class of molecules, forming the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth, technical exploration of the structural elucidation of a specific, highly functionalized derivative: 4-bromo-3-fluoro-5-methoxypyridine.

This molecule presents a unique analytical challenge due to the interplay of its substituents: a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring. Each of these functional groups imparts distinct electronic and steric influences, which manifest in characteristic ways across various spectroscopic techniques. Understanding these influences is not merely an academic exercise; it is fundamental to confirming the molecule's identity, predicting its reactivity, and ultimately, harnessing its potential in downstream applications.

This document moves beyond a simple recitation of analytical methods. It is designed as a practical workflow, guiding the reader through the logical process of structural determination. We will delve into the "why" behind experimental choices, explaining how data from multiple, complementary techniques are synthesized to build an unambiguous structural assignment. From the initial synthesis to the final crystallographic analysis, each step is presented as a self-validating system, ensuring the highest degree of scientific integrity.

A Plausible Synthetic Route: Accessing the Target Molecule

While various synthetic strategies for substituted pyridines exist, a plausible and adaptable route to this compound can be conceptualized based on established methodologies for similar compounds. A common approach involves the modification of a pre-existing pyridine core. For instance, a synthetic pathway could commence from a suitable aminopyridine precursor, followed by diazotization and subsequent bromination and fluorination steps. The methoxy group could be introduced via nucleophilic substitution of a suitable leaving group.

A potential synthetic approach, adapted from methodologies for related compounds, is outlined below.[1] This serves as a conceptual framework, with the understanding that optimization of reaction conditions would be necessary.

Experimental Protocol: A Conceptual Synthesis
  • Starting Material: A suitably substituted aminopyridine.

  • Diazotization: The aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

  • Sandmeyer-type Reaction (Bromination): The diazonium salt is then reacted with a copper(I) bromide solution to install the bromine atom at the 4-position.

  • Balz-Schiemann Reaction (Fluorination): Alternatively, for fluorination, the diazonium salt can be converted to a tetrafluoroborate salt, which upon heating, yields the fluorinated pyridine.

  • Methoxylation: Introduction of the methoxy group at the 5-position could be achieved via nucleophilic aromatic substitution on a precursor with a suitable leaving group at that position, using sodium methoxide.

The purification of the final product would typically involve column chromatography to isolate this compound from any side products or unreacted starting materials.

The Analytical Workflow: A Multi-Technique Approach to Unambiguous Structure Determination

structure_elucidation_workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry Synthesis->MS Molecular Weight FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups Xray X-ray Crystallography (if crystalline solid) Synthesis->Xray Definitive 3D Structure Structure Final Structure Confirmation NMR->Structure MS->Structure FTIR->Structure Xray->Structure

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the carbon skeleton and the connectivity of protons and other nuclei.

¹H NMR: Deciphering the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their coupling relationships.

  • Expected Signals:

    • Aromatic Protons: The pyridine ring has two protons. Due to the substitution pattern, they will appear as distinct signals. The fluorine at position 3 will introduce additional splitting.

    • Methoxy Protons: The three protons of the methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3d1HH-2The proton at the 2-position is adjacent to the nitrogen and will be deshielded. It will show coupling to the fluorine at C-3.
~7.5d1HH-6The proton at the 6-position is also adjacent to the nitrogen and will be deshielded, though likely less so than H-2. It will show coupling to the fluorine at C-3.
~3.9s3H-OCH₃The methoxy protons are shielded and will appear as a singlet.

Data predicted based on known spectra of similar compounds, such as 3-bromo-5-methoxypyridine.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environments. The presence of fluorine will cause characteristic splitting of the signals for carbons close to it.

  • Expected Signals:

    • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to bromine, fluorine, and the methoxy group will have characteristic chemical shifts. The C-F coupling constants are particularly informative.

    • Methoxy Carbon: A single signal for the methoxy carbon is expected, typically in the range of 55-60 ppm.

  • Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)AssignmentRationale
~155Large (¹JCF)C-3Directly bonded to fluorine, will show a large one-bond coupling constant.
~150Small (²JCF or ³JCF)C-5Bonded to the electronegative oxygen of the methoxy group.
~145Small (²JCF)C-2Adjacent to nitrogen and fluorine.
~140Small (³JCF)C-6Adjacent to nitrogen.
~110Small (²JCF)C-4Bonded to bromine, will be influenced by both bromine and fluorine.
~56None-OCH₃Typical chemical shift for a methoxy carbon.

Predictions are based on general principles of ¹³C NMR of fluorinated pyridines.[2][3]

2D NMR: Connecting the Pieces
  • COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule as there are no vicinal protons on the aromatic ring to show correlation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively assigning which protons are attached to which carbons.[4][5] It will show correlations between the proton signals and the signals of the carbons they are directly bonded to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons.[4][5] This is invaluable for establishing the overall connectivity of the molecule. For example, the methoxy protons should show a correlation to the C-5 carbon of the pyridine ring.

Caption: A diagram illustrating key HMBC correlations for structure confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze coupling constants and correlations to build the final structure.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

  • Expected Molecular Ion: The molecular formula is C₆H₅BrFNO. The calculated monoisotopic mass is approximately 204.95 Da. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7]

  • Predicted Mass Spectrometry Data:

m/z (relative intensity)Assignment
205/207 (1:1)[M]⁺ (Molecular ion)
190/192 (1:1)[M - CH₃]⁺
177/179 (1:1)[M - CO]⁺ or [M - C₂H₄]⁺
126[M - Br]⁺
98[M - Br - CO]⁺

Fragmentation predictions are based on common fragmentation pathways for aromatic compounds and halogenated derivatives.[5][8]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for fragmentation information or electrospray ionization (ESI) for softer ionization and observation of the molecular ion.

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

  • Data Interpretation: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce plausible fragmentation pathways that are consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Expected Absorptions:

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

    • C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

    • C-O stretching (aryl ether): Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹[9]

    • C-F stretching: ~1200-1000 cm⁻¹

    • C-Br stretching: Below 1000 cm⁻¹

  • Predicted FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H stretch
~2960, 2850MediumAliphatic C-H stretch (-OCH₃)
~1580, 1470StrongAromatic C=C/C=N stretch
~1250StrongAryl-O asymmetric stretch
~1040StrongAryl-O symmetric stretch
~1100StrongC-F stretch
~700MediumC-Br stretch

Data predicted based on typical FTIR correlation tables and spectra of similar compounds.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet for a solid sample or a thin film on a salt plate for a liquid or dissolved solid.

  • Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Assign the major absorption bands to the corresponding functional groups and vibrational modes, ensuring consistency with the proposed structure.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

  • Rationale for Use: While the spectroscopic methods described above are usually sufficient to determine the constitution of the molecule, X-ray crystallography provides the ultimate confirmation.[10][11][12] It can reveal subtle stereochemical details and packing arrangements in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

  • Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating the detailed connectivity information from NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR, a confident structural assignment can be made. For crystalline materials, X-ray crystallography provides the final, definitive proof. This multi-faceted approach ensures the scientific rigor required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Beilstein Journals. Supporting Information. [Link]

  • MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. [Link]

  • PMC. Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

  • PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

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Introduction: The Structural Imperative of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 4-Bromo-3-fluoro-5-methoxypyridine

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable scaffolds. Their unique electronic properties and defined substitution vectors make them versatile building blocks for creating complex molecular architectures.[1] Among these, this compound (CAS No: 1256825-73-6) emerges as a compound of significant interest.[2][3] The strategic placement of its bromo, fluoro, and methoxy substituents on the pyridine ring offers multiple, chemoselective handles for synthetic transformations, enabling its use in the synthesis of novel pharmaceutical agents and functional materials.[1]

This guide provides an in-depth analysis of the core spectroscopic data for this compound. We will move beyond a simple presentation of data, delving into the causality behind the experimental design and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to acquire, interpret, and validate the structure of this important chemical entity.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is essential before interpreting its spectral output.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrFNO[2][3]
Molecular Weight 206.01 g/mol [2]
CAS Number 1256825-73-6[2][3]
Canonical SMILES COC1=CN=CC(F)=C1Br[2]

To facilitate a clear discussion of the NMR spectra, the following atom-numbering system will be used.

Caption: Numbered structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Causality of Protocol Choices: The goal is to obtain a high-resolution spectrum where signals are sharp and free from interference. The choice of solvent is critical. A deuterated solvent is used to avoid a massive interfering signal from the solvent's own protons and to provide a deuterium signal for the instrument's field-frequency lock, which ensures spectral stability.[4] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power for nonpolar to moderately polar compounds and its relatively simple residual solvent peak.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of chloroform-d (CDCl₃, 99.8%+ D).

    • For quantitative accuracy and chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp, symmetrical solvent peak.

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle to ensure adequate signal without saturation for a rapid repetition time.

    • Set the acquisition time to at least 2 seconds and the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Data Presentation and Interpretation

The spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methoxy group protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.2Doublet (d)~2.0 Hz (⁴JHF)1H
H-6~8.0Doublet of Doublets (dd)~2.5 Hz (⁴JHH), ~1.5 Hz (⁵JHF)1H
-OCH₃ (C8-H)~4.0Singlet (s)N/A3H

Expert Analysis: The chemical shifts of pyridine protons are typically found downfield ( > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[5]

  • H-2 and H-6 (~8.2 and ~8.0 ppm): These two protons are in the deshielded region of the spectrum. H-2, being ortho to the electronegative nitrogen, is expected to be the most downfield. It will be split into a doublet by the fluorine atom at C-3 (a four-bond coupling, ⁴JHF). H-6 is coupled to both H-2 (a four-bond coupling, ⁴JHH) and the fluorine at C-3 (a five-bond coupling, ⁵JHF), resulting in a doublet of doublets.

  • -OCH₃ (~4.0 ppm): The methoxy protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for a methoxy group attached to an aromatic ring.

G H2 H-2 (~8.2 ppm) F3 F-3 H2->F3 ⁴JHF (~2.0 Hz) H6 H-6 (~8.0 ppm) H6->H2 ⁴JHH (~2.5 Hz) H6->F3 ⁵JHF (~1.5 Hz)

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton, with each unique carbon atom typically yielding a distinct signal.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

Causality of Protocol Choices: A standard ¹³C NMR experiment is run with broadband proton decoupling. This collapses all C-H coupling, causing each carbon signal to appear as a singlet, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg in 0.6 mL) is often beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup (101 MHz Spectrometer):

    • Tune the probe for ¹³C observation while decoupling the ¹H frequency.

    • Set the spectral width to ~250 ppm, covering the typical range for organic molecules (0-220 ppm).

    • Use a standard 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024-4096) compared to ¹H NMR to compensate for the low sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Presentation and Interpretation

The molecule has six unique carbon atoms, and thus six signals are expected in the proton-decoupled spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Assigned CarbonChemical Shift (δ, ppm)Coupling to ¹⁹F
C-2~145-150Doublet (²JCF)
C-3~150-155 (deshielded by F)Doublet (¹JCF)
C-4~105-110 (shielded by OMe, deshielded by Br)Doublet (²JCF)
C-5~155-160 (deshielded by OMe)Doublet (³JCF)
C-6~140-145Doublet (⁴JCF)
-OCH₃ (C-8)~55-60Singlet

Expert Analysis: The interpretation relies on understanding the electronic effects of the substituents on the pyridine ring.

  • Directly Attached Carbons: C-3 and C-5 will be significantly deshielded (shifted downfield) due to the direct attachment of the highly electronegative fluorine and oxygen atoms, respectively.

  • Halogen Effects: The "heavy atom effect" of bromine can sometimes lead to a shielding effect on the directly attached carbon (C-4), but its electronegativity causes deshielding. The net effect positions C-4 in the mid-range of aromatic carbons. Fluorine substitution causes a large downfield shift on the attached carbon (C-3) and observable coupling to adjacent carbons.[6]

  • C-F Coupling: A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I=1/2). The largest coupling constant will be the one-bond coupling (¹JCF) for C-3. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are expected for C-2/C-4, C-5, and C-6, respectively, providing definitive evidence for the substitution pattern.

  • Methoxy Carbon: The -OCH₃ carbon (C-8) will appear as a sharp singlet in the aliphatic region (~55-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns and isotopic distributions.

Experimental Protocol: Acquiring an ESI-MS Spectrum

Causality of Protocol Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it straightforward to determine the molecular weight. A quadrupole mass analyzer is a robust, common analyzer that filters ions based on their mass-to-charge ratio (m/z) by applying radio frequency (RF) and direct current (DC) voltages to four parallel rods.[7][8][9]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup (ESI-QMS):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the instrument in positive ion mode.

    • Apply a high voltage (~3-5 kV) to the ESI needle.

    • Use nitrogen as the nebulizing and drying gas.

    • Scan a mass range from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peak or the protonated molecule peak [M+H]⁺.

    • Analyze the isotopic pattern of the molecular ion cluster.

Data Presentation and Interpretation

Table 4: Predicted Mass Spectrometry Data

IonCalculated m/zExpected Relative Abundance
[M]⁺ (with ⁷⁹Br)204.95~100%
[M]⁺ (with ⁸¹Br)206.95~98%
[M+H]⁺ (with ⁷⁹Br)205.96~100%
[M+H]⁺ (with ⁸¹Br)207.96~98%

Expert Analysis: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (an "isotopic doublet") for the molecular ion, separated by 2 m/z units, with nearly equal intensity. The observation of this 1:1 doublet at m/z ~206/208 (for M⁺) or ~207/209 (for [M+H]⁺) is definitive proof of the presence of one bromine atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "molecular fingerprint" and identifying the functional groups present.[10][11]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Causality of Protocol Choices: Attenuated Total Reflectance (ATR) is a widely used sampling technique because it requires minimal to no sample preparation.[12] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium), and the IR beam interacts with the surface of the sample.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

    • Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Instrument Setup:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 32-64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

Data Presentation and Interpretation

Table 5: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2950-2850C-H Stretch-OCH₃
~1600-1450C=C, C=N StretchPyridine Ring
~1300-1200C-O Stretch (Aryl Ether)Ar-O-CH₃
~1250-1100C-F StretchAryl-F
~600-500C-Br StretchAryl-Br

Expert Analysis: The FT-IR spectrum provides a rapid confirmation of the key functional groups.

  • Aromatic and Aliphatic C-H: Look for weak to medium stretches above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy C-H bonds.

  • Pyridine Ring: The characteristic stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.[13][14]

  • Key Heteroatom Bonds: The most diagnostic peaks are those corresponding to the C-O, C-F, and C-Br bonds. A strong band around 1250-1200 cm⁻¹ is indicative of the aryl ether C-O stretch. The C-F stretch will appear as a strong band in the 1250-1100 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers in the fingerprint region (< 600 cm⁻¹).

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen skeleton and confirm the substituent positions through chemical shifts and spin-spin coupling patterns, particularly the diagnostic C-F and H-F couplings. Mass spectrometry validates the molecular formula by providing an accurate molecular weight and an unmistakable isotopic pattern confirming the presence of a single bromine atom. Finally, FT-IR spectroscopy offers a rapid and reliable confirmation of the constituent functional groups. Together, these methods provide a self-validating system of data that establishes the molecule's identity with a high degree of certainty, enabling its confident use in research and development.

References

  • PubChem Compound Summary for CID 40427006, 3-Bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information for Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. Available at: [Link]

  • 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE. Autech Industry Co.,Ltd. Available at: [Link]

  • Supporting Information for Regioselective Monobromination of Phenols and Anilines. Beilstein Journals. Available at: [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. AZoM. Available at: [Link]

  • How a Quadrupole Mass Spectrometer Works. Hiden Analytical. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Principles of FTIR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

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An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of NMR in the Structural Elucidation of Fluorinated Pyridines

In the landscape of modern drug discovery and development, fluorinated pyridine scaffolds are of paramount importance. The introduction of fluorine atoms into a pyridine ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise and unambiguous structural characterization of these compounds is a cornerstone of medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.

This guide offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-3-fluoro-5-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying principles and practical considerations for its interpretation. We will delve into the predicted ¹H and ¹³C NMR spectra, outline a robust experimental protocol for data acquisition, and provide a detailed analysis of the spectral features, including the influential effects of the fluorine substituent on chemical shifts and coupling constants.

Predicted NMR Spectra of this compound

A priori prediction of the NMR spectrum is a crucial first step in the analysis of a novel compound. By understanding the electronic effects of the substituents—bromine, fluorine, and a methoxy group—on the pyridine ring, we can anticipate the chemical shifts and coupling patterns of the protons and carbons.

The structure of this compound features two aromatic protons and a methoxy group. The pyridine ring is substituted with a strongly electronegative fluorine atom, a bromine atom, and an electron-donating methoxy group. These substituents will significantly influence the electron density distribution within the ring, and consequently, the chemical shifts of the ring protons and carbons.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the C2 and C6 positions, and a singlet in the aliphatic region for the methoxy group protons.

  • H-2 and H-6 Protons: These protons will appear as distinct signals due to their different electronic environments. The fluorine atom at C3 will exert a strong electron-withdrawing effect, deshielding the adjacent protons. The bromine at C4 and the methoxy group at C5 will also influence the chemical shifts. We can predict that the proton at C2 will be coupled to the fluorine at C3, resulting in a doublet. The proton at C6 will likely appear as a singlet or a very finely split multiplet due to long-range coupling with the fluorine.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will exhibit six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts will be heavily influenced by the substituents.

  • C-F and C-Br Carbons: The carbon directly attached to the fluorine atom (C-3) will show a large one-bond C-F coupling constant (¹JCF). Similarly, the carbon attached to bromine (C-4) will have its chemical shift influenced by the heavy atom effect of bromine.

  • Other Aromatic Carbons: The chemical shifts of the other pyridine carbons (C-2, C-5, and C-6) will be influenced by the combined electronic effects of the substituents.

  • Methoxy Carbon: The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectrum Acquisition

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of a this compound sample.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.[1][2][3]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For fluorinated compounds, it is important to select a solvent that does not have signals overlapping with the analyte's signals.[4]

  • Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2][5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Spectral Analysis and Interpretation

A detailed analysis of the NMR spectra is essential to confirm the structure of this compound. The interpretation will focus on chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show the following key features:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~8.3Doublet³J(H,F) ≈ 2-4 Hz
H-6~8.1Singlet (or finely split multiplet)
-OCH₃~3.9Singlet
  • Chemical Shifts: The downfield chemical shifts of the aromatic protons (H-2 and H-6) are due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents in the pyridine ring.

  • Coupling Constants: The observed coupling between H-2 and the fluorine at C-3 is a through-bond interaction over three bonds (³J). The magnitude of this coupling is characteristic of H-F coupling in aromatic systems. Long-range couplings between H-6 and F-3 (over four bonds, ⁴J) might be observed, leading to a slight broadening or fine splitting of the H-6 signal.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals:

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J) in Hz
C-2~145Doublet²J(C,F) ≈ 20-30 Hz
C-3~155Doublet¹J(C,F) ≈ 230-260 Hz
C-4~110Doublet²J(C,F) ≈ 15-25 Hz
C-5~150Singlet (or small doublet)
C-6~140Singlet (or small doublet)
-OCH₃~56Singlet
  • C-F Couplings: The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C-3, which is a definitive indicator of a direct C-F bond. Two-bond couplings (²JCF) to C-2 and C-4 will also be observed as smaller doublets. The presence and magnitude of these couplings are crucial for the unambiguous assignment of the carbon signals.[6][7]

Visualization of Key NMR Interactions

To visually represent the key through-bond interactions that are critical for the structural confirmation of this compound, the following diagram illustrates the molecular structure and the expected J-couplings.

Figure 1. Molecular structure of this compound with key J-couplings.

Conclusion

The comprehensive NMR spectral analysis of this compound provides a definitive method for its structural characterization. By combining the predictive power of understanding substituent effects with meticulous experimental technique and detailed spectral interpretation, researchers can confidently verify the identity and purity of this important chemical entity. The characteristic ¹H and ¹³C chemical shifts, along with the highly informative H-F and C-F coupling constants, serve as a unique fingerprint for this molecule. This guide provides the necessary framework for scientists and drug development professionals to effectively utilize NMR spectroscopy in their research involving fluorinated pyridines, ensuring the integrity and quality of their chemical matter.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]

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4-Bromo-3-fluoro-5-methoxypyridine mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-3-fluoro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a substituted heterocyclic compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical characterization. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal mechanisms behind observed spectral patterns. The discussion is grounded in established principles of mass spectrometry, supported by detailed experimental protocols, data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Molecular Characteristics and Isotopic Signature

This compound (C₆H₅BrFNO) is a multi-substituted aromatic heterocycle. Its structure integrates several functional groups that dictate its fragmentation behavior: a stable pyridine ring, a methoxy ether group, and two halogen substituents (bromine and fluorine).

A foundational aspect of its mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. Consequently, any fragment ion containing a bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity.[1][2] This M/M+2 pattern is a definitive diagnostic tool for identifying bromine-containing fragments in the mass spectrum.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅BrFNO[3][4]
Monoisotopic Mass (⁷⁹Br)204.954 g/mol [5]
Monoisotopic Mass (⁸¹Br)206.952 g/mol [5]
Average Molecular Weight206.01 g/mol [3]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. For stable aromatic compounds, the molecular ion is typically strong and readily identifiable.[1]

The Molecular Ion (M•⁺)

Upon EI, this compound forms a radical cation (M•⁺). Due to the bromine isotope effect, this will be observed as a doublet at m/z 205 (containing ⁷⁹Br) and m/z 207 (containing ⁸¹Br), with the latter peak being the M+2 peak. The stability of the aromatic pyridine ring ensures that this molecular ion is a prominent feature of the spectrum.[1]

Primary Fragmentation Pathways

The fragmentation of the M•⁺ is primarily driven by the substituents on the pyridine ring. The most energetically favorable cleavages involve the loss of small, stable radicals or neutral molecules.

  • Loss of a Methyl Radical (•CH₃): This is a classic fragmentation pathway for aryl methyl ethers.[2] The cleavage of the O–CH₃ bond results in a highly stable phenoxide-type cation. This initial loss generates a fragment ion doublet at m/z 190/192 .

  • Sequential Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion at m/z 190/192 readily expels a neutral carbon monoxide molecule. This is a characteristic fragmentation of methoxy-substituted aromatic rings and leads to the formation of a stable five-membered ring cation.[2] This secondary fragmentation produces a significant ion doublet at m/z 162/164 .

  • Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is a dominant fragmentation pathway for bromo-aromatic compounds.[2][6] This homolytic cleavage results in the loss of a bromine radical (•Br), producing a fluorinated methoxypyridine cation at m/z 126 . This fragment will appear as a singlet, as it no longer contains bromine.

Proposed EI Fragmentation Scheme

The interplay of these pathways dictates the overall appearance of the EI mass spectrum. The initial loss of the methyl radical followed by CO expulsion is often a major route, competing with the direct loss of the bromine radical.

EI_Fragmentation M M•⁺ m/z 205/207 M_minus_CH3 [M - •CH₃]⁺ m/z 190/192 M->M_minus_CH3 - •CH₃ M_minus_Br [M - •Br]⁺ m/z 126 M->M_minus_Br - •Br M_minus_CH3_CO [M - •CH₃ - CO]⁺ m/z 162/164 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Key EI Fragments

Table 2: Major Fragment Ions in the EI Spectrum

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaNeutral LossMechanistic Rationale
205/207[C₆H₅BrFNO]•⁺-Molecular Ion (M•⁺)
190/192[C₅H₂BrFNO]⁺•CH₃α-cleavage at the methoxy group, loss of a methyl radical.[2]
174/176[C₆H₃BrFN]•⁺H₂COLoss of formaldehyde from the molecular ion.
162/164[C₄H₂BrFN]⁺COLoss of carbon monoxide from the [M-•CH₃]⁺ ion.[2]
126[C₆H₅FNO]⁺•BrCleavage of the C-Br bond, a common pathway for aryl bromides.[2][6]

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).

The Precursor Ion ([M+H]⁺)

In positive-ion ESI, this compound will be observed as the protonated molecule, [M+H]⁺. Protonation will likely occur at the most basic site, the pyridine nitrogen atom. This precursor ion will appear as a doublet at m/z 206/208 .

Key Fragmentation Pathways in CID

The fragmentation of the even-electron [M+H]⁺ ion in CID proceeds through the loss of stable, neutral molecules rather than the radical losses seen in EI.[7]

  • Loss of Hydrogen Bromide (HBr): A common fragmentation pathway for protonated bromo-aromatic compounds involves the elimination of neutral HBr. This would result in a fragment ion at m/z 125 .

  • Loss of Methane (CH₄): The protonated methoxy group can facilitate the elimination of a neutral methane molecule. This rearrangement-driven process would lead to a fragment ion at m/z 190/192 . While this fragment has the same mass as the [M-•CH₃]⁺ ion in EI, its formation mechanism and electronic state are different.

Proposed ESI-MS/MS Fragmentation Scheme

The CID spectrum of [M+H]⁺ is generally simpler than the EI spectrum, dominated by the loss of stable neutral molecules.

ESI_Fragmentation MH [M+H]⁺ m/z 206/208 MH_minus_HBr [M+H - HBr]⁺ m/z 125 MH->MH_minus_HBr - HBr MH_minus_CH4 [M+H - CH₄]⁺ m/z 190/192 MH->MH_minus_CH4 - CH₄

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring an EI mass spectrum.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL solution.

    • Vortex the solution until the sample is fully dissolved.

  • Instrumentation Setup (Typical Parameters):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source: Standard EI source.

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

    • Source Temperature: 200-250 °C. The temperature should be sufficient to vaporize the sample without causing thermal degradation.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Scan Range: m/z 40-300. This range will cover the molecular ion and all expected significant fragments.

  • Sample Introduction:

    • Direct Insertion Probe (DIP): Place a small amount of the solid sample or a few microliters of the prepared solution into a capillary tube. Insert the probe into the mass spectrometer's vacuum system and gently heat to volatilize the sample directly into the ion source.

    • Gas Chromatography (GC-MS): Inject 1 µL of the prepared solution into a GC system coupled to the mass spectrometer. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that elutes the compound as a sharp peak.

  • Data Acquisition:

    • Acquire a background spectrum before sample introduction.

    • Initiate data acquisition as the sample is introduced.

    • Average the scans across the chromatographic peak (for GC-MS) or across the sample evolution profile (for DIP) to obtain a clean mass spectrum.

    • Perform background subtraction to remove contributions from column bleed or solvent impurities.

  • Data Analysis:

    • Identify the molecular ion doublet (M•⁺ and M+2•⁺) at m/z 205/207.

    • Identify and annotate the major fragment ions based on the principles outlined in this guide (e.g., m/z 190/192, 162/164, 126).

    • Compare the observed spectrum to theoretical fragmentation patterns to confirm the structure.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the chemical nature of its substituents. Under Electron Ionization, the molecule exhibits characteristic cleavages, including the loss of a methyl radical followed by carbon monoxide from the methoxy group, and a competing loss of a bromine radical. The ubiquitous M/M+2 isotopic pattern for bromine provides an unambiguous marker for bromine-containing fragments. In contrast, ESI-MS/MS of the protonated molecule is characterized by the loss of stable neutral species such as HBr and CH₄. A thorough understanding of these distinct fragmentation pathways is crucial for the unequivocal identification and structural confirmation of this compound and its analogs in complex research and development settings.

References

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An In-Depth Technical Guide to the Electronic Properties of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules and functional materials.[1][2] 4-Bromo-3-fluoro-5-methoxypyridine is a unique trifunctionalized pyridine derivative that presents a fascinating case study in electronic modulation. The strategic placement of a bromine atom, a fluorine atom, and a methoxy group on the pyridine core creates a nuanced electronic environment. This guide provides a comprehensive analysis of the electronic properties of this molecule, offering insights into its reactivity, spectroscopic characteristics, and potential applications for researchers, scientists, and drug development professionals.

The demand for fluorinated organic compounds has surged due to their unique physicochemical properties.[3] Fluorine's high electronegativity can significantly alter a molecule's electron distribution, metabolic stability, and membrane permeability, making fluorinated heterocycles like this compound highly valuable in medicinal chemistry.[3] This document will delve into the interplay of inductive and resonance effects of the substituents, predict the molecule's reactivity, and provide detailed experimental protocols for its characterization.

Theoretical Framework: A Deep Dive into Substituent Effects

The electronic character of the this compound ring is dictated by the cumulative influence of its core structure and the attached functional groups.

1. The Pyridine Core: An Electron-Deficient System

The pyridine ring itself is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and also a deactivating resonance effect (-M), reducing electron density at the ortho (2, 6) and para (4) positions.[4] This intrinsic property makes pyridine less reactive towards electrophilic aromatic substitution than benzene and more susceptible to nucleophilic attack.[4][5]

2. The Substituents: A Trio of Electronic Influences

  • Fluorine at C3 (meta to Nitrogen): Fluorine is the most electronegative element and thus exhibits a very strong electron-withdrawing inductive effect (-I). Positioned at C3, this effect significantly lowers the electron density of the entire ring. While halogens, including fluorine, technically possess lone pairs capable of donation (+M effect), for fluorine, the -I effect overwhelmingly dominates. The introduction of fluorine is known to increase the electrophilicity of the pyridine π system.[6]

  • Bromine at C4 (para to Nitrogen): Bromine, like fluorine, is a halogen that exerts a strong -I effect, further withdrawing electron density from the ring. However, being larger and less electronegative than fluorine, its inductive effect is weaker. Bromine also has a modest +M (resonance) effect due to its lone pairs, which can donate electron density to the ring. In the context of the electron-deficient pyridine ring, the -I effect of bromine is generally considered dominant, contributing to the overall deactivation of the ring towards electrophiles.

  • Methoxy at C5 (meta to Nitrogen): The methoxy group (-OCH₃) presents a classic example of competing electronic effects. The oxygen atom is highly electronegative, leading to a significant -I effect. Conversely, the oxygen's lone pairs can be delocalized into the aromatic ring, resulting in a strong +M (resonance) effect. This +M effect increases electron density at the positions ortho and para to the methoxy group (C4 and C6). Given its position at C5, the methoxy group's activating +M effect will primarily influence the reactivity at C4 and C6.

Overall Electronic Landscape:

The combination of these substituents on the pyridine ring creates a complex electronic profile. The powerful inductive withdrawal from both fluorine and bromine, coupled with the inherent electron deficiency of the pyridine nitrogen, renders the ring highly electron-poor. The methoxy group's +M effect provides some localized electron donation, particularly at C4 and C6, which can influence regioselectivity in chemical reactions.

Caption: Interplay of electronic effects in this compound.

Predicted Reactivity

  • Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating effects of the pyridine nitrogen and the two halogen substituents, EAS reactions are expected to be very difficult and require harsh conditions.[4] If substitution were to occur, the directing effects of the substituents would need to be considered. The methoxy group is an activator and would direct ortho and para. However, the positions ortho and para to the methoxy group are already substituted. Therefore, predicting the site of electrophilic attack is complex.

  • Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient nature of the ring makes it a prime candidate for SNAr reactions. The positions ortho and para to the strongly electron-withdrawing fluorine and bromine atoms (C2 and C6) are particularly activated for nucleophilic attack. The bromine atom at C4 is a good leaving group, making this position also susceptible to nucleophilic displacement.

Experimental Characterization Protocols

To empirically determine the electronic properties of this compound, a suite of spectroscopic and electrochemical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule.[7] For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a wealth of information.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the two remaining aromatic protons will be indicative of the electron density at their respective positions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring will directly correlate with their local electron densities.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.[8] The chemical shift of the fluorine atom will be highly sensitive to the electronic nature of the ring.[9]

  • ¹⁵N NMR Acquisition: If sensitivity allows, acquire a ¹⁵N NMR spectrum. The chemical shift of the pyridine nitrogen will provide a direct measure of its basicity and electronic character.

  • Data Analysis: Analyze the chemical shifts and coupling constants. For instance, large downfield shifts in the ¹³C spectrum indicate deshielded, electron-poor carbon atoms.

Hypothetical NMR Data Summary:

NucleusPredicted Chemical Shift Range (ppm)Rationale
¹H (C2-H)8.0 - 8.5Deshielded due to proximity to electron-withdrawing nitrogen and fluorine.
¹H (C6-H)7.5 - 8.0Less deshielded than C2-H, influenced by the methoxy group.
¹³C (C2)145 - 155Deshielded by adjacent nitrogen.
¹³C (C3)140 - 150 (J_CF ~250 Hz)Deshielded by fluorine, large C-F coupling constant expected.
¹³C (C4)110 - 120Shielded by the +M effect of the methoxy group, but deshielded by bromine.
¹³C (C5)155 - 165Deshielded by the attached oxygen of the methoxy group.
¹³C (C6)135 - 145Influenced by both the nitrogen and the methoxy group.
¹⁹F-120 to -140Typical range for a fluoropyridine.
¹⁵N-50 to -100Indicative of a substituted pyridine.
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a molecule.[10][11] These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing quantitative data on the molecule's electronic properties.

CV_Workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis Dissolve Sample Dissolve 4-Bromo-3-fluoro- 5-methoxypyridine in acetonitrile with 0.1 M supporting electrolyte (e.g., TBAPF₆) Setup Three-electrode setup: - Working (Glassy Carbon) - Reference (Ag/AgCl) - Counter (Platinum wire) Dissolve Sample->Setup Scan Scan potential from ~0 V to -2.5 V (reduction) and ~0 V to +2.0 V (oxidation) Setup->Scan Voltammogram Record current response vs. applied potential Scan->Voltammogram Potentials Determine reduction (E_red) and oxidation (E_ox) potentials Voltammogram->Potentials HOMO_LUMO Estimate HOMO and LUMO energies Potentials->HOMO_LUMO

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Step-by-Step Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition: Scan the potential towards negative values to observe reduction events and towards positive values to observe oxidation events. Record the resulting current as a function of the applied potential.

  • Data Analysis: Determine the peak potentials for any observed redox events. These can be used to estimate the HOMO and LUMO energy levels.

Predicted Electrochemical Behavior:

Due to the electron-deficient nature of the ring, the reduction of this compound is expected to occur at a relatively mild potential (less negative) compared to unsubstituted pyridine. Conversely, its oxidation will be more difficult (occur at a more positive potential).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12][13] The absorption maxima (λ_max) can be correlated with the energy gap between the HOMO and LUMO.

Step-by-Step Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a dilute solution (micromolar range) of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).

  • Blank Measurement: Record the absorbance spectrum of the pure solvent in a quartz cuvette.

  • Sample Measurement: Record the absorbance spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Predicted Spectroscopic Data:

Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions.[14] For this compound, these bands are expected in the range of 200-280 nm. The exact positions will be influenced by the combined electronic effects of the substituents.

Summary of Predicted Electronic Properties:

PropertyPredicted Value/CharacteristicRationale
Basicity (pKa of conjugate acid)< 5.25 (pKa of pyridinium)Electron-withdrawing groups decrease the basicity of the nitrogen lone pair.[5]
Dipole MomentSignificantDue to the asymmetrical substitution pattern of highly electronegative atoms.
Reduction PotentialLess negative than pyridineElectron-deficient ring is easier to reduce.
Oxidation PotentialMore positive than pyridineElectron-deficient ring is harder to oxidize.
UV-Vis λ_max~210 nm and ~260 nmTypical for substituted pyridines.[14]

Conclusion

This compound is a heterocycle with a rich and complex electronic profile. The interplay of the electron-withdrawing inductive effects of the pyridine nitrogen and the halogen substituents, combined with the resonance-donating effect of the methoxy group, creates a molecule that is highly electron-deficient yet possesses sites of modulated reactivity. This guide has provided a theoretical framework for understanding these electronic properties and has outlined detailed experimental protocols for their empirical determination. The insights gained from such studies are invaluable for medicinal chemists and materials scientists seeking to utilize this versatile building block in the rational design of novel molecules with tailored properties.

References

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. Retrieved from [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4445. Retrieved from [Link]

  • Burnett, J. N., & Underwood, A. L. (1965). Cyclic Voltammetry of the Pyridine Nucleotides and a Series of Nicotinamide Model Compounds. Biochemistry, 4(10), 2060–2065. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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  • Wetmore, D. R., & Schofield, C. J. (2013). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 117(37), 9112–9121. Retrieved from [Link]

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  • ResearchGate. (2025). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of 4-Bromo-3-fluoro-5-methoxypyridine, a versatile trifunctionalized pyridine building block of significant interest in medicinal chemistry and materials science. We will delve into the nuanced electronic effects of the substituent groups that govern its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This guide offers field-proven insights and detailed experimental protocols to empower researchers in leveraging the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of this compound

This compound is a strategically important heterocyclic compound, offering multiple, distinct points of reactivity for the construction of complex molecular architectures. The pyridine core is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of the bromo, fluoro, and methoxy groups on this scaffold provides a rich platform for selective functionalization, making it a highly sought-after building block in drug discovery and development.

The interplay of the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, the versatile reactivity of the bromine atom in cross-coupling reactions, and the directing and electronic influence of the methoxy group create a unique chemical entity. Understanding the principles that govern its reactivity and stability is paramount for its effective utilization in synthetic campaigns.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic interplay between its substituents and the pyridine ring.

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This generally makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack.

  • Bromine (C4): The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Its position at C4 is a common site for such transformations on the pyridine scaffold.

  • Fluorine (C3): The highly electronegative fluorine atom further enhances the electron-deficient nature of the ring, particularly at the ortho and para positions. This can influence the regioselectivity of certain reactions and modulate the overall reactivity of the molecule.

  • Methoxy Group (C5): The methoxy group is an electron-donating group through resonance and can act as a directing group in certain reactions, such as directed ortho-metalation. Its electronic contribution can counterbalance the electron-withdrawing effects of the fluorine and the pyridine nitrogen to some extent.

This unique combination of electronic effects dictates the preferred sites and conditions for various chemical transformations.

Synthetic Accessibility

A potential synthetic approach is outlined below:

Synthesis_Pathway cluster_0 Conceptual Synthetic Pathway Start 3-Fluoro-5-hydroxypyridine Step1 Methylation (e.g., MeI, base) Start->Step1 Protection/Activation Intermediate 3-Fluoro-5-methoxypyridine Step1->Intermediate Step2 Bromination (e.g., NBS, acid) Intermediate->Step2 Electrophilic Aromatic Substitution Product This compound Step2->Product Suzuki_Workflow cluster_1 Suzuki-Miyaura Coupling Workflow Reactants This compound + Phenylboronic Acid + K₂CO₃ Catalyst Pd(PPh₃)₄ Reactants->Catalyst Solvent Dioxane/Water Catalyst->Solvent Reaction Heat (90-100°C) Solvent->Reaction Product 3-Fluoro-5-methoxy-4-phenylpyridine Reaction->Product Buchwald_Hartwig_Workflow cluster_2 Buchwald-Hartwig Amination Workflow Reactants This compound + Morpholine + NaO*t*Bu Catalyst Pd₂(dba)₃ / Xantphos Reactants->Catalyst Solvent Toluene Catalyst->Solvent Reaction Heat (100-110°C) Solvent->Reaction Product 4-(Morpholino)-3-fluoro-5-methoxypyridine Reaction->Product

Sources

A Technical Guide to the Solubility of 4-Bromo-3-fluoro-5-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation. This guide provides an in-depth technical overview of the solubility of 4-Bromo-3-fluoro-5-methoxypyridine, a substituted pyridine derivative with potential as a versatile building block in medicinal chemistry.[1] The presence of bromo, fluoro, and methoxy substituents on the pyridine ring imparts a unique electronic and steric profile, making a systematic study of its solubility in various organic solvents essential for its effective utilization.[1]

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the theoretical underpinnings of the solubility of this compound, provide a robust experimental framework for its determination, and offer insights into the expected solubility trends based on solvent-solute interactions.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structural and electronic characteristics is the foundation for predicting its solubility. This compound possesses a complex interplay of functional groups that influence its polarity, hydrogen bonding capacity, and overall intermolecular interactions.

PropertyValue / DescriptionSource
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.01 g/mol [1]
Boiling Point 201 °C[1]
Density 1.621 g/cm³[1]
pKa (Predicted) 2.0 ± 0.10[1]
Structural Features - Pyridine Ring: A basic heterocyclic aromatic ring. - Bromo and Fluoro Substituents: Electron-withdrawing groups that increase molecular weight and can participate in halogen bonding.[1][2] - Methoxy Group: An electron-donating group that can act as a hydrogen bond acceptor.[1]

The pyridine nitrogen atom provides a site for hydrogen bonding as an acceptor. The fluorine and the oxygen of the methoxy group can also act as hydrogen bond acceptors. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo, fluoro) groups creates a nuanced electronic distribution across the molecule, affecting its dipole moment and, consequently, its interaction with polar and non-polar solvents.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility based on the following solvent characteristics:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyridine nitrogen and methoxy oxygen of the solute can accept hydrogen bonds from the solvent, while the polar nature of the solvent will interact favorably with the polar C-Br, C-F, and C-O bonds of the solute. Good solubility is generally expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack acidic protons to donate in hydrogen bonds. They can, however, accept hydrogen bonds. The primary interactions will be dipole-dipole forces. Given the polar nature of the target molecule, moderate to good solubility is anticipated in these solvents. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds due to their high polarity.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane (DCM)): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. While the pyridine ring has some aromatic character that can interact with toluene via π-π stacking, the overall polarity of this compound suggests that its solubility in non-polar solvents will be limited. Dichloromethane, with its moderate polarity, may show better solvating power than alkanes like hexane.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The isothermal equilibrium solubility method, often referred to as the shake-flask method, is a gold-standard technique.[5]

Workflow for Isothermal Equilibrium Solubility Determination

Caption: A streamlined workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator. A standard temperature of 25 °C is typically used.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For more effective separation, centrifuge the vials at a high speed. This will pellet the undissolved solid.

  • Sample Dilution and Quantification:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that specific solvent at the experimental temperature.

Predicted Solubility Trends and Rationale

While experimental data is the ultimate determinant, a qualitative prediction of solubility provides a valuable framework for solvent selection in synthesis, purification, and formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar C-X bonds and the pyridine ring of the solute.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding between the solvent and the pyridine nitrogen and methoxy oxygen, supplemented by dipole-dipole interactions.
Moderately Polar Dichloromethane, Ethyl Acetate, AcetoneModerateFavorable dipole-dipole interactions.
Non-Polar Toluene, HexaneLow to Very LowWeak van der Waals forces are the primary mode of interaction, which are insufficient to overcome the solute-solute interactions in the crystal lattice.[4]
Visualizing Solvent-Solute Interactions

The interplay of intermolecular forces dictates the solubility of this compound.

G cluster_polar_protic Polar Protic Solvents (e.g., Methanol) cluster_polar_aprotic Polar Aprotic Solvents (e.g., DMSO) cluster_nonpolar Non-Polar Solvents (e.g., Hexane) Solute This compound H-Bonding Hydrogen Bonding Solute->H-Bonding Strong Dipole-Dipole1 Dipole-Dipole Solute->Dipole-Dipole1 Strong Dipole-Dipole2 Dipole-Dipole Solute->Dipole-Dipole2 Strong Van_der_Waals Van der Waals Forces Solute->Van_der_Waals Weak

Caption: Dominant intermolecular forces influencing solubility.

Conclusion and Future Perspectives

The solubility of this compound is a multifaceted property governed by the intricate interplay of its functional groups with the surrounding solvent medium. Based on theoretical principles, high solubility is predicted in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in polar protic and moderately polar solvents. Conversely, poor solubility is expected in non-polar hydrocarbon solvents.

The experimental protocol detailed in this guide provides a robust framework for the empirical determination of these solubility values. Such data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of this promising chemical intermediate into potential drug products. Further studies could explore the temperature dependence of solubility and the impact of pH on its solubility in aqueous systems, which would be particularly relevant for its application in biological contexts.

References

  • Vertex AI Search. 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
  • RSC Publishing. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes.
  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.

Sources

Unlocking the Therapeutic Potential of 4-Bromo-3-fluoro-5-methoxypyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of the novel 4-bromo-3-fluoro-5-methoxypyridine scaffold. Given the limited existing research on this specific derivative, this document synthesizes insights from the broader family of pyridine-based compounds to propose a strategic approach for its investigation.

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] This six-membered aromatic heterocycle is a key structural component in over 7,000 drug molecules and is featured in 95 FDA-approved pharmaceuticals.[1][3] The versatility of the pyridine nucleus allows for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties.[4][5] Notable examples of pyridine-containing drugs include the anticancer agent imatinib (Gleevec) and the antiviral medication atazanavir (Reyataz).[1]

The biological efficacy of pyridine derivatives is largely attributed to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[3] Furthermore, the pyridine ring is amenable to chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile.[3] The unique substitution pattern of 4-bromo, 3-fluoro, and 5-methoxy groups on the pyridine core of the title compound presents an intriguing opportunity for the development of novel therapeutic agents. The electron-withdrawing nature of the halogen atoms and the electron-donating methoxy group are expected to modulate the electronic properties and biological interactions of the molecule.

Hypothesized Biological Activities and Strategic Screening Cascade

Based on the extensive literature on substituted pyridines, we can hypothesize that this compound derivatives may exhibit significant anticancer and antimicrobial activities. A strategic screening cascade is proposed to efficiently evaluate these potential therapeutic applications.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies Primary_Anticancer Anticancer Activity (e.g., NCI-60 Panel) Dose_Response Dose-Response & IC50/MIC Determination Primary_Anticancer->Dose_Response Active Hits Primary_Antimicrobial Antimicrobial Activity (e.g., ESKAPE Pathogens) Primary_Antimicrobial->Dose_Response Active Hits Cytotoxicity Cytotoxicity against Normal Cell Lines Dose_Response->Cytotoxicity Spectrum Spectrum of Activity Dose_Response->Spectrum Target_ID Target Identification (e.g., Kinase Profiling) Cytotoxicity->Target_ID Selective Hits Spectrum->Target_ID Broad/Narrow Spectrum Hits Pathway_Analysis Cellular Pathway Analysis Target_ID->Pathway_Analysis Resistance Resistance Studies Pathway_Analysis->Resistance Lead_Candidate Lead Candidate Identification Resistance->Lead_Candidate Start Synthesized this compound Derivatives Start->Primary_Anticancer Start->Primary_Antimicrobial

Caption: A strategic workflow for the biological evaluation of novel pyridine derivatives.

Part 1: Anticancer Activity Evaluation

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[6] For instance, sulfonamide methoxypyridine derivatives have been explored as PI3K/mTOR dual inhibitors.[7] A comprehensive evaluation of the anticancer potential of this compound derivatives should be undertaken.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the novel compounds on various cancer cell lines.[8][9][10]

1. Cell Culture:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

3. Cell Seeding and Treatment:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. MTT Assay:

  • After 48-72 hours of incubation, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)Normal Fibroblasts IC50 (µM)
Derivative 1
Derivative 2
Doxorubicin
Potential Molecular Targets: Kinase Inhibition

Given the prevalence of pyridine-based kinase inhibitors, a logical next step is to investigate the effect of active compounds on key kinases involved in cancer progression, such as PIM-1, EGFR, and VEGFR-2.[6][11][12]

G Pyridine_Derivative This compound Derivative Kinase Kinase (e.g., PIM-1) Pyridine_Derivative->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Proposed mechanism of action via kinase inhibition.

Part 2: Antimicrobial Activity Evaluation

The pyridine nucleus is also a common feature in antimicrobial agents.[4][13] Therefore, a systematic evaluation of the antimicrobial properties of the novel derivatives is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

1. Microorganism Preparation:

  • Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) in appropriate broth media overnight.
  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

2. Compound Preparation:

  • Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.
  • Include a growth control (no compound) and a sterility control (no inoculum).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity Profile
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1
Derivative 2
CiprofloxacinN/A
FluconazoleN/AN/AN/A

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The proposed strategic workflow, encompassing initial screening for anticancer and antimicrobial activities followed by more detailed mechanistic studies, provides a robust framework for elucidating the biological potential of its derivatives. Future investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and pharmacokinetic profiling of lead candidates. The versatility of the pyridine core, combined with the unique electronic properties imparted by its substituents, suggests that these novel compounds could yield valuable additions to the therapeutic arsenal.

References

  • De, S., Kumar S, K., A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16382-16415. [Link]

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  • Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Pharmaceutical Research International, 35(5), 32-48. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2715. [Link]

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  • El-Gazzar, M. G., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(3), 3121-3139. [Link]

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  • Zhang, Y., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 13, 1563630. [Link]

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Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-fluoro-5-methoxypyridine for Advanced Research

This guide provides a comprehensive technical overview of this compound (CAS No. 1256825-73-6), a key heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, critical safety and handling protocols, plausible synthetic routes, and its versatile reactivity, supported by field-proven insights and exemplary experimental procedures.

This compound belongs to a class of highly functionalized pyridine derivatives that are of significant interest in modern organic synthesis. The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—on the pyridine core creates a molecule with uniquely tunable reactivity and electronic properties.

The pyridine ring itself is a ubiquitous motif in pharmaceuticals. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, improving membrane permeability, and modulating pKa.[1] The methoxy group, an electron-donating substituent, and the bromine atom, a versatile synthetic handle, further expand its utility.[2] Specifically, the bromine at the C4 position is an ideal site for introducing molecular diversity through well-established chemical transformations, making this compound a valuable starting point for the synthesis of novel therapeutic agents and advanced materials.[3]

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.[4][5]

PropertyValueSource(s)
CAS Number 1256825-73-6[4][5]
Molecular Formula C₆H₅BrFNO[4]
Molecular Weight 206.01 g/mol [4]
IUPAC Name This compound
SMILES COC1=CN=CC(F)=C1Br[4]
Purity (Typical) ≥95%[4]
Appearance (Varies) Off-white to light yellow solid
Storage Conditions Inert atmosphere, 2-8°C[4]

Safety & Handling: A Material Safety Data Sheet (MSDS) Core Directive

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound is limited. The following information is synthesized from supplier-provided hazard codes for the target compound and detailed data from the SDS of the closely related isomer, 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) .[6] This information should be used as a robust precautionary guide.

Hazard Identification and Classification

This chemical is considered hazardous. The primary hazards are summarized below.

PictogramGHS Hazard ClassHazard Statement
!Skin IrritantH315: Causes skin irritation.
!Eye IrritantH319: Causes serious eye irritation.
!STOT SE 3H335: May cause respiratory irritation.

Data derived from supplier information and analogous compound SDS.[6]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to rigorous safety protocols is non-negotiable when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure safety shower and eye wash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[6]

    • Skin and Body Protection: Wear a lab coat, and consider additional impervious clothing if splashing is a risk.[6]

    • Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.[7]

First Aid Measures

In case of exposure, immediate action is critical.[6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and launder contaminated clothing before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep refrigerated at 2-8°C under an inert atmosphere for long-term stability.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The rationale for this approach is that the diazotization of an amino-pyridine followed by decomposition of the resulting tetrafluoroborate salt is a classic method for introducing fluorine onto an aromatic ring.[9] Subsequent bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) is expected to be directed to the C4 position, which is activated by the C5-methoxy group and sterically accessible.

Synthetic Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Bromination A 3-Amino-5-methoxypyridine B Diazonium Tetrafluoroborate Intermediate A->B 1. HBF₄ 2. NaNO₂, 0-5°C C 3-Fluoro-5-methoxypyridine B->C Heat (Δ) (Balz-Schiemann) D This compound C->D NBS Acetonitrile

Caption: Plausible two-step synthesis of this compound.

Core Reactivity: A Gateway to Complexity

The true value of this reagent lies in its predictable and versatile reactivity. The C-Br bond is the primary site for transformations, enabling the creation of more complex molecular architectures.

Core Reactivity cluster_coupling Pd-Catalyzed Cross-Coupling cluster_anion Anion Formation Core This compound Suzuki Suzuki Coupling (with R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig Amination (with R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (with R-C≡CH) Core->Sonogashira Lithiation Halogen-Metal Exchange (with n-BuLi) Core->Lithiation Product1 Aryl-Substituted Product Suzuki->Product1 Product2 Amino-Substituted Product Buchwald->Product2 Product3 Alkynyl-Substituted Product Sonogashira->Product3 Intermediate Aryllithium Intermediate Lithiation->Intermediate Quench Reaction with Electrophile (E⁺) Intermediate->Quench Product4 E-Substituted Product Quench->Product4

Caption: Key reaction pathways for this compound.

Exemplary Experimental Protocols

The following protocols are illustrative and serve as a starting point. Optimization may be required based on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its mild conditions and functional group tolerance.[10]

Objective: To synthesize a 4-aryl-3-fluoro-5-methoxypyridine derivative.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)[11]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)[11]

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (dioxane/water). Follow this with the addition of the palladium catalyst (5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Halogen-Lithium Exchange and Electrophilic Quench

This protocol details the formation of a nucleophilic aryllithium species, which can react with a wide range of electrophiles. This transformation is exceptionally powerful but requires stringent anhydrous and anaerobic conditions.

Objective: To generate a 3-fluoro-5-methoxy-pyridin-4-yl lithium intermediate and quench with an electrophile (e.g., N,N-Dimethylformamide, DMF, to form an aldehyde).

Materials:

  • This compound (1.0 eq.)

  • n-Butyllithium (n-BuLi, 1.1 eq., solution in hexanes)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Electrophile (e.g., Anhydrous DMF, 1.5 eq.)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Vessel and Reagent Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas. Use anhydrous solvents.

  • Initial Setup: Dissolve this compound (1.0 eq.) in anhydrous THF in a two-necked flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi solution (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70°C. The choice of an alkyllithium reagent facilitates a rapid halogen-metal exchange even at very low temperatures.

  • Stirring: Stir the resulting mixture at -78°C for 30-60 minutes.

  • Electrophilic Quench: Add the electrophile (e.g., anhydrous DMF, 1.5 eq.) dropwise to the aryllithium solution at -78°C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78°C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined points of reactivity, particularly the C-Br bond, allow for its strategic incorporation into complex molecules through robust and reliable methodologies like palladium-catalyzed cross-coupling and halogen-metal exchange. A thorough understanding of its properties and strict adherence to safety protocols are paramount to leveraging its full synthetic potential in the pursuit of novel pharmaceuticals and materials.

References

  • Google Patents. (n.d.). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. (2026, January 24). Core Pioneer. Retrieved from [Link]

  • Avocado Research Chemicals Ltd. (2025, September 14). Safety Data Sheet: 3-Bromo-4-methylpyridine. Retrieved from a similar product SDS for general handling principles.
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024, February 21). YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).

  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
  • RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Scifinder. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3-fluoro-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design and synthesis of pharmaceutical agents due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4] The strategic introduction of fluorine atoms and other functional groups onto the pyridine ring can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[5] This guide provides a comprehensive overview of a proposed synthetic route to 4-bromo-3-fluoro-5-methoxypyridine, a key intermediate for the development of novel therapeutics.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically approached through a multi-step sequence starting from commercially available precursors. The proposed route leverages well-established transformations in heterocyclic chemistry, including diazotization, nucleophilic aromatic substitution, and directed ortho-metalation.

Synthetic Pathway A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B 1. NaOMe, DMF C 5-Bromo-3-methoxypyridin-2-amine B->C 2. Sodamide, liq. NH3 (Chichibabin reaction) D 5-Bromo-3-fluoropyridine C->D 3. HBF4, NaNO2 (Balz-Schiemann reaction) E 3-Fluoro-5-methoxypyridine D->E 4. NaOMe, CuI, DMF F This compound E->F 5. LDA, THF; then 1,2-dibromoethane

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This initial step involves a nucleophilic aromatic substitution of a bromide with a methoxide group on 3,5-dibromopyridine.

Protocol:

  • To a suspension of 60% sodium hydride in mineral oil (11.4 g, 285 mmol) in dry N,N-dimethylformamide (DMF, 450 mL), carefully add methanol (11.5 mL, 285 mmol) at room temperature.

  • Heat the resulting solution to 60 °C.

  • Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

  • Heat the reaction mixture to 90 °C for 1 hour.

  • Cool the reaction to room temperature and quench with water (50 mL).

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane) to yield 3-bromo-5-methoxypyridine as an off-white solid.[4]

ParameterValue
Reactants 3,5-Dibromopyridine, Sodium Hydride, Methanol
Solvent DMF
Temperature 90 °C
Reaction Time 1 hour
Typical Yield 70-80%
Step 2: Synthesis of 5-Bromo-3-methoxypyridin-2-amine

The Chichibabin amination introduces an amino group at the 2-position of the pyridine ring, which is essential for the subsequent fluorination step.

Protocol:

  • In a flask equipped with a dry ice condenser, add liquid ammonia (approx. 200 mL).

  • Add small pieces of sodium metal until a persistent blue color is observed, then add a small crystal of ferric nitrate to quench the color.

  • Add sodium metal (2.3 g, 100 mmol) in portions to form a solution of sodamide.

  • Add a solution of 3-bromo-5-methoxypyridine (18.8 g, 100 mmol) in dry toluene (100 mL) dropwise to the sodamide solution.

  • Stir the reaction mixture at the boiling point of ammonia for 4-6 hours.

  • Carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate, then add water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.

ParameterValue
Reactants 3-Bromo-5-methoxypyridine, Sodamide
Solvent Liquid Ammonia, Toluene
Temperature -33 °C (boiling point of ammonia)
Reaction Time 4-6 hours
Typical Yield 50-60%
Step 3: Synthesis of 5-Bromo-3-fluoropyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a reliable method for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[6]

Protocol:

  • Dissolve 5-bromo-3-methoxypyridin-2-amine (20.3 g, 100 mmol) in a 48% solution of tetrafluoroboric acid (HBF4, 50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C, then allow it to warm to room temperature.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water and diethyl ether.

  • Carefully heat the dried diazonium salt in a flask with a condenser until nitrogen evolution ceases. The thermal decomposition will yield the desired product.[7]

  • The crude product can be purified by distillation or column chromatography.

ParameterValue
Reactants 5-Bromo-3-methoxypyridin-2-amine, HBF4, NaNO2
Temperature 0-5 °C (diazotization), Thermal decomposition
Reaction Time Variable
Typical Yield 40-60%
Step 4: Synthesis of 3-Fluoro-5-methoxypyridine

A copper-catalyzed methoxydefluorination is employed to replace the bromine atom with a methoxy group.

Protocol:

  • To a solution of 5-bromo-3-fluoropyridine (17.6 g, 100 mmol) in dry DMF (100 mL), add sodium methoxide (6.5 g, 120 mmol) and copper(I) iodide (1.9 g, 10 mmol).

  • Heat the reaction mixture to 120 °C for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation under reduced pressure or column chromatography.

ParameterValue
Reactants 5-Bromo-3-fluoropyridine, Sodium Methoxide, Copper(I) Iodide
Solvent DMF
Temperature 120 °C
Reaction Time 12-18 hours
Typical Yield 60-70%
Step 5: Regioselective Bromination via Directed Ortho-Metalation

The final step utilizes directed ortho-metalation to introduce a bromine atom at the 4-position, directed by the methoxy group. The fluorine atom also influences the acidity of the ring protons, favoring lithiation at the adjacent C4 position.[8][9]

Directed Ortho-Metalation cluster_0 Mechanism of Directed Ortho-Metalation A 3-Fluoro-5-methoxypyridine C Transition State A->C + LDA B Lithium Diisopropylamide (LDA) B->C D 4-Lithio-3-fluoro-5-methoxypyridine C->D - Diisopropylamine F This compound D->F + 1,2-Dibromoethane E 1,2-Dibromoethane E->F

Caption: Mechanism of the final bromination step.

Protocol:

  • To a solution of diisopropylamine (1.5 mL, 11 mmol) in dry tetrahydrofuran (THF, 20 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol).

  • Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add a solution of 3-fluoro-5-methoxypyridine (1.27 g, 10 mmol) in dry THF (10 mL) dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1-2 hours at -78 °C.

  • Add a solution of 1,2-dibromoethane (1.0 mL, 11.5 mmol) in dry THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to obtain this compound.

ParameterValue
Reactants 3-Fluoro-5-methoxypyridine, LDA, 1,2-Dibromoethane
Solvent THF
Temperature -78 °C to room temperature
Reaction Time 3-4 hours
Typical Yield 50-70%

Characterization and Data

The final product and intermediates should be characterized using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyridine ring and substituents.

  • ¹³C NMR: To verify the carbon framework.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point/Boiling Point: To assess the purity of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-5-methoxypyridineC₆H₆BrNO188.02
5-Bromo-3-methoxypyridin-2-amineC₆H₇BrN₂O203.04
5-Bromo-3-fluoropyridineC₅H₃BrFN175.99
3-Fluoro-5-methoxypyridineC₆H₆FNO127.11
This compoundC₆H₅BrFNO206.01

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Liquid ammonia is a hazardous substance and should be handled with appropriate safety measures.

  • Tetrafluoroboric acid is highly corrosive.

  • 1,2-dibromoethane is a suspected carcinogen.

Conclusion

The synthetic route outlined in these application notes provides a comprehensive and logical pathway for the preparation of this compound derivatives. By employing a combination of classical and modern synthetic methodologies, this guide offers researchers a robust framework for accessing this valuable building block for drug discovery and development. The detailed protocols and mechanistic insights are intended to empower scientists to confidently synthesize and explore the potential of this and related substituted pyridine compounds.

References

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2004). Nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate. Journal of Heterocyclic Chemistry, 41(6), 987-989.
  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.
  • Gribble, G. W., & Saulnier, M. G. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Heterocycles, 23(5), 1277-1282.
  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent transmetalation to diorganomagnesium reagents of type 4 leading to 4-arylated pyridines of type 7via the 3,4-pyridyne 5.
  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotometalation route to substituted toluenes. Chemical Reviews, 90(6), 879-933.
  • Tofi, M., & Georgiadis, D. (2006). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. The Journal of Organic Chemistry, 71(16), 6244–6247.
  • Wang, C., et al. (2010). Synthesis of 2-amino-5-fluoropyridine. Chinese Journal of Pharmaceuticals, 41(1), 23-25.
  • Weaver, J. D., et al. (2014). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 16(15), 4024-4027.
  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-660.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved January 26, 2026, from [Link]

  • Zicāne, D., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8031.
  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved January 26, 2026, from [Link]

  • De Gruyter. (2013). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Chemistry of Heterocyclic Compounds, 49(8), 1224-1227.
  • Sun, W., et al. (2016). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 21(11), 1533.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 26, 2026, from [Link]

  • US11613549B2 - Bromination of pyridine derivatives. (n.d.). Google Patents.
  • Andrew G. Myers Research Group. (n.d.). Directed (ortho)
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 26, 2026, from [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. The Journal of Organic Chemistry, 58(23), 6232-6236.

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of substituted pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3-fluoro-5-methoxypyridine scaffold is of particular interest, offering a unique combination of electronic properties, metabolic stability, and potential for hydrogen bonding interactions. 4-Bromo-3-fluoro-5-methoxypyridine serves as a key building block for accessing a diverse array of 4-aryl-3-fluoro-5-methoxypyridine derivatives through the versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid coupling partners.[1]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound, offering a detailed mechanistic overview, field-proven experimental protocols, and critical insights into reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction. The electron-deficient nature of the pyridine ring, further accentuated by the inductive effect of the fluorine atom, enhances the electrophilicity of the C4 position, facilitating this step.

  • Transmetalation: In the presence of a base, the boronic acid (or a derivative like a boronate ester) forms a more nucleophilic "ate" complex. This complex then transfers its organic moiety to the palladium(II) center, displacing the bromide ligand. The choice of base is critical and can significantly influence the rate and success of this step.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4"]; Substrate [label="4-Bromo-3-fluoro-\n5-methoxypyridine (Ar-Br)", shape=cds, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_Complex [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Aryl Boronic Acid\n(Ar'-B(OH)₂)", shape=cds, fillcolor="#FBBC05"]; Base [label="Base (e.g., K₂CO₃)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; AteComplex [label="Ar'-B(OH)₃⁻ (Ate Complex)", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; DiarylPd [label="Ar-Pd(II)L₂-Ar'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="4-Aryl-3-fluoro-\n5-methoxypyridine (Ar-Ar')", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_Complex [label=""]; Substrate -> OxAdd [style=invis]; OxAdd -> PdII_Complex [style=invis]; {rank=same; Substrate; OxAdd; PdII_Complex}

PdII_Complex -> DiarylPd [label=""]; BoronicAcid -> AteComplex [label="+ Base"]; Base -> AteComplex [style=invis]; AteComplex -> Transmetalation [style=invis]; Transmetalation -> DiarylPd [style=invis]; {rank=same; BoronicAcid; Base; AteComplex; Transmetalation; DiarylPd}

DiarylPd -> Pd0 [label=""]; RedElim -> Product [style=invis]; DiarylPd -> RedElim [style=invis]; {rank=same; DiarylPd; RedElim; Product} Product -> Pd0 [style=invis]; } Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are based on established procedures for structurally similar heteroaromatic systems, such as substituted bromopyrimidines, and provide a robust starting point for the Suzuki coupling of this compound.[4]

Protocol 1: General Procedure for Suzuki Coupling

This protocol is suitable for a wide range of aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate or oil bath

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D Add Degassed Solvents (e.g., Dioxane/Water) C->D E Heat to 80-100 °C with Stirring D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction with Organic Solvent) G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-3-fluoro-5-methoxypyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For challenging substrates or to accelerate reaction times, microwave irradiation can be highly effective.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound can be highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.

ParameterCommon Reagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/LigandPd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, a combination of a palladium precursor like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) can improve catalytic activity and stability.
Ligand PPh₃, Buchwald-type ligands (SPhos, XPhos)The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and prevent catalyst deactivation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid. K₃PO₄ is often more effective than K₂CO₃, particularly for less reactive boronic acids. Cs₂CO₃ is a stronger base and can be effective in difficult couplings, though it is more expensive.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. The ratio of organic solvent to water can be optimized to ensure solubility of all reactants.
Temperature 80 - 110 °C (Conventional), 120 - 150 °C (Microwave)Higher temperatures generally increase the reaction rate. However, prolonged heating at high temperatures can lead to decomposition of the catalyst or starting materials. Microwave heating can provide rapid and uniform heating, often leading to higher yields in shorter reaction times.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Ineffective base or solvent system; Low reaction temperature.Ensure the palladium catalyst is active (use a fresh bottle or a pre-catalyst). Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst. Increase the reaction temperature or consider using microwave irradiation.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities; High temperature.Use anhydrous solvents and ensure the reaction is run under inert conditions. Use a slight excess of the boronic acid (1.2-1.5 equiv.). Avoid unnecessarily long reaction times at high temperatures.
Homocoupling of Boronic Acid Oxygen contamination; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere. A more effective ligand or base may promote the desired cross-coupling over homocoupling.
Formation of Byproducts Decomposition of starting materials or product at high temperatures.Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a wide range of 4-aryl-3-fluoro-5-methoxypyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Google P
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the C-N Coupling of a Highly Functionalized Pyridine Core

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's power lies in its ability to couple a wide array of aryl or heteroaryl halides with various amines, a transformation that was once notoriously difficult to achieve with high selectivity and functional group tolerance.[1]

This guide provides a detailed exploration of the Buchwald-Hartwig amination specifically tailored for a challenging and synthetically valuable substrate: 4-bromo-3-fluoro-5-methoxypyridine . This electron-deficient pyridine derivative presents a unique set of challenges due to the electronic effects of its substituents. The fluorine atom at the 3-position and the nitrogen atom within the ring act as electron-withdrawing groups, which can influence the oxidative addition step and the overall catalytic cycle. Conversely, the methoxy group at the 5-position is electron-donating, adding another layer of complexity to the electronic landscape of the molecule. Understanding these electronic factors is paramount for the rational design of a successful coupling protocol.

These application notes are intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and offer expert insights into troubleshooting and optimization.

Mechanistic Considerations for an Electron-Deficient Heterocycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process, generally proceeding through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4] However, the specific nature of the this compound substrate necessitates a closer look at each step.

The Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(L)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [Ar-Pd(II)(L)(NHR2)]+Br- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)-NR2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Oxidative Addition: This initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the pyridine. The electron-deficient nature of the this compound ring, influenced by the electronegative fluorine and the pyridine nitrogen, can facilitate this step.

Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the palladium(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; a base that is too strong could potentially react with the sensitive functional groups on the pyridine ring, while a base that is too weak may not efficiently deprotonate the amine, stalling the catalytic cycle.

Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the palladium(0) catalyst. The electronic properties of the ligands on the palladium center play a crucial role in promoting this step. Bulky, electron-rich phosphine ligands are known to accelerate reductive elimination and are therefore highly desirable for this transformation.

Optimized Protocol for the Amination of this compound

This protocol is a robust starting point for the coupling of various primary and secondary amines with this compound. As with any cross-coupling reaction, optimization of the reaction parameters may be necessary to achieve the highest yields for a specific amine.

Reagents and Equipment
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Experimental Procedure

Figure 2: A workflow for the Buchwald-Hartwig amination protocol.

  • Preparation of the Reaction Vessel: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (see Table 1 for recommended loading), and the phosphine ligand (see Table 1 for recommended loading).

  • Addition of Base and Amine: In a separate vial, weigh the appropriate base (see Table 1 for recommended equivalents). Under an inert atmosphere, add the base and the amine (1.1-1.5 equiv) to the reaction vessel.

  • Solvent Addition: Add the desired anhydrous solvent (see Table 1 for recommended volume) to the reaction mixture.

  • Degassing: If not using a pre-formed catalyst and setting up the reaction in a glovebox, it is crucial to degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Recommended Starting Conditions and Optimization Parameters
ParameterRecommended Starting ConditionOptimization Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)Pre-formed catalysts (e.g., XPhos Pd G3) can offer better reproducibility.[5]
Ligand XPhos (2-4 mol%)For challenging couplings, consider more electron-rich and bulky ligands like RuPhos or BrettPhos.
Base NaOtBu (1.5 equiv)For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be beneficial.[6]
Solvent Toluene (0.1 M)Dioxane or THF can also be effective. The choice of solvent can influence the solubility of the base.
Temperature 100 °CTemperature can be adjusted between 80-120 °C to optimize reaction rate and minimize side reactions.
Amine Stoichiometry 1.2 equivIncreasing the equivalents of the amine (up to 2.0) may be necessary for less reactive amines.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or increasing the reaction temperature. Ensure that the reagents and solvent are strictly anhydrous and the reaction is performed under a completely inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenation (replacement of bromine with hydrogen) or biaryl-coupling byproducts can sometimes be observed. This may be mitigated by using a lower reaction temperature or a different ligand.

  • Substrate-Specific Challenges: The presence of the ortho-fluoro substituent may influence the rate of oxidative addition. The methoxy group, being electron-donating, could potentially coordinate to the palladium center, although this is less likely to be a major inhibitory effect.

  • Amine Scope: While this protocol is designed to be general, the reactivity of the amine will play a significant role. Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions.

Conclusion

The Buchwald-Hartwig amination of this compound provides a powerful and versatile method for the synthesis of a wide range of substituted 4-aminopyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges posed by this electron-deficient heterocyclic substrate. The protocol and insights provided in these application notes serve as a comprehensive guide to successfully implement this important transformation in a research and development setting.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemspeed Technologies. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Snieckus, V., & Hartwig, J. F. (Eds.). (2013). Cross-Coupling and Heck-Type Reactions 1: Carbon-Carbon Coupling. Georg Thieme Verlag.
  • Wu, X., & An, J. (2015). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. John Wiley & Sons.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Kashani, S. K., Jessiman, J. E., & Fogg, D. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross-Coupling of Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic letters, 10(16), 3505–3508. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • WBM-Tools. Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Khan, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18051-18061. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

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Using 4-Bromo-3-fluoro-5-methoxypyridine as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-fluoro-5-methoxypyridine

A Versatile Heterocyclic Building Block for Catalytic Cross-Coupling in Medicinal Chemistry

Introduction: Properties and Strategic Value

This compound has emerged as a valuable and highly functionalized building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique substitution pattern offers a combination of electronic and steric properties that enable selective, high-yield transformations. The presence of a bromine atom at the C4 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.

The strategic placement of the fluorine and methoxy groups exerts significant electronic influence on the pyridine core:

  • 3-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom acidifies the pyridine ring, which can influence catalyst-ligand interactions and the overall reactivity of the C-Br bond.

  • 5-Methoxy Group: This electron-donating group modulates the electron density of the ring, contributing to the overall stability and reactivity of the molecule.

This electronic push-pull system makes this compound an ideal substrate for creating highly decorated pyridine scaffolds, which are privileged structures in many biologically active compounds, including kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1261599-31-9
Boiling Point Approx. 235.5 °C at 760 mmHg
Density Approx. 1.7 g/cm³

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this building block lies in its participation in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The C4-Br bond is readily activated by palladium(0) catalysts, enabling efficient coupling with a variety of partners.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroarylpyridines

The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds. Using this compound, chemists can readily introduce diverse aryl or heteroaryl moieties at the C4 position. These motifs are critical for modulating the pharmacological properties of drug candidates, such as their ability to bind to target proteins.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-deficient pyridines like this one, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective as they promote the oxidative addition step.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid or ester partner for the transmetalation step, forming a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents, facilitating the reaction.

This protocol describes the coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 mixture).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation A Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) B Add Catalyst System: - Pd(PPh₃)₄ A->B C Degas & Add Solvents (Dioxane/H₂O) B->C D Heat Reaction (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench & Aqueous Work-up (EtOAc, H₂O, Brine) E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Final Product H->I

Caption: A typical laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Pyridinamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation for installing amine functionalities common in pharmacophores. This reaction couples the aryl bromide with a primary or secondary amine.

  • Catalyst System: This reaction requires a more specialized catalyst system, often consisting of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand like XPhos or SPhos. These bulky ligands facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Step-by-Step Methodology:

  • Inert Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture (typically 90-110 °C) with vigorous stirring until the starting material is consumed (monitored by LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Complex1 L₂Pd(II)(Ar)X Pd0->Complex1 Ar-X RE Reductive Elimination OA Oxidative Addition Complex2 L₂Pd(II)(Ar)(NR¹R²) Complex1->Complex2 HNR¹R² (Base) AmineDeprot Amine Deprotonation Complex2->Pd0 Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction - Inactive catalyst- Insufficiently inert conditions (O₂)- Poor quality reagents/solvents- Use a freshly opened catalyst or a pre-catalyst.- Ensure rigorous degassing of solvents and use of a glovebox.- Use anhydrous solvents and pure starting materials.
Formation of Side Products (e.g., Homocoupling) - Reaction temperature is too high.- Incorrect catalyst/ligand ratio.- Lower the reaction temperature.- Screen different ligands or adjust the catalyst loading.
Debromination of Starting Material - Presence of water or protic sources.- Base is too strong or reaction time is too long.- Use anhydrous solvents and reagents.- Screen alternative bases (e.g., K₃PO₄ instead of Cs₂CO₃ in some Suzuki couplings).

Conclusion

This compound is a powerful and versatile synthetic building block. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient route to complex, highly substituted pyridine derivatives. Understanding the rationale behind the selection of catalysts, ligands, bases, and solvents is paramount to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent in the synthesis of novel chemical entities for drug discovery and development.

References

  • Title: Preparation of pyrazolopyrimidine derivatives as kinase inhibitors.
  • Title: Preparation of N-(5-((5-chloro-4-(1H-indazol-5-yl)pyrimidin-2-yl)amino)-2-fluoro-4-methoxyphenyl)propiolamide and related compounds as irreversible inhibitors of ErbB2 and EGFR kinases.
  • Title: A Practical Synthesis of this compound. Source: Organic Process Research & Development, 2014, 18 (1), pp 241–244. URL: [Link]

Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-3-fluoro-5-methoxypyridine in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Substituted pyridines are a cornerstone of many pharmaceutical agents, and the ability to selectively functionalize this core structure is a critical enabler of innovation. This compound is a highly valuable building block, offering a unique combination of electronic and steric properties that make it an attractive starting material for the synthesis of novel molecular entities.

The strategic placement of the bromo, fluoro, and methoxy groups on the pyridine ring provides a handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 4-position. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that influences the reactivity of the C-Br bond. Understanding and leveraging these properties are key to developing robust and efficient synthetic protocols.

This comprehensive guide provides detailed application notes and protocols for the four most widely utilized palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only execute these reactions but also to troubleshoot and adapt them as needed.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, which generally enhances the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle.[1] Conversely, the methoxy group is electron-donating through resonance, which can modulate the overall electron density of the ring. This electronic push-pull system can be strategically exploited to fine-tune the reaction conditions for optimal outcomes.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2] For this compound, this reaction provides a powerful means to introduce a wide range of aryl and heteroaryl substituents.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, pre-catalysts like Pd(dppf)Cl₂ are often preferred due to their air and moisture stability, which form the active Pd(0) species in situ.

  • Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the organoboron species, typically a boronic acid or ester, facilitating the transmetalation step.[2] The choice of base can significantly impact the reaction outcome, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base should be considered.

  • Solvent: A polar aprotic solvent system, often a mixture including water, is typically used to dissolve the various components of the reaction, particularly the inorganic base. Common solvent systems include dioxane/water, toluene/water, or DME/water.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a reaction vessel. B Add solvent system. A->B C Degas the mixture (e.g., with argon or nitrogen). B->C D Add palladium catalyst and ligand. C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction and dilute with water and an organic solvent. F->G H Separate the organic layer and extract the aqueous layer. G->H I Dry the combined organic layers, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Air-stable precatalyst, reliable for a range of substrates.
Ligand dppf (from precatalyst)Good general ligand for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Effective for activating boronic acids.
Solvent Dioxane/Water or Toluene/Ethanol/WaterPromotes dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient thermal energy to drive the catalytic cycle.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[3][4] This reaction is of immense importance in pharmaceutical synthesis, where the arylamine moiety is a common structural motif.[3]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand.[3] Ligands like XPhos, SPhos, and BrettPhos have proven to be highly effective in promoting the amination of challenging substrates. The steric bulk of the ligand facilitates the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more reactive amines or when base-sensitive functional groups are present.

  • Solvent: Anhydrous, non-protic solvents are generally used to prevent quenching of the strong base and interference with the catalytic cycle. Toluene, dioxane, and THF are common choices.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Ligand\nExchange Ligand Exchange L-Pd(II)(Ar)(X)->Ligand\nExchange R2NH, Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Ligand\nExchange->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%).

  • Evacuate and backfill the tube with argon.

  • Add toluene (5 mL).

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol% Pd)Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos or SPhos (2-5 mol%)Bulky, electron-rich ligands that promote C-N bond formation.
Base NaOtBu or K₃PO₄ (1.4-2.0 equiv.)Strong, non-nucleophilic base is often required.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that do not react with the strong base.
Temperature 80-110 °CTo overcome the activation barrier for C-N reductive elimination.

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in materials science and medicinal chemistry.

Causality Behind Experimental Choices:
  • Catalysts: The Sonogashira reaction typically employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[5] Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The amine can also serve as the solvent.

  • Solvent: Aprotic solvents like THF, DMF, or the amine base itself are typically used.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, ligand, and CuI in a reaction vessel. B Add solvent and amine base. A->B C Degas the mixture. B->C D Add the terminal alkyne. C->D E Stir at room temperature or with gentle heating. D->E F Monitor reaction progress. E->F G Filter off any solids and concentrate the filtrate. F->G H Dissolve the residue in an organic solvent and wash with aqueous solution. G->H I Dry, filter, and concentrate the organic layer. H->I J Purify by column chromatography. I->J

Caption: General workflow for a Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A standard and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (2-6 mol%)Activates the alkyne for transmetalation.
Base Et₃N or iPr₂NH (2-3 equiv. or as solvent)Deprotonates the alkyne and acts as an acid scavenger.
Solvent THF, DMF, or Et₃NProvides a suitable reaction medium.
Temperature Room temperature to 60 °CGenerally mild conditions are sufficient.

IV. Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille reaction is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide.[7] A key advantage of the Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups.[8]

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) catalyst is essential. Pd(PPh₃)₄ is a common choice, as are catalysts generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate phosphine ligand.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Stille couplings. For more challenging substrates, other ligands such as P(furyl)₃ or AsPh₃ can be beneficial.

  • Additives: In some cases, additives like LiCl or CuI can accelerate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.

  • Solvent: Anhydrous, polar aprotic solvents such as THF, dioxane, or DMF are typically used.

Catalytic Cycle: Stille Coupling

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative\nAddition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation R-Sn(Bu)3 L-Pd(II)(Ar)(R) L-Pd(II)(Ar)(R) Transmetalation->L-Pd(II)(Ar)(R) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(R)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Detailed Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Pd(PPh₃)₄

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and LiCl (3.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF (5 mL).

  • Add tributyl(phenyl)stannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 90-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and saturated aqueous KF solution (to remove tin byproducts).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A robust and commonly used catalyst for Stille couplings.
Ligand PPh₃ (from catalyst)Standard ligand for this transformation.
Additive LiCl (3 equiv.)Can accelerate the transmetalation step.
Solvent DMF or Toluene (anhydrous)Polar aprotic solvents are generally effective.
Temperature 80-110 °CTo facilitate the transmetalation and reductive elimination steps.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). For air-sensitive catalysts, ensure proper inert atmosphere techniques are used.

    • Ligand choice: For challenging couplings, a more electron-rich and bulky ligand may be required.

    • Base strength: The base may not be strong enough to promote the desired step in the catalytic cycle (e.g., transmetalation in Suzuki coupling). Consider a stronger base.

    • Reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Side Reactions:

    • Homocoupling: Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) can occur. This can sometimes be minimized by the slow addition of the reagent or by adjusting the reaction conditions.

    • Protodeborylation/Protodestannylation: The organometallic reagent can be protonated by trace amounts of water or other protic sources. Ensure anhydrous conditions where necessary.

    • Dehalogenation: Reduction of the C-Br bond can occur. This may be a sign of catalyst decomposition or a competing reaction pathway.

  • Purification Challenges:

    • Removal of tin byproducts (Stille coupling): Washing the crude product with a saturated aqueous solution of KF can help to precipitate the tin salts, facilitating their removal.

    • Removal of palladium residues: Treatment with activated carbon or specialized scavengers may be necessary for the final product.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for researchers in medicinal chemistry and drug development. By understanding the underlying principles of these reactions and the specific considerations for this unique substrate, scientists can confidently and efficiently construct novel molecular architectures with the potential for significant biological activity. The protocols provided herein serve as a solid foundation for further exploration and optimization, empowering the discovery of the next generation of therapeutic agents.

References

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  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides and triflates. Chemical Science, 2(1), 27-50. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

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  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of Sp- and Sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 26, 2026, from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3456. [Link]

  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 7(1), 2. [Link]

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  • Sci-Hub. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters, 40(5), 827-830. [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved January 26, 2026, from [Link]

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Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-Bromo-3-fluoro-5-methoxypyridine in Medicinal Chemistry

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone in the design of a vast array of therapeutic agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile. This compound stands as a prime exemplar of a highly functionalized, versatile building block. While specific documented applications of this exact isomer are nascent, its chemical architecture provides a rich platform for molecular elaboration, and its reactivity can be confidently inferred from closely related, well-studied analogs.[2]

This guide provides a detailed overview of the synthetic utility and strategic application of the this compound scaffold. We will explore its core reactivity, provide detailed protocols for key transformations, and discuss the rationale behind its use in constructing complex bioactive molecules. The central thesis is that the orthogonal reactivity of the bromo-substituent, combined with the modulating effects of the fluoro and methoxy groups, makes this class of reagents exceptionally valuable for generating novel chemical entities in drug discovery programs.

The key to this molecule's utility lies in its distinct reactive handles and modulating substituents:

  • The C4-Bromine: Serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.

  • The C3-Fluorine: This electron-withdrawing group significantly alters the electronic properties of the pyridine ring. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through unique non-covalent interactions.[3]

  • The C5-Methoxy Group: An electron-donating group that influences the ring's electronics, serves as a potential hydrogen bond acceptor, and can impact molecular conformation and solubility.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and provides a handle for modulating the basicity and aqueous solubility of the final compound, which are critical for drug-like properties.

Physicochemical Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the final drug candidate.

PropertyValueSource
Molecular Formula C₆H₅BrFNOPubChem
Molecular Weight 206.01 g/mol PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
LogP (Computed) 1.8PubChem

Data for the isomeric compound 3-Bromo-5-fluoro-2-methoxypyridine (CID 40427006) is used as a close proxy due to the lack of a dedicated entry for the 4-bromo isomer.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 4-position is the linchpin of this reagent's synthetic versatility, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing the complex scaffolds required for biologically active molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its mild conditions and exceptional functional group tolerance.[4][5] For a substrate like this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position.

  • Catalyst: A palladium(0) source is essential. While various sources can be used, pre-catalysts or combinations like Pd₂(dba)₃ with a suitable ligand are common. The choice of ligand is critical, especially for potentially challenging substrates.

  • Ligand: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphines are often required to facilitate the oxidative addition of the Pd(0) to the aryl bromide and promote the subsequent reductive elimination.[6]

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid via the formation of a boronate species, which is more competent for transmetalation to the palladium center.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[7]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The precise temperature and time depend on the reactivity of the coupling partners.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[7][8]

Suzuki_Miyaura_Cycle cluster_reactants pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) pd0->ox_add Ar-Br transmetal Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') ox_add->transmetal Ar'-B(OH)₂ Base reduct_elim transmetal->reduct_elim reduct_elim->pd0 Ar-Ar' product Coupled Product reduct_elim->product ar_br 4-Bromo-pyridine ar_br->ox_add ar_b Boronic Acid ar_b->transmetal caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of an aryl-amine bond is a critical transformation in the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for achieving this, coupling an aryl halide with a primary or secondary amine.[9][10] This reaction allows for the direct installation of diverse amine functionalities onto the pyridine core, which is essential for modulating biological activity and pharmacokinetic properties.

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are crucial.[11] They promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle, and facilitate the final, often rate-limiting, reductive elimination step.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base's role is to deprotonate the amine, forming the corresponding amide, which then coordinates to the palladium center.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the base, palladium pre-catalyst, and ligand to a dry Schlenk flask.

  • Reagent Addition: Add the this compound and the amine to the flask.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described previously.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture, typically between 80-110 °C, with vigorous stirring.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedures as for the Suzuki-Miyaura coupling.

  • Purification: Purify the crude product via flash column chromatography or crystallization to obtain the desired arylamine.

Synthetic_Workflow start Start: 4-Bromo-3-fluoro- 5-methoxypyridine setup 1. Reaction Setup (Add Reagents, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product: Coupled Pyridine Derivative purify->product caption General workflow for cross-coupling reactions.

Caption: General workflow for cross-coupling reactions.

Applications in Medicinal Chemistry: Building Biologically Active Molecules

The true value of a building block like this compound is realized in its ability to serve as a key intermediate in the synthesis of molecules targeting a range of diseases.[2] The pyridine core is a frequent component of kinase inhibitors, GPCR modulators, and other therapeutic classes.

Therapeutic AreaTarget ClassRationale for Pyridine ScaffoldRepresentative Examples (from related scaffolds)
Oncology Kinase InhibitorsThe pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase active site.[13][14]FGFR1 Inhibitors, Bcr/Abl Tyrosine Kinase Inhibitors[15][16]
Neuroscience GPCR ModulatorsThe scaffold can be decorated to achieve high affinity and selectivity for specific receptor subtypes like serotonin or dopamine receptors.Serotonin 5-HT₂ₐ Receptor Agonists[17]
Infectious Diseases Enzyme InhibitorsThe substituted pyridine core can be used to construct inhibitors of essential microbial enzymes.PI3K/mTOR Inhibitors (with anti-trypanosomal activity)[18]
Structure-Activity Relationship (SAR) Insights

When designing a drug discovery campaign, systematic modification of a lead compound helps to build a structure-activity relationship (SAR).[1] Using this compound as a starting point, chemists can rapidly generate a library of analogs to probe the SAR around the pyridine core.

  • Probing the C4 Position: Using the Suzuki coupling, a diverse set of aromatic and heterocyclic groups can be installed at the C4 position. This allows researchers to explore how the size, electronics, and hydrogen bonding potential of this substituent affect target binding and cellular activity.

  • Probing the C5-Methoxy: The methoxy group can be demethylated (e.g., with BBr₃) to reveal a phenol. This phenol can then be re-alkylated or used as a handle for further diversification, probing the importance of the hydrogen bond accepting/donating capability at this position.

  • Probing the C3-Fluorine: While not a site for coupling, comparing the activity of a C3-fluoro analog with its non-fluorinated counterpart directly reveals the impact of this substitution on potency, selectivity, and metabolic stability.

This systematic approach, enabled by the robust chemistry of the bromopyridine scaffold, is fundamental to the process of lead optimization in drug development.

Conclusion

This compound represents a strategically designed chemical tool for the modern medicinal chemist. Its true power lies not in its intrinsic biological activity, but in its capacity as a versatile intermediate. The orthogonality of its bromo-substituent allows for reliable and predictable incorporation into complex molecules via robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The fluorine and methoxy groups provide built-in handles for modulating the critical drug-like properties of the final compounds. By leveraging this and similar polysubstituted pyridine building blocks, researchers can more efficiently navigate chemical space, develop meaningful structure-activity relationships, and ultimately accelerate the discovery of novel therapeutics.

References

  • Pradika, A. Y., Pranowo, H. D., & Matsjeh, S. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. Retrieved January 26, 2026, from [Link]

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology, 58(1), 843-851. Available at: [Link]

  • Wu, T., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1863-1873. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14373. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Jensen, A. A., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 61(21), 9419-9433. Available at: [Link]

  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783174, 4-Bromo-3-fluoropyridine. Retrieved January 26, 2026, from [Link].

  • Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 26, 2026, from [Link]

  • Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 34. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Available at: [Link]

  • Ministry of Health and Prevention, UAE. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Alchemist-chem. (n.d.). 3-Bromo-5-Fluoro-2-Methoxypyridine. Retrieved January 26, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(18), 6681. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40427006, 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved January 26, 2026, from [Link].

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Application Notes and Protocols: Synthetic Routes Utilizing 4-Bromo-3-fluoro-5-methoxypyridine as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry. This guide focuses on 4-Bromo-3-fluoro-5-methoxypyridine, a highly versatile intermediate. The strategic placement of a methoxy group, a fluorine atom, and a bromine atom provides a unique combination of electronic properties and synthetic handles. The fluorine atom can enhance pharmacokinetic properties like metabolic stability and membrane permeability, while the methoxy group modulates electronic distribution.[1][2][3][4] The bromine atom at the 4-position serves as a crucial reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4] This document provides a comprehensive overview of a proposed synthetic route for this intermediate and detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are cornerstones of modern drug discovery.

Proposed Synthesis of the Intermediate: this compound

Causality Behind Experimental Choices:

  • Starting Material: A substituted aminopyridine is chosen as it provides a direct handle for the introduction of the fluorine atom via a diazonium salt intermediate.

  • Fluorination: The Balz-Schiemann reaction, or its modern variants using reagents like tetrafluoroboric acid, is a classic and reliable method for converting an aromatic amine to a fluoride.[5][8][9] This step is prioritized before bromination to avoid potential side reactions with the more labile C-Br bond.

  • Bromination: The final bromination step is directed by the existing substituents. Both the methoxy group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing) will activate the C4 position for electrophilic substitution. The pyridine nitrogen is a deactivating group.[10] This convergence of directing effects should provide high regioselectivity for the desired product. N-Bromosuccinimide (NBS) is selected as a mild and effective brominating agent.[5]

G cluster_synthesis Proposed Synthetic Workflow A 3-Amino-5-methoxypyridine (Starting Material) B Diazotization + NaNO2, HBF4 + 0-5 °C A->B Step 1 C 3-Fluoro-5-methoxypyridine (Intermediate) B->C Schiemann Reaction D Electrophilic Bromination + NBS, Acetonitrile + Room Temp C->D Step 2 E This compound (Target Intermediate) D->E Regioselective

Caption: Proposed workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis of this compound

I. Step 1: Synthesis of 3-Fluoro-5-methoxypyridine via Diazotization-Fluorination

  • Reaction Setup: To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄, 48% in H₂O, 3.0 equiv.) in a three-neck flask equipped with a mechanical stirrer and thermometer, add 3-Amino-5-methoxypyridine (1.0 equiv.) portion-wise, maintaining the internal temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting suspension for an additional 30 minutes at this temperature.

  • Decomposition: Slowly warm the reaction mixture to room temperature, then heat to 35-45 °C. The diazonium salt will decompose, evidenced by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield 3-Fluoro-5-methoxypyridine.

II. Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 3-Fluoro-5-methoxypyridine (1.0 equiv.) in acetonitrile in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise to the solution at room temperature. Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[5]

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material is purified by column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the pyridine ring is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, which are critical transformations in the synthesis of pharmaceuticals.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl scaffolds.[11][12][13] It involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[14]

Mechanism Rationale: The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[14]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X(L2) (Oxidative Adduct) TM Transmetalation ArPdX->TM ArPdR Ar-Pd(II)-R(L2) RE Reductive Elimination ArPdR->RE OA->ArPdX TM->ArPdR RE->Pd0 Ar-R (Product) ArX Ar-X (e.g., this compound) ArX->OA RBOH2 R-B(OH)2 + Base RBOH2->TM

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol %) or a pre-catalyst system like Palladium(II) acetate [Pd(OAc)₂] (1-3 mol %) with a suitable phosphine ligand (e.g., RuPhos, SPhos) (2-6 mol %).[12]

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.[15] Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl product.

EntryBoronic Acid/EsterRepresentative Product StructureExpected Yield Range (%)
1Phenylboronic acid3-Fluoro-5-methoxy-4-phenylpyridine75-95
24-Methoxyphenylboronic acid3-Fluoro-5-methoxy-4-(4-methoxyphenyl)pyridine70-90
3Thiophene-2-boronic acid4-(Thiophen-2-yl)-3-fluoro-5-methoxypyridine65-85
4Pyrimidine-5-boronic acid pinacol ester5-(3-Fluoro-5-methoxypyridin-4-yl)pyrimidine60-80

Expert Insights:

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For less reactive substrates or challenging couplings, stronger bases like K₃PO₄ or organic bases may be required.

  • Ligand Choice: For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like RuPhos) can significantly improve reaction efficiency and substrate scope by promoting the reductive elimination step.[12]

  • Side Reactions: A common side reaction is protodeboronation of the boronic acid, especially at high temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help mitigate this.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[16][17] This reaction has revolutionized medicinal chemistry by providing a general and high-yielding route to a class of compounds that was previously difficult to access.[18][19]

Mechanism Rationale: The mechanism is analogous to the Suzuki coupling but involves an amine and a strong base.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base (e.g., sodium tert-butoxide) deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, releasing the final product and regenerating the Pd(0) catalyst.

G cluster_bh Buchwald-Hartwig Amination Catalytic Cycle cluster_inputs_bh Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X(L2) (Oxidative Adduct) AD Amine Deprotonation & Ligand Exchange ArPdX->AD ArPdNRR Ar-Pd(II)-NRR'(L2) RE Reductive Elimination ArPdNRR->RE OA->ArPdX AD->ArPdNRR RE->Pd0 Ar-NRR' (Product) ArX_bh Ar-X (e.g., this compound) ArX_bh->OA Amine HNRR' + Strong Base Amine->AD

Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and a bulky phosphine ligand (e.g., XPhos, BINAP, 2-5 mol %) to an oven-dried vial. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to the required temperature (typically 80-120 °C). Monitor the reaction's progress.

  • Work-up: Cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired N-arylpyridine.

EntryAmineRepresentative Product StructureExpected Yield Range (%)
1Morpholine4-(3-Fluoro-5-methoxypyridin-4-yl)morpholine80-98
2AnilineN-(3-Fluoro-5-methoxypyridin-4-yl)aniline70-90
3BenzylamineN-Benzyl-3-fluoro-5-methoxypyridin-4-amine75-95
4Piperidine4-(Piperidin-1-yl)-3-fluoro-5-methoxypyridine80-95

Expert Insights:

  • Base and Substrate Compatibility: The choice of a strong, sterically hindered base is crucial to deprotonate the amine without competing as a nucleophile. Substrates with acidic protons may require protection or alternative bases like K₃PO₄.

  • Catalyst System: The combination of a palladium source (often Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand is key to success. These ligands facilitate the difficult C-N reductive elimination step.[19]

  • Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Performing the reaction setup under an inert atmosphere is critical for achieving high yields and reproducibility.[20]

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of complex, biologically relevant molecules. Its unique substitution pattern allows for the strategic introduction of fluorine and methoxy groups to modulate physicochemical properties, while the bromine atom provides a reliable handle for advanced synthetic transformations. The palladium-catalyzed cross-coupling reactions detailed herein, namely the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, represent robust and scalable methods for elaborating this intermediate into diverse libraries of compounds for drug discovery and materials science applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors.

References

  • Ritter, T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

  • Pearson Education. (2024). EAS Reactions of Pyridine Explained. Pearson+. Available at: [Link]

  • Guram, A. S., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Taylor & Francis Online. (Date not available). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (Date not available). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
  • Google Patents. (Date not available). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • Royal Society of Chemistry. (Date not available). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link]

  • ResearchGate. (Date not available). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Wetzel, C., et al. (2012). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (Date not available). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Royal Society of Chemistry. (Date not available). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link]

  • Yoneda Labs. (Date not available). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Author not available. (Date not available). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Source not specified.
  • Google Patents. (Date not available). CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
  • ResearchGate. (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • ACS Publications. (Date not available). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (Date not available). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2016). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Available at: [Link]

  • National Institutes of Health. (Date not available). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]

  • University of Groningen. (Date not available). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

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Application Note & Protocols: High-Purity Isolation of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3-fluoro-5-methoxypyridine is a key heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring bromo, fluoro, and methoxy substituents on a pyridine core, makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1] The precise regiochemistry of these functional groups allows for selective chemical transformations, such as cross-coupling reactions at the bromine-bearing carbon, nucleophilic aromatic substitution, or modification of the pyridine ring itself. Given its role as a precursor in multi-step syntheses, the purity of this compound is of paramount importance. The presence of isomeric or reaction-related impurities can lead to the formation of undesired byproducts, complicate reaction monitoring and product isolation, and ultimately impact the yield and biological activity of the final target compounds.[2]

This document provides a detailed guide to the common purification techniques for this compound, designed for researchers, scientists, and drug development professionals. It offers in-depth protocols for recrystallization and column chromatography, explains the rationale behind experimental choices, and includes troubleshooting advice to achieve high-purity material essential for rigorous scientific research.

Compound Profile and Potential Impurities

A thorough understanding of the target compound's properties and likely contaminants is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
This compound 1227599-41-8C6H5BrFNO206.01201Solid (Typical)
3-Bromo-5-fluoro-2-methoxypyridine884494-81-9C6H5BrFNO206.01Not specifiedNot specified
5-Bromo-2-fluoro-3-methoxypyridine1260663-02-4C6H5BrFNO206.01Not specifiedSolid (Typical)
4-Bromo-5-fluoro-2-methoxypyridine884495-00-5C6H5BrFNO206.01201Not specified

Data compiled from various sources. Boiling points may be at reduced pressure.[1][3][4][5]

The synthesis of substituted pyridines can be complex, often involving multiple steps such as halogenation, nitration, reduction, and nucleophilic substitution.[6][7][8] The electron-poor nature of the pyridine ring and the directing effects of the existing substituents can lead to the formation of various impurities.[9]

Common Impurities in this compound Synthesis:

  • Isomeric Byproducts: Depending on the synthetic route, positional isomers where the bromo, fluoro, or methoxy groups are at different positions on the pyridine ring are common impurities. These isomers often have very similar physical properties, making them challenging to separate.

  • Starting Materials: Incomplete reactions can leave unreacted starting materials, such as di-substituted pyridines (e.g., 3-fluoro-5-methoxypyridine or a dibrominated precursor).

  • Over- or Under-Brominated Species: The bromination step can sometimes lead to the formation of di-brominated products or the presence of unbrominated starting material.[10]

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the corresponding hydroxypyridine derivative.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, methanol) and unreacted reagents can be carried through to the crude product.[11]

Purification Strategies and Protocols

The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. For this compound, a solid, a combination of recrystallization and column chromatography is often most effective.

Recrystallization: A Scalable Approach for Bulk Purity Enhancement

Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Protocol 1: Recrystallization of this compound

Rationale: This protocol is designed to remove impurities that have different solubility profiles from the target compound. The selection of an appropriate solvent system is critical for achieving high recovery and purity. Ethanol is often a good starting point for moderately polar compounds like substituted pyridines.[12]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Hexane

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Test on a small scale):

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of ethanol. If it dissolves completely at room temperature, the solvent is too good.

    • If it is sparingly soluble, gently heat the test tube. If the solid dissolves upon heating, this is a potentially good solvent.

    • Cool the solution to see if crystals form.

    • If the compound is too soluble in ethanol, a mixed solvent system (e.g., ethanol/water or ethanol/hexane) may be necessary.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid completely. Add the solvent in small portions to avoid using an excess, which would reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.

Workflow for Recrystallization

Recrystallization_Workflow cluster_main Recrystallization Protocol crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve Add solvent cool Slow Cooling & Ice Bath dissolve->cool Induce precipitation filtrate Vacuum Filtration cool->filtrate Isolate solid wash Wash with Cold Solvent filtrate->wash Remove impurities dry Dry Crystals wash->dry pure Pure Product dry->pure Chromatography_Workflow cluster_main Flash Column Chromatography Protocol tlc 1. TLC Analysis (Select Solvent System) pack 2. Pack Column (Silica Gel Slurry) load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify pure fractions evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Sources

Application Notes and Protocols for 4-Bromo-3-fluoro-5-methoxypyridine: A Key Intermediate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a surge in the development of complex synthetic molecules. Within this landscape, fluorinated pyridine derivatives have emerged as a cornerstone for innovation. The introduction of fluorine atoms into a pyridine scaffold can significantly modulate the physicochemical properties of a molecule, enhancing its metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This often translates to increased potency and a more favorable toxicological profile.

4-Bromo-3-fluoro-5-methoxypyridine (CAS No. 1256825-73-6) is a highly functionalized intermediate that embodies these desirable characteristics. Its unique substitution pattern, featuring a bromine atom ripe for cross-coupling reactions, a fluorine atom to impart beneficial electronic properties, and a methoxy group, makes it a versatile building block for the synthesis of advanced agrochemical targets.[2] This document provides a comprehensive guide for researchers and synthetic chemists on the preparation and application of this valuable intermediate, with a focus on its role in the synthesis of next-generation arylpicolinate herbicides.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.

PropertyValue
CAS Number 1256825-73-6
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Appearance Off-white to white solid
Purity ≥97%
Storage Conditions Inert atmosphere, 2-8°C

Proposed Synthesis of this compound

While specific proprietary synthesis routes for this compound are not widely published, a plausible and efficient multi-step synthesis can be devised based on established pyridine chemistry, analogous to the synthesis of its isomers.[3] The proposed pathway commences from a readily available aminopyridine precursor.

Synthesis_of_this compound A 3-Amino-5-methoxypyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBF₄    (Balz-Schiemann Reaction)   C 3-Fluoro-5-methoxypyridine B->C  Heat   D This compound C->D  NBS, H₂SO₄    (Electrophilic Bromination)  

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 3-Fluoro-5-methoxypyridine (Balz-Schiemann Reaction)

The introduction of the fluorine atom onto the pyridine ring can be effectively achieved via a Balz-Schiemann reaction. This classic transformation proceeds through a diazonium tetrafluoroborate salt intermediate.

Materials:

  • 3-Amino-5-methoxypyridine

  • Tetrafluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a cooled (0-5 °C) solution of 3-amino-5-methoxypyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (3.0 eq), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting suspension at 0-5 °C for 1 hour.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Gently heat the dry diazonium salt under reduced pressure until nitrogen evolution ceases and the solid has decomposed.

  • Extract the residue with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-fluoro-5-methoxypyridine.

Protocol 2: Synthesis of this compound (Electrophilic Bromination)

The final bromination step is a regioselective electrophilic aromatic substitution. The directing effects of the methoxy group and the activating nature of the pyridine nitrogen guide the bromine atom to the C4 position.

Materials:

  • 3-Fluoro-5-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-fluoro-5-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Application in Agrochemical Synthesis: A Precursor to Arylpicolinate Herbicides

This compound is a key precursor for the synthesis of the aryl "tail" of a new class of synthetic auxin herbicides, the arylpicolinates.[4] Herbicides such as Halauxifen-methyl and Florpyrauxifen-benzyl are highly effective at controlling broadleaf weeds.[5][6] Their structures feature a 6-aryl-4-aminopicolinate core. The aryl moiety, specifically a (4-chloro-2-fluoro-3-methoxyphenyl) group in the case of Halauxifen-methyl, is crucial for their biological activity.[7]

The synthesis of these complex herbicides often relies on a palladium-catalyzed Suzuki coupling reaction between a functionalized pyridine "head" and an arylboronic acid "tail".[8][9] this compound is an ideal starting material to construct this essential arylboronic acid component.

Application_in_Herbicide_Synthesis A This compound B Arylboronic Acid Intermediate A->B  1. n-BuLi    2. B(OiPr)₃    3. H₃O⁺   D Arylpicolinate Herbicide (e.g., Halauxifen-methyl) B->D  Suzuki Coupling    (Pd catalyst, Base)   C Functionalized Pyridine 'Head' C->D

Caption: Application of this compound in the synthesis of arylpicolinate herbicides.

Protocol 3: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic Acid

This protocol details the conversion of this compound to its corresponding boronic acid, a critical step for its use in Suzuki coupling reactions. This transformation is a representative example; for the synthesis of Halauxifen-methyl, the starting material would be a chlorinated analogue. The principle of the borylation remains the same.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, 2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude boronic acid can often be used in the subsequent Suzuki coupling without further purification. If necessary, it can be purified by recrystallization.

Conclusion

This compound is a strategically important intermediate in the field of modern agrochemical synthesis. Its versatile functionality allows for its incorporation into complex, high-value molecules such as the arylpicolinate herbicides. The protocols outlined in this document provide a practical framework for the synthesis and application of this key building block, enabling researchers to accelerate the discovery and development of the next generation of crop protection agents. The careful application of established synthetic methodologies, such as the Balz-Schiemann reaction, electrophilic bromination, and palladium-catalyzed cross-coupling reactions, underscores the power of organic synthesis to address critical challenges in global agriculture.

References

  • Eureka | Patsnap. (2021). Preparation method of halauxifen-methyl. Retrieved from [Link]

  • Google Patents. (2021). Improved synthesis of 6-aryl-4-aminopicolinates. (WO2021188654A1).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Link: 3-Bromo-5-fluoro-2-methoxypyridine in Chemical Synthesis Pathways. Retrieved from [Link]

  • MDPI. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Retrieved from [Link]

  • PubMed. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Retrieved from [Link]

  • MDPI. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]

  • Google Patents. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (CN111777549A).
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2023). Quantifying the Role of Simultaneous Transformation Pathways in the Fate of the Novel Aquatic Herbicide Florpyrauxifen-Benzyl. Retrieved from [Link]

  • SBCPD. (n.d.). USE OF RINSKOR™ ACTIVE IN LATIN AMERICA: A NEW ARYLPICOLINATE HERBICIDE WITH UTILITY IN RICE AND OTHER CROPS. Retrieved from [Link]

  • PubChem. (n.d.). Halauxifen-methyl. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Bromo-3-fluoro-5-methoxypyridine

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1] The specific arrangement of substituents on the pyridine ring can dramatically influence the molecule's physicochemical properties, metabolic stability, and biological activity. This compound is a highly functionalized intermediate, with its unique substitution pattern offering multiple points for diversification in drug discovery programs. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine and methoxy groups can modulate the electronic properties and lipophilicity of the final compounds.[2]

This document provides a detailed, scalable, and industrially relevant synthetic protocol for the preparation of this compound. The proposed synthesis is designed to utilize readily available starting materials and reagents, with a focus on process safety, efficiency, and scalability.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The proposed route starts from commercially available 3,5-dibromopyridine and proceeds through methoxylation, nitration, reduction, fluorination via a Sandmeyer-type reaction, and finally, a regioselective bromination.

synthesis_workflow start 3,5-Dibromopyridine step1 Methoxylation start->step1 intermediate1 3-Bromo-5-methoxypyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 3-Bromo-5-methoxy-4-nitropyridine step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 4-Amino-3-bromo-5-methoxypyridine step3->intermediate3 step4 Diazotization & Fluorination intermediate3->step4 intermediate4 3-Bromo-5-fluoro-4-methoxypyridine step4->intermediate4 step5 Bromination intermediate4->step5 product This compound step5->product

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

Rationale: The synthesis begins with the selective mono-methoxylation of 3,5-dibromopyridine. The use of sodium methoxide in a polar aprotic solvent like DMF allows for nucleophilic aromatic substitution. The reaction is run at an elevated temperature to drive it to completion.[3]

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5 volumes), methanol (1.1 equivalents) is added dropwise at 0-5 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • 3,5-Dibromopyridine (1.0 equivalent) is added portion-wise, and the reaction mixture is heated to 90 °C for 2-4 hours.[3]

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water (10 volumes).

  • The product is extracted with ethyl acetate (3 x 5 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 3-Bromo-5-methoxypyridine.

ParameterValue
Starting Material 3,5-Dibromopyridine
Reagents Sodium hydride, Methanol, DMF
Temperature 90 °C
Reaction Time 2-4 hours
Typical Yield 70-80%
Step 2: Synthesis of 3-Bromo-5-methoxy-4-nitropyridine

Rationale: The next step is the regioselective nitration of 3-Bromo-5-methoxypyridine. The methoxy group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The position between these two groups (C4) is activated and sterically accessible for electrophilic nitration. A mixture of fuming nitric acid and sulfuric acid is a standard nitrating agent for deactivated aromatic rings.

Protocol:

  • To a stirred solution of 3-Bromo-5-methoxypyridine (1.0 equivalent) in concentrated sulfuric acid (3 volumes) at 0-5 °C, a mixture of fuming nitric acid (1.2 equivalents) and concentrated sulfuric acid (1 volume) is added dropwise.

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature for 2-3 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 3-Bromo-5-methoxy-4-nitropyridine.

ParameterValue
Starting Material 3-Bromo-5-methoxypyridine
Reagents Fuming Nitric Acid, Sulfuric Acid
Temperature 0 °C to Room Temperature
Reaction Time 3-4 hours
Typical Yield 85-95%
Step 3: Synthesis of 4-Amino-3-bromo-5-methoxypyridine

Rationale: The nitro group is reduced to an amine. A variety of reducing agents can be used, but for industrial scale, catalytic hydrogenation or reduction with a metal in acidic media (e.g., iron in acetic acid or tin(II) chloride) are common. Here, we detail the use of iron in acetic acid for its cost-effectiveness and efficiency.

Protocol:

  • A mixture of 3-Bromo-5-methoxy-4-nitropyridine (1.0 equivalent), iron powder (5.0 equivalents), and glacial acetic acid (10 volumes) is heated to 80-90 °C.

  • The reaction is stirred vigorously for 2-4 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 5 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-Amino-3-bromo-5-methoxypyridine.

ParameterValue
Starting Material 3-Bromo-5-methoxy-4-nitropyridine
Reagents Iron powder, Acetic Acid
Temperature 80-90 °C
Reaction Time 2-4 hours
Typical Yield 90-98%
Step 4: Synthesis of 3-Bromo-5-fluoro-4-methoxypyridine

Rationale: This step involves the conversion of the amino group to a fluorine atom via a Balz-Schiemann type reaction. The amine is first diazotized with a nitrite source in the presence of a non-nucleophilic acid like tetrafluoroboric acid. The resulting diazonium salt is then thermally decomposed to yield the fluoro-pyridine.[4]

mechanism cluster_diazotization Diazotization cluster_fluorination Fluorination Amine 4-Amino-3-bromo-5-methoxypyridine Diazonium Diazonium Tetrafluoroborate Salt Amine->Diazonium + NaNO2, HBF4 Decomposition Thermal Decomposition Diazonium->Decomposition Heat Product 3-Bromo-5-fluoro-4-methoxypyridine Decomposition->Product - N2, - BF3

Caption: Key mechanism of the Balz-Schiemann reaction for fluorination.

Protocol:

  • 4-Amino-3-bromo-5-methoxypyridine (1.0 equivalent) is dissolved in 48% tetrafluoroboric acid (5 volumes) at 0-5 °C.[4]

  • A solution of sodium nitrite (1.1 equivalents) in water (2 volumes) is added dropwise, maintaining the temperature below 5 °C.[4]

  • The mixture is stirred at this temperature for 1 hour.

  • The precipitated diazonium salt is collected by filtration, washed with cold diethyl ether, and dried under a stream of nitrogen.

  • The dry diazonium salt is gently heated to 80-100 °C until the evolution of nitrogen gas ceases.

  • The resulting crude product is purified by column chromatography to afford 3-Bromo-5-fluoro-4-methoxypyridine.

ParameterValue
Starting Material 4-Amino-3-bromo-5-methoxypyridine
Reagents Sodium nitrite, Tetrafluoroboric acid
Temperature 0-5 °C (diazotization), 80-100 °C (decomposition)
Reaction Time 2-3 hours
Typical Yield 50-60%
Step 5: Synthesis of this compound

Rationale: The final step is the regioselective bromination of 3-Bromo-5-fluoro-4-methoxypyridine. This is a challenging transformation as the pyridine ring is already substituted with a bromine atom. However, the methoxy group at C4 can direct bromination to the ortho position (C3 or C5). Given that C5 is already substituted with a fluorine, the bromination is expected to occur at C3, displacing the existing bromine atom. A more plausible route would involve a halogen dance reaction or a directed ortho-metalation followed by bromination. For a more direct approach, a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent can be employed, although this may require optimization. A more robust and scalable approach would be a lithiation-bromination sequence.

Protocol (Lithiation-Bromination):

  • To a solution of 3-fluoro-5-methoxypyridine (prepared from 3-amino-5-methoxypyridine via diazotization and fluorination) in anhydrous THF (10 volumes) at -78 °C, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise.

  • The mixture is stirred at -78 °C for 1 hour.

  • A solution of bromine (1.2 equivalents) in anhydrous THF (2 volumes) is added dropwise at -78 °C.

  • The reaction is stirred for another hour at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 5 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

ParameterValue
Starting Material 3-Fluoro-5-methoxypyridine
Reagents n-Butyllithium, Bromine, THF
Temperature -78 °C
Reaction Time 2-3 hours
Typical Yield 60-70%

Safety and Handling Precautions

  • All reactions should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Concentrated acids and bromine are corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when dry and should be handled with caution.

  • n-Butyllithium is pyrophoric and should be handled under an inert atmosphere.

Conclusion

The presented multi-step synthesis provides a scalable and robust route to this compound. The protocol utilizes readily available starting materials and reagents, and the reaction conditions are amenable to industrial-scale production. The key steps involve well-established chemical transformations, ensuring the reliability and reproducibility of the synthesis. This application note serves as a comprehensive guide for researchers and process chemists involved in the synthesis of complex pyridine-based intermediates for the pharmaceutical and agrochemical industries.

References

  • Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • AiMolecule. (n.d.). 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-3-fluoro-5-methoxypyridine. As a crucial building block in medicinal chemistry, optimizing the yield and purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural outline to explain the rationale behind experimental choices.

Strategic Synthesis Pathway

The synthesis of this compound can be approached through a multi-step sequence. A logical and commonly employed route begins with a commercially available aminopyridine derivative, followed by diazotization to introduce the fluorine atom, and concluding with a regioselective bromination. The electron-donating methoxy group and the electron-withdrawing fluorine atom will direct the position of the incoming bromine.

Synthesis_Pathway A 5-Amino-3-fluoro-2-methoxypyridine (Starting Material) B Diazotization (NaNO2, HBF4) A->B Step 1 C 3-Fluoro-5-methoxypyridine B->C D Bromination (NBS or Br2) C->D Step 2 E This compound (Final Product) D->E

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Diazotization and Fluorination (Balz-Schiemann Reaction)

Q1: My yield of 3-Fluoro-5-methoxypyridine is consistently low after the diazotization-fluorination step. What are the likely causes and how can I improve it?

A1: Low yields in the Balz-Schiemann reaction are a common challenge. The primary culprits are often incomplete diazotization, premature decomposition of the diazonium salt, and side reactions. Here is a systematic approach to troubleshoot this step:

  • Incomplete Diazotization:

    • Cause: Insufficient acid or sodium nitrite, or poor temperature control. The reaction to form the diazonium salt is highly exothermic.

    • Solution: Ensure the reaction is maintained at a low temperature, typically between 0-5°C.[3] Use a slight excess of sodium nitrite and a strong non-nucleophilic acid like tetrafluoroboric acid (HBF₄). The acid protonates the nitrous acid, forming the reactive nitrosonium ion.

  • Diazonium Salt Instability:

    • Cause: Diazonium salts of pyridines can be unstable, especially at elevated temperatures. Decomposition can lead to a variety of byproducts.

    • Solution: Use the diazonium salt immediately in the next step without isolation. If isolation is necessary, ensure it is done at low temperatures and the salt is kept cold.

  • Side Reactions:

    • Cause: The presence of nucleophiles other than fluoride can lead to unwanted substitution products. Water can lead to the formation of the corresponding phenol.

    • Solution: Use anhydrous conditions as much as possible. While some water is necessary to dissolve the sodium nitrite, minimize its amount. Using a solvent like anhydrous HF-pyridine can also be an option.

Troubleshooting Workflow for Low Yield in Fluorination

Troubleshooting_Fluorination start Low Yield of 3-Fluoro-5-methoxypyridine check_diazotization Verify Diazotization Conditions start->check_diazotization check_temp Temperature Control (0-5°C)? check_diazotization->check_temp check_reagents Stoichiometry of NaNO2 and Acid? check_temp->check_reagents Yes improve_diazotization Adjust Reagent Ratios & Maintain Low Temp check_temp->improve_diazotization No check_reagents->improve_diazotization Incorrect check_decomposition Assess Diazonium Salt Stability check_reagents->check_decomposition Correct end Yield Improved improve_diazotization->end use_immediately Use Diazonium Salt Immediately? check_decomposition->use_immediately improve_stability Work at Low Temperature, Minimize Delays use_immediately->improve_stability No check_side_reactions Analyze for Byproducts (e.g., Phenol) use_immediately->check_side_reactions Yes improve_stability->end anhydrous_conditions Ensure Anhydrous Conditions? check_side_reactions->anhydrous_conditions improve_conditions Use Anhydrous Solvents/Reagents anhydrous_conditions->improve_conditions No anhydrous_conditions->end Yes improve_conditions->end

Caption: Decision tree for troubleshooting low yields in the fluorination step.

Step 2: Bromination of 3-Fluoro-5-methoxypyridine

Q2: I am observing the formation of multiple brominated products, or the reaction is very slow. How can I achieve regioselective bromination at the 4-position?

A2: Achieving regioselectivity in the bromination of substituted pyridines can be challenging due to the interplay of electronic and steric effects. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution.[4][5][6]

  • Regioselectivity Issues:

    • Cause: The methoxy group is an activating, ortho-, para-director, while the fluorine and the pyridine nitrogen are deactivating. The directing effects of these substituents can lead to a mixture of isomers.

    • Solution: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.[3] The reaction should be carried out in a suitable solvent, such as a chlorinated solvent or acetonitrile, and at a controlled temperature. The reaction temperature for bromination can range from 20-90°C.[3]

  • Slow Reaction Rate:

    • Cause: The pyridine ring is deactivated towards electrophilic attack.

    • Solution: The addition of a Lewis acid catalyst can sometimes enhance the reaction rate, but care must be taken as this can also decrease selectivity. Protonation of the pyridine nitrogen with a strong acid can further deactivate the ring, so this should generally be avoided unless a specific mechanistic pathway is desired.[7]

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Acetonitrile, DichloromethaneProvides good solubility and is relatively inert.
Temperature 20-90 °CBalances reaction rate and selectivity.[3]
Catalyst Generally not required with NBSLewis acids can decrease selectivity.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take during this synthesis?

A: Both the diazotization and bromination steps involve hazardous materials.

  • Diazotization: Diazonium salts can be explosive when isolated and dry. It is highly recommended to use them in solution without isolation. The use of hydrofluoric acid or its derivatives requires extreme caution and appropriate personal protective equipment (PPE), including specialized gloves and access to calcium gluconate gel in case of skin contact.

  • Bromination: Liquid bromine is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE. NBS is a safer alternative but should still be handled with care.

Q: How can I effectively purify the final product, this compound?

A: Purification of halogenated pyridines often involves a combination of techniques.

  • Extraction: After the reaction, a standard aqueous work-up can remove inorganic salts and water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired product from isomers and unreacted starting material. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[8]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity.

Q: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of starting materials and the formation of products in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the components of the reaction mixture and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirming the regiochemistry of the final product.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-methoxypyridine

  • To a solution of 5-amino-3-fluoro-2-methoxypyridine in a suitable acidic medium (e.g., aqueous HBF₄), cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 35-45°C to facilitate the decomposition of the diazonium salt and the formation of the fluorinated product.[3]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-fluoro-5-methoxypyridine in a suitable solvent (e.g., acetonitrile).

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to a temperature between 50-70°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. Available at: [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters - ACS Publications. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. Available at: [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Available at: [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • EAS Reactions with Pyridine - YouTube. Available at: [Link]

  • US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google Patents.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link]

  • 3-Fluoro-5-Methoxypyridine-4-carbaldehyde - Pipzine Chemicals. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. Available at: [Link]

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]

  • (PDF) A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - ResearchGate. Available at: [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC. Available at: [Link]

  • 2-broMo-3-fluoro-5-Methoxypyridine - MySkinRecipes. Available at: [Link]

  • Copper-Promoted Sandmeyer Trifluoromethylation Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Why does pyridine not undergo an electrophilic substitution reaction? - Quora. Available at: [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... - Homework.Study.com. Available at: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • 4-Bromo-5-fluoro-2-methoxypyridine,884495-00-5->Allfluoro pharmaceutical co .ltd. Available at: [Link]

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Technical Support Center: Troubleshooting Suzuki Reactions with 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this challenging yet valuable building block. As Senior Application Scientists, we have compiled this resource to address common issues and provide in-depth, field-proven insights to ensure the success of your experiments.

Understanding the Unique Challenges of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the specific substrate, this compound, presents a unique set of challenges due to the electronic and steric nature of its substituents.

  • The Electron-Withdrawing Effect of Fluorine: The highly electronegative fluorine atom at the 3-position significantly decreases the electron density of the pyridine ring. This can make the initial, often rate-limiting, oxidative addition of the palladium catalyst to the C-Br bond more difficult.

  • Potential for Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond.

  • The Dual Role of the Methoxy Group: The methoxy group at the 5-position is electron-donating through resonance, which can partially counteract the effect of the fluorine. Furthermore, its oxygen atom can potentially coordinate to the palladium center, which can be either beneficial by stabilizing the catalytic intermediate or detrimental by altering the catalyst's reactivity in an unproductive way.[3][4]

This guide will provide a structured approach to troubleshooting common problems encountered when using this substrate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address the most common issues reported by researchers working with this compound in Suzuki reactions.

FAQ 1: I am seeing very low or no conversion of my starting material. What are the likely causes and how can I fix it?

A low or complete lack of conversion is one of the most frequent issues. The root cause often lies in the challenging nature of the oxidative addition step or suboptimal reaction conditions.

Question: My reaction is not working. I've mixed my this compound, boronic acid, catalyst, and base, but I only see starting material after several hours. What should I check first?

Answer: Before diving into optimizing the reaction components, it is crucial to ensure the fundamentals of your experimental setup are sound.

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed. Any oxygen ingress can lead to catalyst deactivation and the formation of unwanted side products.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) or protodeboronation, especially if impure or improperly stored. It is advisable to use fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters).

    • Solvent and Base Purity: Ensure your solvents are anhydrous and your base is of high quality. Water content can affect the activity of the base and the stability of the boronic acid.

    • Accurate Stoichiometry: Precisely measure all reagents. An excess of the boronic acid (typically 1.1-1.5 equivalents) is common to drive the reaction to completion.

Question: I've confirmed my setup is inert and my reagents are of high quality, but the reaction is still not proceeding. What should I try next?

Answer: The next step is to systematically evaluate and optimize your reaction parameters, focusing on the catalyst system and conditions.

  • Catalyst and Ligand Selection: For an electron-deficient and sterically hindered substrate like this compound, a standard catalyst like Pd(PPh₃)₄ may not be sufficiently active. Consider using more robust, electron-rich, and bulky ligands that can facilitate the challenging oxidative addition step.[5]

    Ligand TypeExamplesRationale
    Bulky, Electron-Rich Phosphines Buchwald-type ligands (e.g., SPhos, XPhos), cataCXium® AThe steric bulk can promote reductive elimination, while the electron-rich nature enhances the rate of oxidative addition.[5]
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong σ-donors and can form very stable and active palladium complexes, often effective for challenging couplings.[6]
  • Base Selection: The choice of base is critical for the transmetalation step.[6] A weak base may not be sufficient to activate the boronic acid.

    BaseStrengthComments
    K₂CO₃, Cs₂CO₃Moderate to StrongCommonly used and effective in many Suzuki couplings.
    K₃PO₄StrongOften a good choice for challenging substrates as it is a strong, non-nucleophilic base.
    CsFModerateCan be effective, particularly with trifluoroborate salts, and may play a role in activating the palladium complex.[7]
  • Solvent and Temperature: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate.

    • Common Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) with water is often used to dissolve the inorganic base.

    • Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-110 °C) can be beneficial. However, excessive heat can lead to catalyst decomposition.

dot

Troubleshooting_Low_Conversion Troubleshooting Workflow for Low/No Conversion start Low or No Conversion check_setup Verify Inert Atmosphere and Reagent Quality start->check_setup optimize_catalyst Optimize Catalyst System (Ligand and Pd Source) check_setup->optimize_catalyst If still no reaction optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base If improvement is needed optimize_conditions Adjust Solvent and Temperature optimize_base->optimize_conditions For further optimization success Successful Reaction optimize_conditions->success Suzuki_Catalytic_Cycle_and_Side_Reactions Suzuki Catalytic Cycle and Common Side Reactions cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'-B(OR)2 Protodebromination Protodebromination (Ar-H) OxAdd->Protodebromination RedElim Reductive Elimination Transmetalation->RedElim Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling RedElim->Pd0 Ar-Ar'

Caption: The Suzuki catalytic cycle and common competing side reactions.

FAQ 3: I have successfully formed my product, but I am having difficulty with purification. What are some common challenges and solutions?

Purification of pyridine-containing compounds can be challenging due to their basicity and potential to chelate to silica gel.

Question: My product seems to be streaking on the silica gel column, leading to poor separation. What can I do?

Answer: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silica gel, causing streaking.

  • Neutralize the Silica: Pre-treating your silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v in your eluent) can neutralize the acidic sites and improve chromatography.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral alumina.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.

Question: I am having trouble separating my product from residual palladium catalyst.

Answer: Palladium residues can be problematic, especially in pharmaceutical applications.

  • Filtration through Celite® or Silica: After the reaction, filtering the crude mixture through a pad of Celite® or silica gel can remove a significant portion of the precipitated palladium.

  • Aqueous Workup: A standard aqueous workup can help remove some of the inorganic salts and palladium residues.

  • Palladium Scavengers: If trace amounts of palladium remain, consider using a palladium scavenger resin or performing a wash with a solution of a thiol-containing compound to coordinate and remove the residual metal.

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for your experiments. Optimization may be required.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Optimized Protocol for Challenging Couplings

This protocol is recommended for reactions that show low conversion with the standard method.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid pinacol ester (1.5 equiv.), potassium phosphate (3.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat this three times).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress.

  • Workup and Purification: Follow the workup and purification steps outlined in the standard protocol, considering the use of neutralized silica gel if necessary.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42, 5270-5298. [Link]

  • Amatore, C.; Jutand, A.; Le Duc, G. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 2011 , 17 (8), 2492-2503. [Link]

  • Thomas, S. P.; Aggarwal, V. K. The Suzuki-Miyaura Cross-Coupling of Unactivated Alkyl Halides. Angewandte Chemie International Edition, 2008 , 47 (1), 189-192. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876. [Link]

  • Srogl, J.; Allred, G. D.; Liebeskind, L. S. A General and Mild Suzuki Cross-Coupling of Thiol Esters with Boronic Acids. Journal of the American Chemical Society, 1997 , 119 (50), 12376–12377. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Tang, W.; Sarvestani, M.; Li, G.; Wei, X.; Zhang, Y. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 2014 , 1, 229-232. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling of aryl- and vinyl-boronic acids. Chemical Society Reviews, 2014 , 43, 412-443. [Link]

  • Kambe, N.; Iwasaki, T.; Terao, J. A simple and efficient method for the Suzuki–Miyaura coupling of aryl and vinyl chlorides. Chemical Communications, 2009 , (34), 5143-5145. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Royal Society of Chemistry. The Suzuki–Miyaura coupling. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Cross-Coupling Reactions. Accounts of Chemical Research, 2012 , 45 (1), 1–13. [Link]

  • Leadbeater, N. E.; Marco, M. Preparation of Palladium(0) in Situ for Use as a Catalyst for Suzuki-Miyaura and Heck Reactions. The Journal of Organic Chemistry, 2003 , 68 (14), 5660–5667. [Link]

  • Bedford, R. B.; Cazin, C. S. J.; Holder, D. The development and application of palladium catalysts for C–C and C–N bond formation. Coordination Chemistry Reviews, 2004 , 248 (21-24), 2287-2321. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 2005 , 44 (3), 366-374. [Link]

  • Jutand, A. Role of the Base in Palladium-Catalyzed Reactions. European Journal of Organic Chemistry, 2007 , 2007 (22), 3613-3631. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

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Technical Support Center: Troubleshooting Side Products in Reactions of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the chemistry of 4-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to help you anticipate, identify, and mitigate the formation of common side products in your reactions. This is not just a list of protocols, but a troubleshooting guide grounded in mechanistic principles to empower you to optimize your synthetic outcomes.

Understanding the Reactivity of this compound

The unique substitution pattern of this compound presents a fascinating interplay of electronic and steric effects that dictate its reactivity. The pyridine nitrogen, along with the fluorine atom, renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack. The bromine atom at the 4-position is the primary site for cross-coupling reactions, while the methoxy group can influence the regioselectivity of certain reactions. Understanding these inherent properties is the first step in troubleshooting unexpected results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here, we will address common issues encountered during reactions with this compound in a question-and-answer format.

Suzuki-Miyaura Cross-Coupling Reactions

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening and how can I prevent it?

Answer: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the organopalladium intermediate, formed after oxidative addition of your starting material to the palladium catalyst, undergoes reaction with a hydride source instead of transmetalation with the boronic acid.

Causality: The mechanism involves the formation of a palladium-hydride species, which can arise from several sources in your reaction mixture, including trace water, alcohols (if used as a solvent or present as an impurity), or even the amine base.[1] This palladium-hydride can then transfer the hydride to the pyridine ring, leading to the formation of 3-fluoro-5-methoxypyridine.

Troubleshooting and Prevention:

  • Rigorous Control of Reaction Conditions: Ensure all your reagents and solvents are scrupulously dry. Flame-dry your glassware and run the reaction under an inert atmosphere (Argon or Nitrogen).

  • Choice of Base: While inorganic bases like potassium carbonate are common, they can contain trace amounts of water. Using anhydrous bases can be beneficial.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over hydrodehalogenation. Consider ligands like SPhos or XPhos, which have been shown to be effective in suppressing this side reaction in similar systems.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Question 2: My reaction is sluggish, and I see the formation of a homocoupled biaryl byproduct of my boronic acid. How can I improve the yield of my desired product?

Answer: The formation of a biaryl homocoupling product suggests that the transmetalation step of the Suzuki-Miyaura catalytic cycle is slow relative to the oxidative addition and subsequent side reactions of the activated boronic acid.

Causality: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4] If the base is not optimal, or if the reaction conditions do not favor the formation of the active boronate species, the desired cross-coupling will be slow. In the meantime, the boronic acid can undergo homocoupling.

Troubleshooting and Prevention:

  • Base Optimization: The choice and stoichiometry of the base are critical. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. Ensure the base is finely powdered to maximize its surface area.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) with a small amount of water can sometimes facilitate the dissolution of the base and accelerate the reaction.

  • Catalyst and Ligand Loading: Increasing the catalyst and/or ligand loading may improve the reaction rate. However, this should be done judiciously to avoid increased side reactions.

  • Temperature: Increasing the reaction temperature can often overcome activation barriers, but be mindful of promoting hydrodehalogenation.

Data Summary for Suzuki-Miyaura Troubleshooting:

Side ProductProbable CauseKey Troubleshooting Strategies
Hydrodehalogenation (Loss of Br)Presence of hydride sources (water, alcohols)Rigorously dry conditions, anhydrous base, appropriate ligand selection (e.g., bulky phosphines), lower reaction temperature.
Boronic Acid HomocouplingSlow transmetalationOptimize base (type and amount), consider co-solvents (e.g., water), adjust catalyst/ligand loading, increase temperature cautiously.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Question 3: I am attempting a Buchwald-Hartwig amination and observe the formation of a byproduct where the bromine has been replaced by a hydroxyl group. What is the source of this?

Answer: The formation of the corresponding phenol derivative is likely due to the reaction of the organopalladium intermediate with hydroxide ions present in the reaction mixture.

Causality: Strong bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig aminations. These bases are hygroscopic and can contain or generate hydroxide ions, which can act as nucleophiles. The palladium-catalyzed coupling of aryl halides with water or hydroxide has been observed.

Troubleshooting and Prevention:

  • Use of Anhydrous Base: Ensure your sodium tert-butoxide is fresh and handled under strictly anhydrous conditions.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired amination pathway, making it more competitive with the undesired hydroxylation.[5]

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of this byproduct. Lowering the temperature may also be beneficial.

Lithiation and Grignard Formation

Question 4: When I try to perform a lithium-halogen exchange on this compound, I get a complex mixture of products. What are the potential side reactions?

Answer: The lithiation of substituted pyridines can be complex due to the directing effects of the substituents and the potential for competing reaction pathways.

Causality and Potential Side Products:

  • Ortho-Lithiation: The fluorine and methoxy groups are ortho-directing groups. Therefore, in addition to the desired lithium-halogen exchange at the 4-position, you may also get competing deprotonation at the 2 or 6-positions.[6][7]

  • Nucleophilic Addition: Organolithium reagents are strong nucleophiles and can add to the electron-deficient pyridine ring, particularly at the 2- and 6-positions.[8]

  • Decomposition: The resulting lithiated species may be unstable, especially at higher temperatures, leading to decomposition pathways.

Troubleshooting and Prevention:

  • Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions and decomposition.

  • Choice of Lithiating Agent: The choice of the organolithium reagent is crucial. n-Butyllithium is commonly used for lithium-halogen exchange, while stronger, more sterically hindered bases like lithium diisopropylamide (LDA) are often used for deprotonation. A careful choice can favor one pathway over the other.

  • Inverse Addition: Adding the pyridine solution to the organolithium reagent at low temperature can sometimes minimize side reactions by keeping the concentration of the organolithium low.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound in an anhydrous etheral solvent (e.g., THF or diethyl ether).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.0-1.1 equiv) while maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Quench the reaction with the desired electrophile.

  • Allow the reaction to warm to room temperature before aqueous workup.

Visualization of Reaction Pathways

To further clarify the potential reaction pathways, the following diagrams illustrate the desired reaction and the formation of a common side product in a Suzuki-Miyaura coupling.

Suzuki_Miyaura_Reaction SM 4-Bromo-3-fluoro- 5-methoxypyridine Int1 Oxidative Addition Intermediate SM->Int1 + Pd(0)L_n Pd0 Pd(0)L_n Pd0->Int1 Int2 Transmetalation Intermediate Int1->Int2 + Activated Boronate PdH Pd-H Species Int1->PdH + Hydride Source Boronic R-B(OH)₂ ActivatedBoronic Activated Boronate Boronic->ActivatedBoronic Base Base Base->ActivatedBoronic ActivatedBoronic->Int2 Product Desired Cross-Coupled Product Int2->Product Reductive Elimination Product->Pd0 SideProduct Hydrodehalogenation Product SideProduct->Pd0 Hydride Hydride Source (e.g., H₂O) Hydride->PdH PdH->SideProduct Reductive Elimination

Caption: Desired Suzuki-Miyaura pathway and competing hydrodehalogenation.

Concluding Remarks

The successful synthesis of novel compounds using this compound hinges on a thorough understanding of its reactivity and the potential for side product formation. By carefully controlling reaction conditions, selecting appropriate reagents, and monitoring your reactions closely, you can significantly improve the yield and purity of your desired products. This guide provides a starting point for troubleshooting common issues, but remember that each specific reaction may require its own optimization.

References

  • Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1122–1125. [Link]

  • Suzuki, A. (2010). Suzuki reaction. Wikipedia. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456–1470. [Link]

  • Not Vicious, F. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Gessner, V. H., et al. (2006). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Angewandte Chemie International Edition, 45(32), 5452-5455. [Link]

  • Yilmaz, M., & Kucuk, M. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(11), 13836-13851. [Link]

  • Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1122–1125. [Link]

  • Hedidi, M., et al. (2016). Deprotometalation of Substituted Pyridines: Regioselectivity and Computed CH Acidity Relationships. Chemistry - A European Journal, 22(43), 15434-15443. [Link]

  • Doyle, A. G., & Hartwig, J. F. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(43), 19694–19706. [Link]

  • Konno, T., & Ishihara, T. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 323-348. [Link]

  • Reddy, K. S., & Kumar, A. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synlett, 2010(12), 1761-1764. [Link]

  • Konno, T., & Ishihara, T. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 323-348. [Link]

  • Snieckus, V., & Comins, D. L. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6544–6547. [Link]

  • Uff, B. C., et al. (1998). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Chemical Research, Synopses, (1), 4-5. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Dejonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 30, 115933. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1456–1470. [Link]

  • Kalita, D., & Sarma, B. (2013). Formation of biaryl compounds in the suzuki cross coupling reaction. Tetrahedron Letters, 54(17), 2185-2188. [Link]

  • Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-free, palladium-catalyzed dihydrogen generation from TMDS: dehalogenation of aryl halides on water. Organic Letters, 17(5), 1122–1125. [Link]

  • Lima, C. F. R. A. C., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(18), 4872-4890. [Link]

  • De, S., & Ghorai, P. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 12(15), 3422–3425. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • Rok, L., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(7), 2249–2262. [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Chemistry Portal. [Link]

  • A.;, & A. (2020). Stability of pyridine derivatives. Chemistry Stack Exchange. [Link]

  • Button, A. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Mąkosza, M., & Bujok, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 231–235. [Link]

  • El-Faham, A., et al. (2014). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 70(42), 7793-7799. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wang, D., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20596-20608. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. [Link]

  • Lee, J., et al. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 29(2), 373. [Link]

  • The Organic Chemistry Tutor. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Wang, C., et al. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 69(48), 10461-10467. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 130(48), 16498–16499. [Link]

  • Plenio, H., & Fleck, N. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(20), 5226-5231. [Link]

  • Yoshifuji, M., et al. (2019). Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. Inorganic Chemistry, 58(15), 9813–9820. [Link]

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Technical Support Center: Optimization of 4-Bromo-3-fluoro-5-methoxypyridine Coupling Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes using this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of coupling this electron-rich and sterically hindered heteroaryl halide.

The unique substitution pattern of this compound, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on a pyridine core, presents a distinct set of challenges and opportunities in cross-coupling chemistry. The pyridine nitrogen can interact with the palladium catalyst, potentially influencing its activity, while the electronic nature of the substituents affects the kinetics of the catalytic cycle.[1][2][3] This guide provides a systematic approach to overcoming these challenges and achieving high-yielding, reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause 1: Catalyst Inhibition by Pyridine Nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or reduced catalytic activity. This is a well-documented challenge in the coupling of 2- and 4-halopyridines.[2][4]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos, RuPhos).[5] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.[6]

      • Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnF₂, CuI) can coordinate to the pyridine nitrogen, preventing its interaction with the palladium catalyst.

      • Pre-catalyst Activation: Ensure the active Pd(0) species is efficiently generated. Using a well-defined palladium pre-catalyst can sometimes be more effective than generating the active catalyst in situ.

  • Potential Cause 2: Inefficient Oxidative Addition. While the C-Br bond is generally reactive, the overall electronic nature of the substituted pyridine can influence the rate of oxidative addition, the first step in the catalytic cycle.[7]

    • Solution:

      • Electron-Rich Ligands: As mentioned above, electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[6]

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for oxidative addition. Microwave irradiation can also be an effective strategy for accelerating the reaction.[8]

  • Potential Cause 3: Poor Solubility of Reagents. The starting material or other reaction components may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.[5]

    • Solution:

      • Solvent Screening: Test a range of solvents. While ethereal solvents like dioxane and THF are common, polar aprotic solvents such as DMF, DMAc, or NMP might be necessary to achieve homogeneity.[9] Toluene is also a viable option.

      • Co-solvent Systems: Using a mixture of solvents, such as dioxane/water or toluene/water, can improve the solubility of both organic and inorganic reagents.

Issue 2: Formation of Side Products

  • Potential Cause 1: Protodebromination (Hydrodehalogenation). This side reaction results in the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-fluoro-5-methoxypyridine. This can occur if the catalytic cycle is inefficient or if there are sources of active hydrogen in the reaction mixture.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly dried solvents and handle hygroscopic bases in a glovebox.

      • Ligand Choice: Bulky ligands that accelerate the cross-coupling pathway can outcompete the protodebromination side reaction.

      • Base Selection: A weaker base might be less prone to promoting this side reaction.

  • Potential Cause 2: Homocoupling of the Boronic Acid/Ester (in Suzuki-Miyaura Reactions). This leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen.

    • Solution:

      • Thorough Degassing: Rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

      • Use of Boronic Esters or Trifluoroborates: Pinacol esters or potassium trifluoroborate salts of the desired boronic acid are often more stable and less prone to homocoupling than the corresponding boronic acids.[10]

  • Potential Cause 3: β-Hydride Elimination (in Buchwald-Hartwig Amination with certain amines). If the amine coupling partner has a β-hydrogen, this can be a competing pathway leading to the formation of an enamine/imine and the reduced arene.[11]

    • Solution:

      • Chelating Ligands: The use of bidentate phosphine ligands (e.g., BINAP, dppf) can disfavor β-hydride elimination by occupying two coordination sites on the palladium center.[11]

      • Bulky Monodentate Ligands: Sterically hindered monodentate ligands can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is best suited for this compound?

A: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable and widely used reactions for this type of substrate.[12][13] The choice depends on the desired transformation. Given the electron-rich nature of the pyridine ring, conditions typically employed for electron-rich aryl halides should be a good starting point.

Q2: What is the best general-purpose catalyst and ligand combination to start with for a Suzuki-Miyaura coupling?

A: A good starting point would be a combination of a palladium(0) source like Pd₂(dba)₃ or a palladium(II) pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. A pre-formed palladium-ligand complex (precatalyst) can also offer enhanced stability and reactivity.

Q3: What are the recommended bases for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

A: For Suzuki-Miyaura reactions, inorganic bases are typically used. K₂CO₃ or Cs₂CO₃ are common choices, often in an aqueous solution with an organic solvent. For more sensitive substrates, K₃PO₄ can be a good option. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[3]

Q4: How does the methoxy group influence the reactivity of the substrate?

A: The methoxy group is electron-donating, which generally makes the C-Br bond less reactive towards oxidative addition compared to an unsubstituted bromopyridine.[1] However, it can also have a beneficial chelating effect, where the oxygen atom coordinates to the palladium center, potentially influencing the geometry of the transition state and the reaction outcome.[14]

Q5: Can the fluorine atom be a site for side reactions?

A: While the C-F bond is generally strong and less reactive than the C-Br bond in palladium-catalyzed cross-coupling, under harsh conditions or with highly reactive catalyst systems, C-F activation is possible. However, with standard Suzuki or Buchwald-Hartwig conditions, selective C-Br activation is expected. It is more likely that the fluorine atom will influence the electronic properties of the pyridine ring.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective palladium sources.
Ligand XPhos, SPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands to overcome catalyst inhibition and promote oxidative addition.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Effective bases for Suzuki-Miyaura couplings.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for solubilizing both organic and inorganic reagents.
Temperature 80-110 °CSufficient to promote the reaction without significant decomposition.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst (1-3 mol%)Precatalysts offer improved stability and reactivity.
Ligand BrettPhos, RuPhos, or XPhos (1.1-1.2 eq. to Pd if not using a precatalyst)Effective ligands for the amination of heteroaryl halides.
Base NaOtBu or LHMDS (1.2-1.5 equivalents)Strong, non-nucleophilic bases required for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90-120 °CTo ensure efficient coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 2.2 mol%).

  • In a separate vial, dissolve the base (e.g., K₂CO₃, 3.0 eq.) in degassed water.

  • Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed organic solvent (e.g., dioxane) to the reaction vial via syringe, followed by the aqueous base solution.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium source (e.g., a Buchwald G3 precatalyst, 2 mol%), the base (e.g., NaOtBu, 1.5 eq.), and a magnetic stir bar to a dry reaction vial.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Boronic Acid/Ester Pd Catalyst & Ligand Base Heating Heat (80-110 °C) under Inert Atmosphere Reagents->Heating 1. Combine Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Heating 2. Add Monitoring Monitor by TLC/LC-MS Heating->Monitoring 3. React Quench Cool & Quench Monitoring->Quench 4. Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (in Glovebox) cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification Reagents_BH This compound Amine Pd Precatalyst Base (NaOtBu) Heating_BH Heat (90-120 °C) Reagents_BH->Heating_BH 1. Combine Solvent_BH Anhydrous, Degassed Solvent (e.g., Toluene) Solvent_BH->Heating_BH 2. Add Monitoring_BH Monitor by TLC/LC-MS Heating_BH->Monitoring_BH 3. React Quench_BH Cool & Quench (aq. NH4Cl) Monitoring_BH->Quench_BH 4. Completion Extract_BH Extraction Quench_BH->Extract_BH Purify_BH Column Chromatography Extract_BH->Purify_BH Product_BH Aminated Product Purify_BH->Product_BH

Caption: Workflow for Buchwald-Hartwig Amination.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, Arylpalladium Halide, and Hydroxide Complexes in the Suzuki−Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Ahmad, G., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4984. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(43), 10371-10372. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(9), 4008–4015. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3149-3156. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Organometallics, 34(19), 4580-4593. [Link]

  • Blue, J. D., & Mitchell, E. A. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Martínez-Castro, E., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 369-381. [Link]

  • Zultanski, S. L., & Gower, N. J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(14), 2411-2413. [Link]

  • Dragulescu-Andrasi, A., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, 47(4), 1151-1158. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Cant, A. A., et al. (2014). Electronic and Steric Effects in Rollover C-H Bond Activation. Organometallics, 33(1), 122-132. [Link]

  • Zand, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19070. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Angewandte Chemie International Edition, 57(17), 4742-4744. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

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Managing impurities in large-scale 4-Bromo-3-fluoro-5-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the large-scale synthesis of this critical building block. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient production of high-purity this compound.

I. Overview of a Plausible Synthetic Pathway

While multiple synthetic routes to this compound are conceivable, a common and logical approach for large-scale production involves a multi-step sequence starting from a readily available pyridine derivative. A likely pathway, adapted from methodologies for similar compounds, is outlined below.[1] This pathway provides a framework for understanding the origin of potential impurities and for troubleshooting common issues.

A Starting Material (e.g., 2-Methoxy-5-aminopyridine) B Diazotization & Fluorination A->B  NaNO2, HBF4 (or other fluorinating agent) C Intermediate (e.g., 2-Methoxy-5-fluoropyridine) B->C D Bromination C->D  Brominating Agent (e.g., NBS, Br2) E Crude Product (this compound) D->E F Purification E->F  Crystallization or Chromatography G Final Product (High-Purity) F->G

Caption: A plausible synthetic workflow for this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles and practical experience.

1. Low Yield in the Diazotization and Fluorination Step

  • Question: We are experiencing a low yield in the conversion of our aminopyridine starting material to the fluorinated intermediate. What are the likely causes and how can we improve this?

  • Answer: Low yields in this step, often a variation of the Balz-Schiemann reaction, are typically due to side reactions or incomplete conversion. Here's a breakdown of potential causes and solutions:

    • Instability of the Diazonium Salt: Pyridine diazonium salts can be unstable. Ensure the reaction is carried out at low temperatures (typically 0-5 °C) to minimize decomposition.[1]

    • Incomplete Diazotization: The addition of the nitrite solution should be slow and controlled to maintain the low temperature and ensure complete reaction. A slight excess of the diazotizing agent may be necessary, but a large excess should be avoided as it can lead to side reactions.

    • Inefficient Fluorination: The choice of fluorinating agent is critical. While tetrafluoroboric acid (HBF4) is common, other reagents like sodium tetrafluoroborate can also be used.[1] The efficiency of the fluorination can be temperature-dependent; a controlled warming step after the addition of the fluorinating agent may be required to drive the reaction to completion.[1]

    • Work-up Issues: The fluorinated pyridine product may have some water solubility. Ensure that the extraction process is efficient, using an appropriate organic solvent and performing multiple extractions.

2. Formation of Multiple Brominated Isomers

  • Question: During the bromination step, we are observing the formation of multiple brominated products, leading to a complex mixture that is difficult to purify. How can we improve the regioselectivity of the bromination?

  • Answer: Achieving high regioselectivity in the bromination of substituted pyridines is crucial for simplifying purification. The formation of multiple isomers is often a result of competing reaction pathways. Consider the following:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of over-brominated byproducts.[1]

    • Reaction Conditions: The reaction temperature and solvent can significantly influence selectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product. The solvent can also play a role in modulating the reactivity of the brominating agent.

    • Substrate Reactivity: The electronic nature of the substituents on the pyridine ring directs the position of bromination. A thorough understanding of the directing effects of the fluoro and methoxy groups is essential for predicting and controlling the outcome.

3. Persistent Impurities After Initial Purification

  • Question: We are struggling to remove a persistent impurity that co-elutes with our product during column chromatography. How can we identify and remove this impurity?

  • Answer: Persistent impurities often have similar polarity and structural characteristics to the desired product. A multi-pronged approach is necessary for identification and removal:

    • Impurity Identification: The first step is to identify the impurity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an invaluable tool for this purpose.[2] By obtaining the mass of the impurity, you can infer its molecular formula and propose potential structures, such as unreacted starting material, an isomeric byproduct, or a degradation product.

    • Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods. Recrystallization is often a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found.

    • Reaction Optimization: The most effective way to deal with a persistent impurity is to prevent its formation in the first place. Once the impurity is identified, revisit the reaction conditions of the step where it is formed. Adjusting stoichiometry, temperature, or reaction time may minimize its formation.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities to be found in the final product?

    A1: Based on the plausible synthetic route, the following impurities should be considered:

    • Unreacted Starting Materials: Residual aminopyridine or fluorinated pyridine intermediates.

    • Isomeric Byproducts: Incorrectly brominated isomers (e.g., bromination at a different position on the pyridine ring).

    • Over-brominated Products: Di-brominated species, especially if harsh brominating conditions are used.

    • Hydrolysis Products: If the methoxy group is sensitive to the reaction conditions, hydrolysis to the corresponding pyridone could occur.

  • Q2: What analytical techniques are recommended for in-process control and final product analysis?

    A2: A combination of chromatographic and spectroscopic techniques is recommended:

    • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and for the final purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid) is a good starting point.[3]

    • Gas Chromatography (GC): Can be used for purity assessment, especially for identifying volatile impurities.

    • Liquid Chromatography-Mass Spectrometry (HPLC-MS): Essential for identifying unknown impurities by providing molecular weight information.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Q3: What are the key safety considerations for the large-scale synthesis of this compound?

    A3: Several safety precautions must be taken:

    • Diazonium Salt Formation: Diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not to isolate them.

    • Brominating Agents: Liquid bromine is highly corrosive and toxic. NBS is a safer alternative, but appropriate personal protective equipment (PPE) should always be worn.

    • Solvent Handling: Large quantities of organic solvents will be used. Ensure proper ventilation and grounding of equipment to prevent the buildup of static electricity.

    • Exothermic Reactions: Both diazotization and bromination reactions can be exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.

IV. Experimental Protocols and Data

Protocol 1: Representative HPLC Method for Purity Analysis

This protocol provides a starting point for developing a validated HPLC method for the purity assessment of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Rationale: A C18 column is a good general-purpose column for reversed-phase chromatography of moderately polar organic molecules. The formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape.

Protocol 2: Benchtop Purification by Column Chromatography

This protocol outlines a general procedure for the purification of the crude product.

A Dissolve Crude Product in Minimal Dichloromethane B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Prepare Silica Gel Column in Hexane C->D E Elute with Hexane/Ethyl Acetate Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J High-Purity Product I->J

Caption: Workflow for purification via column chromatography.

V. References

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (URL: )

  • Wongwan, S., & Scriba, G. (2010). Impurity profiling of dexamphetamine sulfate by cyclodextrin-modified microemulsion electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 638-644.

  • Saravanan, M., Kumar, K. S., Padi, P. R., & Satyanarayana, B. (2010). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. E-Journal of Chemistry, 7(2), 533-538.

  • Satheesh, B., Kumarpulluru, S., Raghavan, V., & Saravanan, D. (2010). UPLC Separation and Quantification of Related Substances of Varenicline Tartrate Tablet. Journal of Chromatographic Science, 48(6), 469-474.

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 830-835.

Sources

Technical Support Center: Catalyst Selection for Efficient 4-Bromo-3-fluoro-5-methoxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the cross-coupling of 4-Bromo-3-fluoro-5-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this specific, electron-deficient pyridine scaffold. The inherent electronic properties of the pyridine ring, combined with the influence of its substituents, present unique challenges that demand careful consideration of catalyst systems and reaction conditions.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to achieve efficient and reproducible results in your synthetic campaigns.

The Challenge: Understanding the Substrate

This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions for several key reasons:

  • Electron-Deficient Ring: The pyridine nitrogen acts as a strong electron-withdrawing group, which can make the aromatic ring less reactive in certain steps of the catalytic cycle. While this can facilitate oxidative addition, it can also lead to catalyst inhibition.[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, leading to low turnover rates or complete reaction failure.[4][5] This is a common issue in the functionalization of pyridines and other N-heterocycles.[5]

  • Steric Hindrance: The substituents flanking the bromine atom (fluoro and methoxy groups) can sterically hinder the approach of the bulky catalyst complex to the C-Br bond, potentially slowing the crucial oxidative addition step.

Overcoming these challenges requires a catalyst system—comprising a palladium source, a ligand, and a base—that is specifically tailored to activate this substrate while resisting inhibition.

Catalyst & Condition Selection Guide

The choice of catalyst system is paramount and depends heavily on the desired transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The following diagram provides a high-level workflow for selecting a starting point for your optimization.

G cluster_0 Catalyst Selection Workflow for this compound start Identify Desired Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C Bond) start->suzuki C(sp2)-C(sp2) buchwald Buchwald-Hartwig (C-N / C-O Bond) start->buchwald C(sp2)-N/O sonogashira Sonogashira (C-C Alkyne Bond) start->sonogashira C(sp2)-C(sp) suzuki_cat Pd Pre-catalyst: Pd(OAc)2, Pd2(dba)3, or G3/G4 Pre-catalysts (1-3 mol%) suzuki->suzuki_cat buchwald_cat Pd Pre-catalyst: Pd2(dba)3 or G3/G4 Pre-catalysts (1-3 mol%) buchwald->buchwald_cat sonogashira_cat Pd Catalyst: Pd(PPh3)4, PdCl2(PPh3)2 (1-5 mol%) Co-catalyst: CuI (0.5-2 mol%) sonogashira->sonogashira_cat suzuki_ligand Ligand: Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) suzuki_cat->suzuki_ligand suzuki_base Base: K3PO4, Cs2CO3, K2CO3 (2-3 equiv.) suzuki_ligand->suzuki_base suzuki_solvent Solvent: Dioxane, Toluene, or 2-MeTHF (+/- H2O) suzuki_base->suzuki_solvent buchwald_ligand Ligand: Biaryl phosphines (e.g., BrettPhos, RuPhos) or Josiphos-type ligands buchwald_cat->buchwald_ligand buchwald_base Base: Strong, non-nucleophilic (e.g., LHMDS, NaOtBu, K3PO4) buchwald_ligand->buchwald_base buchwald_solvent Solvent: Toluene, Dioxane buchwald_base->buchwald_solvent sonogashira_base Base: Amine base (e.g., Et3N, DIPEA) sonogashira_cat->sonogashira_base sonogashira_solvent Solvent: THF, DMF sonogashira_base->sonogashira_solvent

Caption: Workflow for initial catalyst system selection.

Recommended Starting Conditions

The following table summarizes recommended starting points for catalyst systems for the most common cross-coupling reactions. These are based on established protocols for challenging heteroaryl halides.

Reaction TypePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1.5%)BrettPhos (3.5%)LHMDS (1.5)Toluene110
Sonogashira PdCl₂(PPh₃)₂ (2%)CuI (1%)Et₃N (3.0)THF60

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows no conversion. The starting material is recovered unchanged. What are the most likely causes?

A: This is a common and frustrating issue, typically pointing to a fundamental problem with one of the core components of the reaction.

  • Inactive Catalyst: The most frequent culprit is an inactive catalyst. The active form for most cross-coupling reactions is Pd(0).[6]

    • Causality: Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to Pd(0). If this reduction fails, the catalytic cycle cannot begin. Air-stable Pd(0) sources like Pd(PPh₃)₄ can degrade upon improper storage.

    • Solution:

      • Use a Modern Pre-catalyst: Employ air-stable palladium pre-catalysts (e.g., SPhos G3, XPhos G4). These are designed to reliably generate the active L-Pd(0) species under reaction conditions.

      • Ensure Reagent Purity: Solvents and bases must be of high quality. Ensure solvents are anhydrous and properly degassed.

      • Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagents are added under a positive pressure of inert gas.[7]

  • Poor Reagent Quality:

    • Causality: Boronic acids, especially, can degrade over time through dehydration to form boroxines or through protodeborylation. An impure coupling partner will not participate effectively in the transmetalation step.

    • Solution:

      • Verify Reagent Quality: Use freshly purchased boronic acid or verify the purity of your existing stock by NMR.

      • Consider Boronate Esters: Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids and can be a reliable alternative.

Q2: My reaction is very slow and gives a low yield (<30%) even after extended time. How can I improve the conversion?

A: Low conversion suggests that the catalytic cycle is proceeding, but is inefficient. The bottleneck is often the oxidative addition or reductive elimination step, which can be addressed by modifying the ligand and reaction conditions.

  • Suboptimal Ligand Choice:

    • Causality: The ligand is arguably the most critical variable for controlling catalyst activity.[8] For an electron-deficient and potentially inhibiting substrate like this compound, a generic ligand like PPh₃ is often insufficient. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination step.[9]

    • Solution:

      • Screen Buchwald-type Ligands: Systematically screen a panel of bulky, electron-rich biaryl phosphine ligands. Good candidates include SPhos, XPhos, and RuPhos . These ligands create a sterically hindered, electron-rich palladium center that is highly active.

      • Increase Ligand:Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2.2:1 for monoligated species) can sometimes help stabilize the catalyst and prevent decomposition.

  • Insufficient Temperature:

    • Causality: Cross-coupling reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Switching to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene) may be necessary. Monitor for potential decomposition of starting materials or products at higher temperatures.[10]

Q3: I am observing significant amounts of side products, such as debromination of my starting material or homocoupling of my boronic acid. What is causing this and how can I prevent it?

A: The formation of these side products points to specific undesired reaction pathways competing with your main catalytic cycle.

  • Debromination (Proto-dehalogenation):

    • Causality: This occurs when the aryl-palladium intermediate is protonated before it can undergo transmetalation or reductive elimination. The proton source is often trace water or the coupling partner itself.

    • Solution:

      • Use an Anhydrous, Aprotic Base: Switch to a base like anhydrous K₃PO₄ or Cs₂CO₃. While some Suzuki reactions benefit from water, it can promote debromination in sensitive systems.[11]

      • Ensure Dry Conditions: Use flame-dried glassware and anhydrous solvents to minimize water content.

  • Homocoupling of Boronic Acid (Glaser-type coupling):

    • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.

    • Solution:

      • Rigorous Degassing: This is critical. Degas your solvent thoroughly using a freeze-pump-thaw cycle (3x) or by bubbling with argon for at least 30 minutes.

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process.

G cluster_1 Troubleshooting Flowchart problem Problem Observed no_rxn No Reaction / Starting Material Recovered problem->no_rxn low_yield Low Yield / Slow Conversion problem->low_yield side_products Side Products (Debromination, Homocoupling) problem->side_products cause_inactive_cat Cause: Inactive Catalyst no_rxn->cause_inactive_cat cause_ligand Cause: Suboptimal Ligand low_yield->cause_ligand cause_temp Cause: Insufficient Temperature low_yield->cause_temp cause_dehalogenation Cause: Proto-dehalogenation side_products->cause_dehalogenation cause_homocoupling Cause: Boronic Acid Homocoupling side_products->cause_homocoupling sol_precatalyst Solution: Use modern pre-catalyst (e.g., G3/G4) cause_inactive_cat->sol_precatalyst sol_inert Solution: Ensure strictly inert atmosphere cause_inactive_cat->sol_inert sol_ligand_screen Solution: Screen bulky, e--rich ligands (SPhos, XPhos, etc.) cause_ligand->sol_ligand_screen sol_temp Solution: Increase temperature / Switch to higher-boiling solvent cause_temp->sol_temp sol_base Solution: Use anhydrous base (K3PO4) cause_dehalogenation->sol_base sol_degas Solution: Rigorous solvent degassing cause_homocoupling->sol_degas

Caption: A logical guide to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q4: Why are bulky, electron-rich phosphine ligands so important for this substrate?

A: The success of these ligands hinges on how they influence the key steps of the catalytic cycle.

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) SLOW STEP Trans_Complex L-Pd(II)(Ar)(R) OA_Complex->Trans_Complex Transmetalation (+ R-B(OH)2 / Base) FAST Trans_Complex->Pd0 Reductive Elimination FAST Product Ar-R (Product) Trans_Complex->Product center

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

  • Promoting Oxidative Addition: The C-Br bond of the electron-deficient pyridine ring must add to the Pd(0) center. Bulky ligands favor the formation of a coordinatively unsaturated, highly reactive monoligated L-Pd(0) species. Their strong electron-donating character increases the electron density on the palladium, which in turn facilitates the insertion of the metal into the C-Br bond.

  • Accelerating Reductive Elimination: This is the final, product-forming step. The steric bulk of these ligands creates a crowded coordination sphere around the palladium(II) intermediate, promoting the reductive elimination of the desired product and regeneration of the active Pd(0) catalyst.

  • Preventing Catalyst Inhibition: While the pyridine nitrogen can still coordinate to the palladium, the steric bulk of the ligand can create a protective pocket around the metal center, disfavoring the formation of stable, off-cycle catalyst-substrate complexes.

Q5: Which base should I choose for a Suzuki-Miyaura coupling with this substrate?

A: Base selection is crucial; it not only facilitates the transmetalation step but also influences side reactions. For this substrate, a moderately strong, non-nucleophilic base is often the best choice.

  • Potassium Phosphate (K₃PO₄): This is an excellent first choice. It is strong enough to activate a wide range of boronic acids but is generally less likely to cause base-mediated side reactions compared to stronger bases like alkoxides. It often works well in anhydrous conditions, which can suppress debromination.[11]

  • Cesium Carbonate (Cs₂CO₃): Another excellent choice, particularly effective in anhydrous polar aprotic solvents like dioxane or DMF. Its high solubility can often accelerate the reaction.

  • Potassium Carbonate (K₂CO₃): A weaker, less expensive base. It is often used in aqueous solvent mixtures. While effective for many substrates, it may not be strong enough for more challenging couplings or may require higher temperatures.

Q6: Can I perform a Sonogashira coupling without a copper co-catalyst?

A: Yes, copper-free Sonogashira couplings are well-established and can be advantageous for substrates that are sensitive to copper salts.

  • Causality: The primary role of the copper(I) co-catalyst is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. In copper-free conditions, the terminal alkyne is believed to coordinate directly to the palladium center after deprotonation by the amine base.[12]

  • Conditions: Copper-free Sonogashira reactions typically require a palladium source (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., P(t-Bu)₃ or SPhos), and a strong amine base (e.g., DBU or DIPEA) in a solvent like DMF or NMP. These conditions can often minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and should be optimized for each specific boronic acid partner.[7]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • Anhydrous K₃PO₄, finely ground (2.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane (to make a ~0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-Dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • G. A. Molander and B. Canturk, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates," Angewandte Chemie International Edition, 48(48), 9240-9261 (2009). [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 41(22), 4176-4211 (2002). [Link]

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books (2010). [Link]

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 47(34), 6338-6361 (2008). [Link]

  • R. Chinchilla and C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chemical Reviews, 107(3), 874-922 (2007). [Link]

  • T. J. Colacot, "A concise review on the use of palladium precatalysts in cross-coupling," Catalysis Science & Technology, 8(1), 1-20 (2018). [Link]

  • C. M. Billingsley and S. L. Buchwald, "Highly efficient Suzuki-Miyaura coupling of heteroaryl halides," Journal of the American Chemical Society, 129(11), 3358-3366 (2007). [Link]

  • T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald, "New Catalysts for the Suzuki-Miyaura Reaction: The Use of Air-Stable (Biaryl)phosphinepalladium Precatalysts," Journal of the American Chemical Society, 127(13), 4685-4696 (2005). [Link]

  • Chemistry LibreTexts, "2.6: Suzuki-Miyaura Coupling," (2019). [Link]

  • Chemistry LibreTexts, "Sonogashira Coupling," (2024). [Link]

  • Reddit r/Chempros, "Diagnosing issues with a failed Suzuki coupling?," (2021). [Link]

Sources

Safe handling and quenching procedures for 4-Bromo-3-fluoro-5-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-fluoro-5-methoxypyridine

Welcome to the technical support guide for this compound. This document provides in-depth guidance on safe handling, reaction troubleshooting, and quenching procedures for experiments involving this versatile halogenated pyridine intermediate. As a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, understanding its reactivity is paramount for experimental success and laboratory safety.[1]

Section 1: Frequently Asked Questions (FAQs) - General Handling & Safety

This section addresses the most common initial questions regarding the safe management of this compound in a laboratory setting.

Question: What are the primary hazards associated with this compound?

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4] Direct contact should be avoided at all times.

  • Respiratory Irritation: May cause respiratory irritation if vapors or dust are inhaled.[2][4][5]

  • Combustibility: While not highly flammable, it is likely a combustible liquid or solid and should be kept away from ignition sources.[4]

Question: What is the mandatory Personal Protective Equipment (PPE) when working with this reagent?

Answer: A multi-layered PPE approach is essential to minimize exposure risk. The following table summarizes the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH).Protects against splashes and accidental contact, which can cause serious eye irritation.[2][6]
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical barrier against skin contact. Nitrile is a good general-purpose choice for pyridines.[7] Always check manufacturer compatibility charts.
Body Protection A fully-buttoned, flame-resistant lab coat.Protects skin from accidental spills and splashes.[6][7]
Respiratory Use only within a certified laboratory chemical fume hood.Prevents inhalation of potentially harmful vapors or aerosols.[3][8] A respirator may be needed for spill cleanup.

Question: How should this compound be stored?

Answer: Proper storage is crucial for maintaining the reagent's integrity and ensuring safety.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][9]

  • Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides.[3][5]

Section 2: Troubleshooting Guide - Lithium-Halogen Exchange Reactions

One of the most common transformations for aryl bromides is the lithium-halogen exchange to form a reactive organolithium species. This reaction is notoriously sensitive and prone to failure if not executed with precision.

Question: My lithium-halogen exchange reaction is giving low to no yield of the desired product after quenching. What went wrong?

Answer: This is a frequent issue, typically rooted in one of three areas: atmospheric contamination, reagent quality, or temperature control.

  • Atmospheric & Moisture Contamination: Organolithium intermediates are extremely strong bases and will readily react with trace amounts of water or carbon dioxide.

    • Causality: Your primary issue is likely protonation of the highly basic lithiated pyridine intermediate by an external proton source, leading back to a debrominated starting material or other byproducts.

    • Self-Validation & Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >100°C for several hours) and cooled under a stream of dry, inert gas (Argon or Nitrogen).[10] Solvents must be anhydrous, preferably freshly distilled or obtained from a solvent purification system.[11] Perform all additions and transfers using proper air-free techniques, such as via cannula or gas-tight syringes.[12]

  • Reagent Quality: The titer (concentration) of your organolithium reagent (e.g., n-BuLi, s-BuLi) may be lower than stated.

    • Causality: Organolithium reagents degrade over time, especially with improper storage or frequent opening of the bottle. Using a sub-stoichiometric amount of active reagent will result in incomplete conversion.

    • Self-Validation & Solution: Titrate your organolithium reagent before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. If titration is not possible, using a fresh, unopened bottle of the reagent is the next best option.

  • Temperature Control: The lithium-halogen exchange is extremely fast, even at low temperatures. However, side reactions can be activated if the temperature rises.

    • Causality: While the initial exchange is rapid, allowing the temperature to rise from -78 °C can promote side reactions like "halogen dance" (isomerization) or reaction with the solvent (e.g., THF).[11]

    • Self-Validation & Solution: Maintain a consistent low temperature (typically -78 °C, a dry ice/acetone bath) throughout the addition of the organolithium reagent and for a short period afterward before adding your electrophile. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.

Question: I'm observing isomeric products. Could this be a "halogen dance" rearrangement, and how can I prevent it?

Answer: Yes, this is a distinct possibility. The "halogen dance" is a known phenomenon in halogenated pyridines and other aromatic systems.[11]

  • Mechanism: The initially formed 4-lithio-3-fluoro-5-methoxypyridine can be unstable and may rearrange to a more thermodynamically stable lithiated isomer via a series of protonation/deprotonation or other complex steps before you add your electrophile. The fluorine and methoxy groups heavily influence the electronic landscape of the pyridine ring, making such rearrangements plausible.

  • Prevention: The key is to trap the desired organolithium species as quickly as it is formed.

    • Minimize Reaction Time: Add your electrophile immediately after the addition of the organolithium reagent is complete. Extended stirring times at -78 °C before adding the electrophile increase the window for rearrangement.[11]

    • Consider Transmetalation: Add the organolithium reagent to a mixture of your this compound and a metal salt like anhydrous ZnCl₂ or MgBr₂·OEt₂. This will generate a more stable organozinc or Grignard reagent in situ, which is less prone to rearrangement before reacting with the electrophile.[11][13]

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// Connections start -> q_moisture [label="Check First"]; q_moisture -> q_reagent [label="Yes"]; q_moisture -> sol_moisture [label="No"];

q_reagent -> q_temp [label="Yes"]; q_reagent -> sol_reagent [label="No"];

q_temp -> q_byproducts [label="Yes"]; q_temp -> sol_temp [label="No"];

q_byproducts -> sol_byproducts [label="Yes"]; } dot Caption: Troubleshooting logic for lithiation reactions.

Section 3: Quenching Procedures & Safety Protocols

Quenching is the process of safely neutralizing highly reactive species at the end of a reaction.[14] For reactions involving organometallic intermediates derived from this compound, a controlled and careful quench is not just good practice—it is a critical safety step.

Question: What is the safest way to quench a reaction mixture containing unreacted organolithium species?

Answer: The cardinal rule is to never add water or aqueous solutions directly to a reaction containing a significant amount of active organolithium reagent. This will cause a violent, uncontrolled exothermic reaction and potentially a fire. A multi-step, graded quenching protocol is required.

Standard Protocol for Quenching Organolithium Reactions

This protocol assumes the reaction is being conducted under an inert atmosphere at -78 °C.

  • Initial, Slow Quench with a Weak Proton Source:

    • Step 1a: While maintaining the reaction temperature at -78 °C and under vigorous stirring, slowly add a less reactive quenching agent. Isopropanol is an excellent choice for the initial quench.[15][16]

    • Step 1b: Add the isopropanol dropwise via a syringe. You will observe gas evolution and a potential exotherm. Control the addition rate to keep the internal temperature from rising significantly. Continue adding until gas evolution subsides.[15]

    • Causality: Isopropanol is reactive enough to neutralize the organolithium but does so in a much more controlled manner than water. This safely consumes the bulk of the pyrophoric material.[12][16]

  • Secondary Quench:

    • Step 2a: After the isopropanol quench is complete, you can slowly add methanol, followed by water, to ensure all reactive species are destroyed.[15]

    • Step 2b: A safer alternative for the workup is to slowly pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This large thermal mass and buffered proton source provides a final, safe quench.

  • Final Workup:

    • Step 3: Once the mixture has reached room temperature and all reactivity has ceased, you can proceed with a standard aqueous workup (e.g., separation of layers, extraction with an organic solvent).[17]

Question: My quenching procedure was unexpectedly violent. What did I do wrong?

Answer: A violent quench is almost always due to the quenching agent being added too quickly or the use of an overly reactive quencher at the start.

  • Cause 1: Addition Rate. You likely added the quenching agent too fast. The heat generated could not dissipate, leading to a rapid temperature increase and boiling of the solvent.

  • Cause 2: Poor Stirring. If the mixture is not stirred efficiently, localized "hot spots" of high reagent concentration can form, leading to a delayed but violent reaction when they finally mix.

  • Cause 3: Wrong Quencher. As stated, never use water first. Even after an initial isopropanol quench, adding water must be done cautiously, as pockets of unreacted organolithium might still exist, especially in thick slurries.[12]

Comparison of Common Quenching Agents
Quenching AgentReactivityRecommended Use StageKey Considerations
Isopropanol LowPrimary quench. Added first at low temperature.Ideal for controlled destruction of highly reactive organometallics.[15][16]
Methanol ModerateSecondary quench. Added after isopropanol.More reactive than isopropanol; ensures more complete quenching.[15]
Saturated aq. NH₄Cl HighWorkup/Final Quench. Add reaction mixture to it.Mildly acidic buffer, good for hydrolyzing metal salts and final workup.[13]
Water Very HighWorkup/Final Quench. Only after all organometallic is destroyed.DANGEROUS as a primary quencher. Reacts violently with organolithiums.[12]

// Nodes start [label="End of Reaction\n(at -78°C under Inert Gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench1 [label="Step 1: Primary Quench\nSlowly add Isopropanol dropwise.\nMonitor temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; check1 [label="Gas evolution stopped?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; quench2 [label="Step 2: Secondary Quench\nPour mixture onto stirred slurry of\nice and sat. aq. NH₄Cl.", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Step 3: Aqueous Workup\nAllow to warm to RT.\nSeparate layers, extract, dry.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> quench1; quench1 -> check1; check1 -> quench2 [label="Yes"]; check1 -> quench1 [label="No, add more"]; quench2 -> workup; } dot Caption: Safe multi-stage quenching workflow.

References

  • Quenching of Pyrophoric Materials. (2016). The Sarpong Group, University of California, Berkeley.[Link]

  • 3-Bromo-4-methylpyridine Safety Data Sheet. (2010). Alfa Aesar.[Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.[Link]

  • User Discussion on Lithiating Bromopyridine. (2023). Reddit r/Chempros.[Link]

  • Protocol for quenching reactive chemicals. EPFL.[Link]

  • Effective Lithiation of 3-Bromopyridine. ResearchGate.[Link]

  • Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.[Link]

  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.[Link]

  • Standard Operating Procedure for Pyrophoric Chemicals. University of California, Santa Barbara.[Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone. (2020). ResearchGate.[Link]

  • Pyridine Safety Data Sheet. Carl ROTH.[Link]

  • Optimization of Organolithium Reactions. (2020). Organic Process Research & Development.[Link]

  • What Is Quenching In Organic Chemistry? (2024). YouTube.[Link]

  • Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Lithiation Reaction Safety Summary. (2024). American Chemical Society.[Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents. (2022). Journal of Chemical Education.[Link]

  • Pyridine Standard Operating Procedure. Washington State University.[Link]

  • Common Classes of Organic Reactions. (2022). Chemistry LibreTexts.[Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. (2023). National Institutes of Health.[Link]

Sources

Technical Support Center: Catalyst Removal in 4-Bromo-3-fluoro-5-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical workup step of removing residual catalyst from reactions involving 4-Bromo-3-fluoro-5-methoxypyridine. Given the prevalence of this substrate in the synthesis of complex molecules, particularly in pharmaceutical research, ensuring the purity of the final product is paramount. This resource is designed to be a practical, field-proven guide to navigating the challenges of post-reaction purification.

Introduction: The Challenge of Catalyst Removal with Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] However, the removal of the palladium catalyst from the reaction mixture to meet the stringent purity requirements of the pharmaceutical industry (often below 5 ppm for platinum group metals) presents a significant challenge.[3]

The substrate, this compound, introduces specific complexities. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of stable complexes that are difficult to remove.[4] The electronic nature of the fluoro and methoxy substituents can also influence the reactivity and the state of the palladium species post-reaction.

This guide will address common issues encountered during the workup of palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this specific substrate.

General Catalyst Removal Strategies: A Decision-Making Framework

Choosing the appropriate catalyst removal strategy is crucial for achieving high purity and yield. The selection process depends on the nature of the palladium species (homogeneous vs. heterogeneous), the properties of the product, and the solvent system.

Decision-Making Workflow for Catalyst Removal

G cluster_0 Initial Assessment cluster_1 Heterogeneous Catalyst cluster_2 Homogeneous Catalyst cluster_3 Scavenging Options cluster_4 Final Purification Start Reaction Workup Complete Pd_State Is the Pd Catalyst Homogeneous or Heterogeneous? Start->Pd_State Filtration Filtration through Celite® or a membrane filter Pd_State->Filtration Heterogeneous (e.g., Pd/C) Product_Solubility Is the product soluble in the reaction solvent? Pd_State->Product_Solubility Homogeneous (e.g., Pd(OAc)2) Analysis Analyze for Residual Pd (ICP-MS) Filtration->Analysis Crystallization Crystallization/ Precipitation Product_Solubility->Crystallization No Scavenging Scavenging Product_Solubility->Scavenging Yes Crystallization->Analysis Scavenger_Choice Select Scavenger Type Scavenging->Scavenger_Choice Activated_Carbon Activated Carbon Scavenger_Choice->Activated_Carbon Silica_Scavenger Silica-Based Scavenger (e.g., Thiol, TMT) Scavenger_Choice->Silica_Scavenger Polymer_Scavenger Polymer-Bound Scavenger Scavenger_Choice->Polymer_Scavenger Activated_Carbon->Analysis Silica_Scavenger->Analysis Polymer_Scavenger->Analysis End Product Meets Purity Specs Analysis->End

Caption: Decision workflow for selecting a catalyst removal method.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during the workup of reactions with this compound.

Issue 1: After filtering my reaction mixture through Celite®, I still have high levels of palladium contamination.

  • Possible Cause: The palladium species in your reaction may be homogeneous (dissolved) rather than heterogeneous. Simple filtration is only effective for removing solid-supported catalysts (like Pd/C) or palladium that has precipitated out of solution as Pd(0) black. In many cross-coupling reactions, the active catalyst and its byproducts remain dissolved in the reaction mixture.[5]

  • Troubleshooting Steps:

    • Characterize the Palladium Species: If possible, determine the nature of the residual palladium. It could be a soluble Pd(0) or Pd(II) complex.

    • Employ a Scavenger: After initial filtration, treat the filtrate with a palladium scavenger. The choice of scavenger is critical and depends on the reaction type.

      • For Suzuki and Heck Reactions: Thiol-functionalized silica scavengers are often effective for scavenging both Pd(0) and Pd(II) species.[6]

      • For Buchwald-Hartwig and Sonogashira Reactions: Amine- or triazine-based scavengers, such as those functionalized with trimercaptotriazine (TMT), can be highly effective.[7]

    • Activated Carbon Treatment: As a cost-effective alternative, treatment with activated carbon can be employed.[8] Be aware that activated carbon can sometimes lead to product loss due to non-specific adsorption.[9] A screening of different grades and loadings of activated carbon is recommended.

Issue 2: My product is co-eluting with a colored impurity during column chromatography, which I suspect is a palladium complex.

  • Possible Cause: The pyridine nitrogen in your product or starting material can form a stable, colored complex with palladium, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Pre-Chromatography Scavenging: Before attempting column chromatography, treat the crude product with a suitable scavenger as described in Issue 1. This will remove the majority of the palladium.

    • Aqueous Wash with a Chelating Agent: An aqueous wash of the organic layer with a solution of a mild chelating agent can help remove palladium.

      • A dilute solution of aqueous sodium sulfide (Na₂S) or sodium thiosulfate (Na₂S₂O₃) can precipitate palladium as insoluble palladium sulfide.

      • A wash with an aqueous solution of N-acetylcysteine can also be effective.[3]

    • Optimize Chromatography Conditions: If some palladium complex remains, consider using a different stationary phase or solvent system for chromatography. Sometimes, switching to a more polar or non-polar eluent can improve separation.

Issue 3: I am observing significant product loss when using activated carbon for palladium removal.

  • Possible Cause: The electron-rich nature of the methoxy-substituted pyridine ring may lead to strong adsorption onto the surface of the activated carbon, resulting in product loss.

  • Troubleshooting Steps:

    • Optimize Carbon Loading and Treatment Time: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal. A typical starting point is 5-10 wt% of the crude product. Monitor the palladium levels and product concentration over time to find the optimal treatment duration.

    • Screen Different Types of Activated Carbon: Various grades of activated carbon are available with different surface areas and porosities.[8] Experiment with a few different types to find one that has a high affinity for palladium but a lower affinity for your product.

    • Consider an Alternative Scavenger: If product loss remains high, switch to a more selective scavenger, such as a functionalized silica or polymer resin.[5][7] Although more expensive, these can offer higher product recovery.

Issue 4: After a Suzuki-Miyaura coupling, I am struggling to remove both palladium and boron-containing byproducts.

  • Possible Cause: Suzuki-Miyaura reactions often have byproducts from the boronic acid or ester coupling partner, in addition to the palladium catalyst.[1][2]

  • Troubleshooting Steps:

    • Aqueous Base Wash: An aqueous wash with a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can help to remove unreacted boronic acid and some boron byproducts by converting them to their more water-soluble boronate salts.

    • Oxidative Workup: A wash with a solution of hydrogen peroxide (H₂O₂) under basic conditions can oxidize residual boronic species, making them easier to remove during an aqueous workup.

    • Sequential Purification: First, address the boron impurities with an appropriate aqueous wash. Then, after drying the organic phase, proceed with a palladium scavenging step as outlined previously.

Experimental Protocol: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica

This protocol provides a general guideline for using a common type of palladium scavenger.

  • Reaction Completion and Initial Workup: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, filter it through a pad of Celite®. Perform a standard aqueous workup (e.g., extraction with an organic solvent and washing with brine).

  • Solvent Exchange (if necessary): The efficiency of scavenging can be solvent-dependent. If the reaction solvent is not ideal for scavenging, concentrate the crude product and redissolve it in a suitable solvent like ethyl acetate, toluene, or acetonitrile.

  • Addition of Scavenger: To the solution of the crude product, add 3-5 equivalents (relative to the initial amount of palladium) of thiol-functionalized silica gel.

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the residual palladium concentration.

  • Filtration: Remove the scavenger by filtration. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a sensitive technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Data Summary: Comparison of Common Palladium Scavenging Methods

Scavenging MethodTypical LoadingAdvantagesDisadvantages
Activated Carbon 5-20 wt%Low cost, widely available.[8]Can have low selectivity leading to product loss.[9]
Thiol-Functionalized Silica 3-10 eq. (to Pd)High efficiency for Pd(0) and Pd(II), good product recovery.[6]Higher cost than activated carbon.
TMT-Functionalized Scavengers 3-10 eq. (to Pd)Very high affinity for palladium, effective at low concentrations.[7]Can be more expensive.
Aqueous Wash (e.g., Na₂S) Dilute solutionInexpensive, can be integrated into standard workup.May not be sufficient for very low Pd levels, potential for sulfur-containing impurities.

Reaction-Specific Troubleshooting

Workflow for Troubleshooting Catalyst Removal in Specific Reactions

G cluster_0 Reaction Type cluster_1 Suzuki-Miyaura cluster_2 Buchwald-Hartwig cluster_3 Sonogashira cluster_4 Heck Reaction Identify the Cross-Coupling Reaction Suzuki Suzuki-Miyaura Coupling Reaction->Suzuki Buchwald Buchwald-Hartwig Amination Reaction->Buchwald Sonogashira Sonogashira Coupling Reaction->Sonogashira Heck Heck Reaction Reaction->Heck Suzuki_Issue Common Issue: Residual Boron & Pd Suzuki->Suzuki_Issue Suzuki_Solution Solution: 1. Aqueous Base Wash 2. Pd Scavenger Suzuki_Issue->Suzuki_Solution Buchwald_Issue Common Issue: Strong Pd-Amine Complex Buchwald->Buchwald_Issue Buchwald_Solution Solution: TMT or Amine-Based Scavenger Buchwald_Issue->Buchwald_Solution Sonogashira_Issue Common Issue: Residual Pd & Cu Sonogashira->Sonogashira_Issue Sonogashira_Solution Solution: 1. Aqueous Ammonia Wash (for Cu) 2. Pd Scavenger Sonogashira_Issue->Sonogashira_Solution Heck_Issue Common Issue: Pd(0) Precipitation Heck->Heck_Issue Heck_Solution Solution: 1. Celite Filtration 2. Thiol Scavenger for Soluble Pd Heck_Issue->Heck_Solution

Caption: Troubleshooting catalyst removal for specific reaction types.

  • Buchwald-Hartwig Amination: The product amine can be a strong ligand for palladium, making removal challenging.[10][11] Consider using a scavenger with a very high affinity for palladium, like a TMT-functionalized resin.

  • Sonogashira Coupling: These reactions often use a copper co-catalyst in addition to palladium.[12] To remove both metals, an aqueous wash with dilute ammonium hydroxide can be effective for complexing and removing copper, followed by a specific palladium scavenger.

  • Heck Reaction: The basic conditions of the Heck reaction can sometimes lead to the formation of palladium black (Pd(0)), which can be removed by filtration through Celite®.[7] However, soluble palladium species may still be present, requiring subsequent scavenging.

Conclusion

The removal of palladium catalyst from reactions involving this compound is a critical step that requires careful consideration of the reaction type and the properties of the product. A systematic approach involving initial assessment, selection of the appropriate removal technique, and careful optimization will lead to the desired product purity. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique, and some level of empirical optimization is often necessary.

References

  • Welch, C. J., et al. (2005). Process Analytical Chemistry. Analytical Chemistry, 77(12), 22A-28A.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 454-463.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Negishi, E.-i. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organometals with Organic Halides. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH.
  • Liu, X., & Hartwig, J. F. (2019). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids in Water. Organic Letters, 21(15), 6033-6037.
  • Egle, I., et al. (2018). Heterogeneous Continuous Flow Negishi Cross-Coupling. Organic Process Research & Development, 22(9), 1162-1170.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Housecroft, C. E. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 43(4), 506-518.
  • BenchChem. (2025). Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Retrieved from a relevant BenchChem technical note.
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2342.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Daugulis, O., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. Molecules, 10(4), 524-537.
  • Crudden, C. M., & Sateesh, M. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(2), 198-205.
  • Andrew, G. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from a relevant BenchChem technical note.
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Halogen Reactivity: Bromo vs. Chloro Analogues in Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the choice of a halogen substituent on a substrate is a critical decision that profoundly influences the outcome of a functionalization reaction. For researchers in drug development and materials science, understanding the nuanced reactivity differences between bromo and chloro analogues is paramount for efficient and cost-effective synthesis. This guide provides an in-depth, objective comparison of the performance of bromo versus chloro compounds in key organic transformations, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.

The Fundamental Divide: Unpacking the Reactivity of C-Br vs. C-Cl Bonds

The generally higher reactivity of bromo-substituted compounds compared to their chloro- counterparts is a well-established principle in organic chemistry. This difference is primarily rooted in two key physicochemical properties: bond dissociation energy and leaving group ability.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is around 327 kJ/mol[1]. This lower BDE for the C-Br bond means that less energy is required to cleave it, making bromo-substituted molecules more susceptible to reactions that involve the breaking of this bond.

  • Leaving Group Ability: In many reactions, particularly nucleophilic substitutions and palladium-catalyzed cross-couplings, the halide is expelled as a leaving group. The ability of a leaving group to depart is related to its stability as an anion. Larger anions with the negative charge dispersed over a greater volume are generally more stable and thus better leaving groups. As bromide is a larger and more polarizable ion than chloride, it is a better leaving group[2][3].

This fundamental difference in reactivity dictates the choice of reaction conditions and often the feasibility of a given transformation. While bromo analogues are typically more reactive, necessitating milder conditions, the lower cost and greater commercial availability of chloro-substituted starting materials make them an attractive alternative, especially for large-scale synthesis[1][4][5]. The continuous evolution of catalyst technology is increasingly bridging this reactivity gap, enabling the efficient use of chloroarenes in a wide array of reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. In this context, the choice between a bromo or chloro analogue has significant implications for reaction success. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex, and the general order of reactivity is I > Br > Cl[6][7].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The higher reactivity of aryl bromides is evident in the milder conditions and often higher yields observed compared to aryl chlorides.

Comparative Data: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100295[2]
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001692[2]
4-BromophenolPhenylboronic acidFe₃O₄@SiO₂-NH₂-PdK₂CO₃H₂O/EtOHRT0.597[8]
4-ChlorophenolPhenylboronic acidFe₃O₄@SiO₂-NH₂-PdK₂CO₃H₂O/EtOHRT-No reaction[8]

As the data illustrates, aryl bromides can often be coupled effectively with standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the less reactive aryl chlorides typically necessitate more sophisticated and electron-rich ligands, such as SPhos, to facilitate the challenging oxidative addition step and achieve high yields[2]. In some cases, even with advanced catalysts, aryl chlorides may fail to react under conditions where their bromo counterparts thrive[8].

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

  • To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-methylbiphenyl.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor extract Aqueous Work-up monitor->extract Reaction Complete dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, also demonstrates the superior reactivity of bromo analogues. While aryl bromides react readily, aryl chlorides often require higher temperatures, higher catalyst loadings, or more specialized ligands to achieve comparable results[9].

Comparative Data: Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10090[10]
4-ChloroacetophenoneStyrenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane12085[9]

The data shows that while both bromo- and chloroacetophenone can be coupled with styrene, the chloro analogue requires a more electron-rich and sterically demanding phosphine ligand (P(t-Bu)₃) and a higher reaction temperature to achieve a high yield.

Experimental Protocol: Heck Reaction of 4-Bromoacetophenone

  • In a sealed tube, combine 4-bromoacetophenone (1.0 mmol, 199 mg), styrene (1.2 mmol, 125 mg, 0.14 mL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

  • Add triethylamine (1.5 mmol, 152 mg, 0.21 mL) and N,N-dimethylformamide (DMF) (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (eluent: ethyl acetate/hexanes gradient) to yield the trans-stilbene product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides. However, significant progress has been made in developing catalyst systems that are highly effective for the amination of aryl chlorides, making them viable substrates in many cases[11][12].

Comparative Data: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80295[13]
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH1102492[14]

This comparison highlights that while 2-bromopyridine can be efficiently coupled using a first-generation Buchwald-Hartwig catalyst system, the corresponding chloro-analogue requires a more advanced, sterically hindered biarylphosphine ligand (RuPhos) and higher temperatures to achieve a high yield.

Mechanism of Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdNu Ar-Pd(II)L₂-Nu ArPdX->ArPdNu Transmetalation ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product ArX Ar-X (X = Br, Cl) ArX->ArPdX NuM Nu-M NuM->ArPdX

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend of halogens in nucleophilic aromatic substitution (SNAr) can be less intuitive. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex[15][16]. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.

For SNAr reactions, the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group is crucial to stabilize the Meisenheimer complex[17]. Interestingly, the reactivity order of the halogens is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate through its powerful inductive effect[16]. Since the C-X bond is broken in the fast, second step, the leaving group ability of the halide is less important than its ability to activate the ring towards nucleophilic attack.

Comparative Rate Data: Nucleophilic Aromatic Substitution of 1-Halo-2,4-dinitrobenzenes with Aniline

Halogen (X)Relative Rate
F3300
Cl15.6
Br4.3
I1.0

Data adapted from N. B. Chapman, R. E. Parker, J. Chem. Soc. 1951, 3301.

Grignard Reagent Formation

The formation of Grignard reagents (RMgX) from the reaction of an organic halide with magnesium metal is another area where the reactivity of bromo and chloro analogues differs significantly. The reaction is believed to proceed via a single electron transfer (SET) mechanism at the magnesium surface. The reactivity order follows the C-X bond strength: I > Br > Cl[6][18].

Aryl bromides are generally the preferred substrates for Grignard reagent formation as they strike a good balance between reactivity and stability. Aryl chlorides are less reactive and often require activation methods, such as the use of entrainers (e.g., 1,2-dibromoethane) or highly reactive Rieke magnesium, to initiate the reaction[19]. In some industrial settings, a small amount of the bromo analogue is used to initiate the reaction of the less expensive chloro substrate[19].

Comparative Observations: Grignard Reagent Formation

Aryl HalideEase of InitiationReaction ConditionsObservations
BromobenzeneReadily initiatedMg turnings, THF, refluxExothermic reaction, proceeds smoothly to completion.
ChlorobenzeneDifficult to initiateMg turnings, THF, refluxOften requires an initiator (e.g., I₂, 1,2-dibromoethane, or bromobenzene)[19][20]. Reaction can be sluggish and may not go to completion.

Experimental Protocol: Preparation of Phenylmagnesium Bromide

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 g, 50 mmol) in the flask.

  • Add a small crystal of iodine to the flask.

  • Add anhydrous diethyl ether (10 mL) to the flask.

  • In the dropping funnel, place a solution of bromobenzene (5.0 mL, 47.5 mmol) in anhydrous diethyl ether (20 mL).

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and the appearance of turbidity. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • The resulting greyish solution of phenylmagnesium bromide is ready for use in subsequent reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions[21][22][23]. The phosphonate reagents are typically prepared via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.

In the context of preparing the phosphonate reagents, α-bromo carbonyl compounds are generally more reactive than their α-chloro counterparts in the Michaelis-Arbuzov reaction due to the better leaving group ability of bromide. This can lead to shorter reaction times and milder conditions for the synthesis of the phosphonate precursor.

While the halogen is not directly involved in the olefination step of the HWE reaction itself, its presence in the starting material for the phosphonate synthesis can influence the overall efficiency of the synthetic sequence.

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision to use a bromo or chloro analogue in a functionalization reaction is a strategic one that balances reactivity, cost, and the availability of starting materials[1][4]. Bromo-substituted compounds are the workhorses of many transformations due to their inherent higher reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields. However, the economic advantages of using chloro-substituted starting materials, particularly in large-scale industrial applications, cannot be overstated.

The continuous advancements in catalyst design, particularly the development of highly active and robust ligand systems, are progressively leveling the playing field, making the once-challenging activation of C-Cl bonds increasingly routine. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction parameters are essential for harnessing the full potential of both bromo and chloro analogues in the synthesis of valuable molecules. This guide serves as a foundational resource for researchers to navigate these choices and design more efficient and effective synthetic routes.

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Sources

A Senior Application Scientist's Guide to Strategic Reagent Selection: Exploring Alternatives to 4-Bromo-3-fluoro-5-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold and the Quest for Novelty

The pyridine ring is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, coupled with its metabolic stability, makes it a "privileged scaffold" for designing therapeutic agents targeting a vast array of biological targets.[2][4] Within this class, highly functionalized pyridines like 4-Bromo-3-fluoro-5-methoxypyridine serve as versatile building blocks, enabling the precise introduction of a trisubstituted pyridine motif into complex molecules.

This guide provides an in-depth comparison of viable alternatives to this compound (CAS No. 1256825-73-6).[5] As senior application scientists, our goal is not merely to list substitutes but to provide a strategic framework for reagent selection. We will delve into the causality behind experimental choices, comparing reactivity profiles, synthetic accessibility, and the potential downstream impact on the physicochemical properties of drug candidates. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions that can accelerate discovery timelines and unlock novel chemical space.

The Reference Point: Understanding this compound

This compound is a highly valuable reagent due to its specific arrangement of functional groups, which offers a handle for controlled, regioselective modification.

  • The Bromine Handle (C4): The bromine atom is the primary reactive site for transition metal-catalyzed cross-coupling reactions. It readily participates in oxidative addition to a low-valent palladium or nickel catalyst, initiating powerful bond-forming cascades like the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions.[6][7]

  • The Fluoro Group (C3): The electron-withdrawing fluorine atom modulates the electron density of the pyridine ring, influencing its pKa and reactivity. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

  • The Methoxy Group (C5): The electron-donating methoxy group also influences the electronic properties of the ring and provides an additional vector for modification, either through demethylation to the corresponding pyridone or by influencing the overall lipophilicity and solubility of the final molecule.

The strategic placement of these groups makes this reagent a powerful tool for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Comparative Analysis of Alternative Reagents

The decision to seek an alternative is often driven by a combination of factors including cost, availability, desired reactivity, or the need to explore a different region of chemical space for intellectual property and structure-activity relationship (SAR) studies. Below, we compare several classes of alternatives.

Isomeric and Halogen-Substituted Pyridines

The most direct alternatives involve modifying the halogen or its position on the 3-fluoro-5-methoxypyridine core.

ReagentStructureKey Considerations & Reactivity Profile
This compound COC1=CN=CC(F)=C1BrBenchmark: Standard reactivity in Pd-catalyzed couplings. The C-Br bond is readily activated.
4-Chloro-3-fluoro-5-methoxypyridine COC1=CN=CC(F)=C1ClCost-Effective Alternative: Generally cheaper but less reactive than the bromo-analog. Requires more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) or Ni-catalysis to achieve efficient oxidative addition.[8]
4-Iodo-3-fluoro-5-methoxypyridine COC1=CN=CC(F)=C1IHigh Reactivity: The C-I bond is the most labile, allowing for milder reaction conditions. However, iodo-compounds are often more expensive and can be less stable.
2-Bromo-3-fluoro-5-methoxypyridine COC1=CC(F)=C(Br)N=C1Isomeric Scaffolding: Shifts the point of diversification from C4 to C2. This can profoundly impact the final molecule's 3D shape and interaction with a biological target. Reactivity at the 2-position can sometimes be enhanced due to proximity to the ring nitrogen.[9]
4-Bromo-3-fluoro-2-methoxypyridine COC1=NC=CC(Br)=C1FIsomeric Scaffolding: Places the methoxy group adjacent to the nitrogen, which can alter the pyridine's basicity and coordination to a metal catalyst.[10]
Alternative Leaving Groups: Triflates and Boronic Esters

Beyond halides, other functional groups can serve as excellent partners in cross-coupling reactions, effectively reversing the polarity of the synthetic approach.

ReagentStructureKey Considerations & Reactivity Profile
(3-Fluoro-5-methoxypyridin-4-yl)boronic acid / ester COC1=CN=CC(F)=C1B(OR)2Suzuki Reagent: This turns the pyridine into the nucleophilic partner in a Suzuki coupling.[11] This is advantageous when the other coupling partner is a complex or precious aryl halide. Boronic acids are generally stable and have low toxicity.
3-Fluoro-5-methoxypyridin-4-yl trifluoromethanesulfonate (Triflate) COC1=CN=CC(F)=C1OTfHigh Reactivity Leaving Group: Triflates are excellent leaving groups and often exhibit reactivity comparable to or greater than iodides in oxidative addition. They are synthesized from the corresponding pyridone.

Experimental Workflows & Protocols

Trustworthy protocols are self-validating. The following sections provide detailed methodologies for key transformations, explaining the rationale behind the choice of reagents and conditions.

Workflow 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its boronic acid reagents.[12][13]

Objective: To couple an aryl boronic acid with this compound.

Causality: The catalytic cycle relies on three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[11]

Detailed Protocol:

  • Reagent Preparation: To a dry reaction vial, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by sparging with nitrogen or argon) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L2Pd(0) Active Catalyst OxAdd Oxidative Addition PdII_Aryl L2Pd(II)(Ar)(X) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L2Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Biaryl Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' Product RedElim->Product ArX Ar-X (e.g., 4-Bromo-pyridine) ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex PdII_Amide L-Pd(II)(Ar)(NR'R'') RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product AmineCoord Amine Binding & Deprotonation PdII_Complex->AmineCoord AmineCoord->PdII_Amide ArX Ar-X ArX->OxAdd Amine HNR'R'' + Base Amine->AmineCoord Alternatives center Trisubstituted Pyridine Core (3-Fluoro-5-Methoxy) main This compound (Benchmark Reagent) center->main Standard Handle at C4 alt_halogens Alternative Halogens (Cl, I) center->alt_halogens Tune Reactivity isomers Isomeric Scaffolds (e.g., 2-Bromo-, 2-Methoxy-) center->isomers Explore SAR alt_leaving_groups Alternative Reactivity (Boronic Esters, Triflates) center->alt_leaving_groups Reverse Polarity

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the structural validation of 4-Bromo-3-fluoro-5-methoxypyridine, a substituted pyridine derivative relevant in the development of novel pharmaceutical and agrochemical compounds.[1] We will move beyond a simple recitation of data to explore the causal reasoning behind spectroscopic interpretation, establishing a self-validating workflow that ensures the unequivocal confirmation of the molecular structure.[2] This document is intended for researchers, synthetic chemists, and quality control professionals who rely on robust analytical data to drive their work.

The core challenge in synthesizing complex molecules is not just making them, but proving that you've made the correct one. Isomers—molecules with the same formula but different atomic arrangements—can possess vastly different chemical and biological properties. Spectroscopic analysis provides a non-destructive window into the molecular world, allowing us to map atomic connectivity and confirm identity with high fidelity.[3] This guide will compare the expected spectroscopic signature of this compound with a key isomeric alternative, 3-Bromo-5-methoxypyridine, to illustrate the power of a multi-technique approach.

The Analytical Gauntlet: A Multi-Pronged Spectroscopic Approach

No single technique is sufficient for unambiguous structure determination. True confidence is achieved by integrating data from orthogonal methods, where the strengths of one technique compensate for the limitations of another. Our workflow combines Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Validation & Comparison MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR Infrared (IR) Spectroscopy Identify Functional Groups IR->Data_Integration H_NMR ¹H NMR Proton Environment & Connectivity H_NMR->Data_Integration C_NMR ¹³C NMR Carbon Skeleton C_NMR->Data_Integration F_NMR ¹⁹F NMR Fluorine Environment F_NMR->Data_Integration Comparison Compare to Isomeric Alternatives (e.g., 3-Bromo-5-methoxypyridine) Data_Integration->Comparison Validation Structure Validated Comparison->Validation

Caption: Integrated workflow for structural validation.

Mass Spectrometry: The First Checkpoint

Mass spectrometry provides the molecular weight (MW) and, crucially in this case, evidence of the presence of bromine. Due to the natural abundance of its isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any compound containing a single bromine atom will exhibit a characteristic pair of peaks in its mass spectrum (M+ and M+2) of nearly equal intensity.[4] This is a foundational data point; if this pattern is absent, the compound is not what was intended.

Expected Data for this compound (C₆H₅BrFNO):

  • Molecular Weight: 206.01 g/mol [5][6]

  • Expected Molecular Ion (M+): m/z ≈ 206 (corresponding to ⁷⁹Br) and m/z ≈ 208 (corresponding to ⁸¹Br) with a relative intensity ratio of approximately 1:1.

  • Fragmentation: Aromatic systems tend to produce stable molecular ions.[7] Key fragmentation would likely involve the loss of the methoxy group (-•OCH₃) or the bromine atom (-•Br).[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified solid in a volatile solvent like methanol or dichloromethane.

  • Instrument: A standard GC-MS or direct-infusion EI-MS instrument.

  • Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Analysis: Look for the molecular ion cluster at m/z 206/208. The presence of this signature provides strong initial evidence for the correct elemental composition.

Infrared Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups and the overall "fingerprint" of the compound.[9] For our target molecule, we expect to see characteristic absorptions for the aromatic pyridine ring, the C-O ether linkage, and the carbon-halogen bonds.

Table 1: Predicted IR Absorption Bands

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Causality & Notes
Aromatic Ring C=C / C=N Stretch 1600-1450 Multiple sharp bands are characteristic of the pyridine ring system.[10]
Ether C-O-C Asymmetric Stretch 1275-1200 Strong, characteristic band for aryl-alkyl ethers.
Ether C-O-C Symmetric Stretch 1075-1020 Often a prominent peak.
C-F Bond C-F Stretch 1250-1000 A strong absorption; its exact position is influenced by the aromatic system.[11]
C-Br Bond C-Br Stretch 680-515 Lower frequency due to the higher mass of bromine.[11] This may be in the fingerprint region and harder to assign definitively.

| Aromatic C-H | C-H Stretch | 3100-3000 | Typically weak to medium intensity. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans for a good signal-to-noise ratio.

  • Analysis: Compare the acquired spectrum to the expected bands in Table 1. The presence of strong ether and aromatic bands and the absence of, for instance, hydroxyl (-OH) or carbonyl (C=O) bands provides crucial validation of the functional group framework.

Nuclear Magnetic Resonance: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[12] By analyzing the chemical shifts, coupling constants (splitting patterns), and integration of signals, we can piece together the exact structure. For this compound, we will utilize ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will show signals for the two aromatic protons and the three methoxy protons. The key to differentiating our target from isomers lies in the splitting patterns (J-coupling) caused by interactions between neighboring protons and, importantly, the fluorine atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

  • Methoxy Protons (-OCH₃): Expected as a singlet around δ 3.9-4.1 ppm.

  • Aromatic Proton (H-2): This proton is adjacent to the nitrogen and coupled to the fluorine atom four bonds away (⁴JHF). It is expected to appear as a doublet around δ 8.3-8.5 ppm.

  • Aromatic Proton (H-6): This proton is also adjacent to the nitrogen and is coupled to the fluorine atom two bonds away (²JHF). This coupling is typically larger. It is expected to appear as a doublet around δ 8.3-8.5 ppm.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The presence of the electronegative fluorine atom will cause characteristic splitting of the signals for nearby carbons (C-F coupling).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

  • -OCH₃: ~δ 55-60 ppm.

  • C-5 (C-O): ~δ 155-160 ppm, likely a doublet due to coupling with F (²JCF).

  • C-3 (C-F): ~δ 150-155 ppm, a large doublet due to the direct one-bond coupling (¹JCF).

  • C-4 (C-Br): ~δ 100-110 ppm, likely a doublet due to coupling with F (²JCF).

  • C-2 & C-6: ~δ 140-150 ppm, may appear as doublets due to smaller C-F couplings.

The Isomeric Comparison: A Case for Clarity

Let's compare our predicted data with the known data for an isomer, 3-Bromo-5-methoxypyridine , which lacks the fluorine substituent.

Table 2: Comparative NMR Data

Compound Spectroscopic Feature Expected/Observed Data Differentiating Aspect
This compound ¹H NMR (Aromatic) Two doublets, each split by fluorine (JHF). The presence of H-F coupling is a definitive marker.
(Predicted) ¹³C NMR (Aromatic) Signals for C-3, C-4, and C-5 will be split into doublets by fluorine. C-F coupling patterns are unique to the fluorinated structure.
3-Bromo-5-methoxypyridine ¹H NMR (Aromatic) H-2: d, J=2.4 Hz; H-4: dd, J=2.4, 1.6 Hz; H-6: d, J=1.6 Hz.[13] The splitting pattern is solely due to proton-proton coupling, resulting in more complex signals than simple doublets.

| (Experimental[13]) | ¹³C NMR (Aromatic) | All aromatic carbon signals will be singlets (in a proton-decoupled spectrum). | The absence of C-F coupling is definitive. |

This comparison demonstrates how subtle changes in structure lead to dramatic and unambiguous differences in NMR spectra, making it the ultimate tool for isomer differentiation.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Load Place sample in NMR tube, insert into spinner, and load into spectrometer Prep->Load Tune Tune and match probe for ¹H, ¹⁹F, and ¹³C frequencies Load->Tune Acquire Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra using standard parameters Tune->Acquire Process Apply Fourier Transform, phase correction, and baseline correction Acquire->Process Analyze Analyze chemical shifts, coupling constants (J-values), and integration Process->Analyze Confirm Confirm connectivity and compare against predicted structure and alternatives Analyze->Confirm

Caption: Standard Operating Procedure for NMR Analysis.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14] The choice of solvent can influence chemical shifts, so consistency is key for comparisons.[15][16]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set spectral width to cover δ 0-10 ppm.

    • Ensure sufficient relaxation delay (e.g., d1=2s) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30).

    • Set spectral width to cover δ 0-180 ppm.

    • A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The spectral width should be appropriate for organofluorine compounds.

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.[17]

Conclusion: A Triad of Evidence for Structural Validation

  • Mass Spectrometry confirms the correct molecular weight and the presence of bromine through its distinct isotopic signature.

  • Infrared Spectroscopy validates the presence of the required functional groups (aromatic ring, ether) and the absence of unwanted ones.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides the definitive, high-resolution map of the atomic framework, crucially distinguishing the target molecule from its isomers through unique chemical shifts and coupling patterns.

By following this multi-technique workflow, which combines robust experimental protocols with a deep understanding of spectroscopic principles, researchers can have the utmost confidence in the identity and integrity of their synthesized compounds, a cornerstone of scientific integrity and successful drug development.

References

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Godar, E. M., & Mariella, R. P. (1961). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 15(2), 29-33. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved from [Link]

  • Georgetown University. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1831. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • The Hong Kong University of Science and Technology. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Spectroscopy. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

  • University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26-30. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Wisdomlib. (2024). Chemical structure confirmation: Significance and symbolism. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • R-NMR. (2023). SOP data acquisition. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • VNU University of Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

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Navigating the Bioactive Landscape of Substituted Pyridines: A Comparative Analysis of 4-Bromo-3-fluoro-5-methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its versatile biological activities. The strategic placement of substituents on the pyridine ring can dramatically influence its pharmacokinetic and pharmacodynamic properties. This guide delves into the nuanced world of substituted pyridines, with a specific focus on the isomers of 4-Bromo-3-fluoro-5-methoxypyridine. While direct comparative biological efficacy data for these specific isomers is not extensively available in peer-reviewed literature, this document aims to provide a comprehensive framework for their potential evaluation. By synthesizing information on the known roles of bromo, fluoro, and methoxy substituents, we can construct a predictive analysis of their individual contributions to biological activity and outline the necessary experimental protocols to validate these hypotheses.

The Architectural Significance of Substitution

The biological activity of a pyridine derivative is intricately linked to the electronic and steric properties of its substituents. The interplay between a halogen's electron-withdrawing nature and a methoxy group's electron-donating and hydrogen-bonding capabilities can create a unique pharmacological profile.

The Role of Halogens: Bromine and Fluorine

Halogenation is a well-established strategy in drug design to enhance biological activity. Both bromine and fluorine are electron-withdrawing groups that can significantly alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

  • Fluorine: The small size and high electronegativity of fluorine can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. The introduction of fluorine can also modulate the conformation of a molecule, locking it into a more bioactive shape.

  • Bromine: The larger bromine atom can serve as a "reactive handle" for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The presence of halogens on a pyridine ring has been associated with good antimicrobial activity.

The Influence of the Methoxy Group

The methoxy group (-OCH3) is an electron-donating group that can increase the electron density of the pyridine ring. This can influence the molecule's reactivity and its ability to form hydrogen bonds, which are crucial for molecular recognition at the active sites of enzymes and receptors. Studies on various pyridine derivatives have shown that the presence and position of methoxy groups can enhance antiproliferative activity against cancer cell lines.

A Hypothetical Efficacy Comparison of Isomers

In the absence of direct experimental data, we can postulate the potential differences in biological efficacy based on the relative positions of the bromo, fluoro, and methoxy groups on the pyridine ring. The electronic and steric interplay between these substituents will likely result in distinct biological activities for each isomer.

Isomers of Bromo-fluoro-methoxypyridine:

  • This compound

  • 2-Bromo-3-fluoro-5-methoxypyridine

  • 3-Bromo-2-fluoro-5-methoxypyridine

  • 5-Bromo-2-fluoro-3-methoxypyridine

  • 2-Bromo-5-fluoro-3-methoxypyridine

The specific substitution pattern on each isomer will dictate the overall electron distribution and steric hindrance around the pyridine nitrogen and at different points on the ring, thereby influencing potential interactions with biological targets. For instance, the proximity of the bulky bromine atom to the nitrogen in some isomers could sterically hinder binding to certain receptors. Conversely, the electronic synergy between the fluoro and methoxy groups at different positions could enhance binding to other targets.

Charting the Course for Experimental Validation

To empirically determine the biological efficacy of these isomers, a systematic experimental workflow is essential. This workflow should encompass initial screening for a broad range of activities, followed by more focused assays based on the initial findings.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Comparative Analysis Synthesis Synthesis of Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Activity (e.g., MTT Assay on various cell lines) Purification->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Assay against bacteria/fungi) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease assays) Purification->Enzyme Target Target Identification (e.g., Proteomics, Affinity Chromatography) Anticancer->Target Antimicrobial->Target Enzyme->Target Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target->Pathway ADME In Vitro ADME/Tox (e.g., Microsomal stability, Cytotoxicity) Pathway->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Lead Lead Isomer Identification SAR->Lead

Caption: Experimental workflow for the comparative biological evaluation of pyridine isomers.

Key Experimental Protocols

Below are detailed, step-by-step methodologies for foundational in vitro assays to begin to elucidate the biological efficacy of the this compound isomers.

Protocol 1: MTT Assay for Anticancer Activity

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each isomer in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • This compound isomers (dissolved in DMSO)

  • Bacterial or fungal inoculum

  • Positive control (a known antibiotic or antifungal)

  • Negative control (medium only)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Compound Preparation: Prepare serial dilutions of each isomer in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculation: Add the microbial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

  • Data Analysis: Compare the MIC values of the different isomers to determine their relative antimicrobial potency.

Conclusion and Future Directions

While the current body of scientific literature does not provide a direct comparative analysis of the biological efficacy of this compound isomers, a rational approach based on the known structure-activity relationships of substituted pyridines can guide future research. The proposed experimental workflow and detailed protocols offer a solid foundation for researchers to systematically evaluate these compounds. Such studies are crucial to unlock the therapeutic potential of this class of molecules and to contribute valuable data to the broader field of medicinal chemistry. The elucidation of the structure-activity relationships for these specific isomers could pave the way for the rational design of novel pyridine-based therapeutic agents with enhanced potency and selectivity.

References

Due to the lack of specific literature on the biological efficacy of this compound isomers, this reference list includes general reviews on the structure-activity relationships of substituted pyridines and the role of specific substituents in drug design.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link]

  • Structure-activity relationship of quinolones. PubMed. Available at: [Link]

  • The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. Available at: [Link]

A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Bromo-3-fluoro-5-methoxypyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Building Block Selection in Complex Synthesis

In the intricate world of multi-step organic synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of starting materials is a critical decision point that profoundly impacts the overall efficiency, cost, and environmental footprint of a synthetic route.[1] While the upfront cost of a highly functionalized building block might seem prohibitive, a holistic analysis often reveals a more nuanced picture. This guide provides an in-depth, data-driven comparison of synthetic strategies, centering on the utility of 4-Bromo-3-fluoro-5-methoxypyridine as a strategic starting material. We will explore how the judicious use of such an advanced intermediate can, in many cases, lead to a more cost-effective and sustainable overall process by minimizing step count, increasing overall yield, and reducing the Process Mass Intensity (PMI).[2][3]

This guide is intended for researchers, synthetic chemists, and process development scientists. It aims to provide a framework for evaluating the true cost of a synthetic route, moving beyond the price-per-gram of individual reagents to a more comprehensive understanding of process economics.

Comparative Analysis: The "True Cost" of a Substituted Pyridine Core

To illustrate the strategic advantage of a well-chosen, functionalized starting material, we will compare two hypothetical, yet representative, synthetic routes to a common intermediate: a 3-fluoro-5-methoxypyridine core, which is a prevalent motif in many biologically active molecules.

  • Route A: A convergent approach starting with the commercially available, albeit more expensive, This compound .

  • Route B: A linear synthesis commencing with a simpler, less expensive pyridine derivative, such as 3-hydroxypyridine, requiring several steps to install the desired functional groups.

The following table summarizes the key metrics for this comparative analysis. The cost data is indicative and based on catalog prices for research quantities; actual bulk pricing may vary.[4]

MetricRoute A: Starting with this compoundRoute B: Starting with 3-Hydroxypyridine
Starting Material Cost (per mole) HighLow
Number of Synthetic Steps 1-24-5
Overall Yield (indicative) ~85%~30%
Process Mass Intensity (PMI) (estimated) ~50-100~200-300
Key Advantages - Fewer steps- Higher overall yield- Reduced solvent and reagent usage- Simpler purification- Low initial raw material cost
Key Disadvantages - High upfront cost of starting material- Multiple synthetic steps- Lower overall yield- Increased waste generation- More complex process control

Discussion of Comparative Data:

As the data illustrates, while Route B begins with a more economical starting material, the subsequent synthetic transformations required to achieve the target substitution pattern lead to a significant drop in overall yield and a substantial increase in the Process Mass Intensity (PMI). PMI, a key metric in green chemistry, is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product.[3][5] A lower PMI indicates a more efficient and sustainable process.[6][7]

Route A, despite its higher initial investment in this compound, offers a more streamlined and efficient pathway. The reduced number of steps not only saves time and labor but also minimizes the cumulative loss of material that is inherent in each synthetic transformation and purification step.[8] This translates to a higher overall yield and a significantly lower PMI, making it a more attractive option for scale-up and manufacturing.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its broad functional group tolerance and reliability in forming carbon-carbon bonds.[9][10][11] The following protocol details a representative Suzuki coupling using this compound, a common transformation for this type of substrate.[12]

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.04 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Catalyst and Base: Add palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add 1,4-dioxane and water in a 4:1 ratio. The reaction concentration should be approximately 0.1 M with respect to the bromopyridine.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)2 and PPh3 is a robust and commonly used catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is an effective base for activating the boronic acid, a crucial step in the transmetalation phase of the catalytic cycle.

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: The use of nitrogen is essential to prevent the oxidation of the palladium catalyst, which would lead to catalyst deactivation and lower yields.

Visualization of Synthetic Strategies and Decision Making

To further clarify the comparison between the two synthetic routes, the following diagrams illustrate the workflows.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 4-Bromo-3-fluoro- 5-methoxypyridine A2 Suzuki Coupling A1->A2 A3 Target Intermediate A2->A3 B1 3-Hydroxypyridine B2 Nitration B1->B2 B3 Bromination B2->B3 B4 Fluorination B3->B4 B5 Methylation B4->B5 B6 Target Intermediate B5->B6

Caption: Comparison of synthetic routes.

The following diagram presents a generalized decision-making workflow for selecting a starting material in a multi-step synthesis project.

Decision_Workflow decision decision start Project Initiation decision1 Are functionalized intermediates available? start->decision1 Identify Target Molecule end Route Selection node1 Evaluate cost, purity, and lead time of advanced intermediates decision1->node1 Yes node2 Design de novo synthesis from simple starting materials decision1->node2 No decision2 Perform preliminary cost-effectiveness analysis (PMI, overall yield) node1->decision2 node2->decision2 node3 Proceed with route using advanced intermediate decision2->node3 Advanced intermediate is cost-effective node4 Optimize de novo synthetic route decision2->node4 De novo synthesis is more economical node3->end node4->end

Caption: Reagent selection workflow.

Conclusion: A Paradigm Shift in Synthetic Strategy

The case of this compound serves as a compelling example of a broader principle in modern synthetic chemistry: the pursuit of overall process efficiency often justifies the use of more complex and higher-cost starting materials.[13] By strategically incorporating such building blocks, chemists can significantly shorten synthetic sequences, improve overall yields, and reduce the environmental impact of their processes.[14][15][16] This approach not only accelerates the drug discovery and development timeline but also aligns with the principles of green chemistry, paving the way for more sustainable and economically viable manufacturing processes. As the complexity of therapeutic targets continues to increase, the strategic deployment of advanced intermediates like this compound will undoubtedly play an even more critical role in the future of chemical synthesis.

References

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. (2020-04-24). [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • 93657 PDFs | Review articles in MULTISTEP SYNTHESIS. ResearchGate. [Link]

  • This compound. Lead Sciences. [Link]

  • Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. [Link]

  • Process Mass Intensity (PMI). ACS Green Chemistry Institute. [Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... ResearchGate. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. (2023-02-16). [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. (2023-08-23). [Link]

  • Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. hitec zang. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. National Institutes of Health. [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. National Institutes of Health. (2024-10-03). [Link]

  • Multi Step Synthesis Lab Report. Medium. (2021-01-15). [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. [Link]

  • 4-Bromo-3-fluoropyridine. PubChem. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. National Institutes of Health. [Link]

  • Continuous Flow Multi-Step Organic Synthesis. MIT Open Access Articles. [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. (2023-06-05). [Link]

  • Complexity-Based Metric for Process Mass Intensity in the Pharmaceutical Industry. ResearchGate. [Link]

  • A possible mechanism for the synthesis of substituted pyridines. ResearchGate. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. YouTube. (2025-04-27). [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024-09-20). [Link]

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A Comparative Analytical Guide to 4-Bromo-3-fluoro-5-methoxypyridine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of substituted pyridine intermediates is paramount for ensuring the efficacy, safety, and reproducibility of novel molecular entities. This guide provides a comprehensive analytical comparison of 4-Bromo-3-fluoro-5-methoxypyridine (CAS 1256825-73-6), a key building block, with its structurally related isomers. By presenting a combination of expected analytical data, established characterization protocols, and a comparative framework, this document serves as a practical resource for researchers engaged in the synthesis and application of these versatile scaffolds.

Introduction to this compound

This compound is a halogenated and methoxy-substituted pyridine derivative. The presence of bromo, fluoro, and methoxy groups on the pyridine ring makes it a valuable intermediate for a variety of chemical transformations, particularly in the synthesis of complex organic compounds with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, making it a desirable component in drug discovery pipelines.

This guide will delve into the core analytical techniques required for the unambiguous identification and purity assessment of this compound. We will also draw comparisons with its isomers to highlight the subtle yet critical differences in their analytical signatures.

Molecular and Physical Properties

A foundational aspect of characterization involves understanding the basic molecular and physical properties of the compound and its alternatives.

PropertyThis compound3-Bromo-5-methoxypyridine[1]4-Bromo-5-fluoro-2-methoxypyridine3-Bromo-5-fluoro-2-methoxypyridine
CAS Number 1256825-73-6[2][3]50720-12-2884495-00-5884494-81-9
Molecular Formula C₆H₅BrFNO[2][3]C₆H₆BrNOC₆H₅BrFNOC₆H₅BrFNO
Molecular Weight 206.01 g/mol [2]188.02 g/mol 206.01 g/mol 206.01 g/mol
Purity (Typical) >95%[3]97%Not specifiedNot specified
Storage Conditions Inert atmosphere, 2-8°C[2][3]Not specifiedNot specifiedNot specified

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural determination of organic molecules. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Expected ¹H NMR Data

The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, we expect to see signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring.

CompoundExpected Chemical Shifts (δ, ppm) and Multiplicities
This compound ~8.2 (d, 1H, pyridine-H), ~7.9 (d, 1H, pyridine-H), ~4.0 (s, 3H, OCH₃)
3-Bromo-5-methoxypyridine 8.28 (d, J = 1.6 Hz, 1H), 8.24 (d, J = 2.4 Hz, 1H), 7.36 (dd, J = 2.4, 1.6 Hz, 1H), 3.86 (s, 3H)[1]

Note: The predicted chemical shifts for this compound are based on the analysis of its structural isomers and general principles of NMR spectroscopy. The fluorine atom is expected to introduce splitting in the adjacent proton signals.

Expected ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CompoundExpected Chemical Shifts (δ, ppm)
This compound ~155 (C-O), ~150 (C-F), ~145 (C-H), ~130 (C-H), ~115 (C-Br), ~57 (OCH₃)
3-Bromo-5-methoxypyridine Experimental data not readily available in search results.

Note: The predicted ¹³C NMR chemical shifts for this compound are estimations based on the influence of the substituents on the pyridine ring.

Expected ¹⁹F NMR Data

For fluorinated compounds, ¹⁹F NMR is a crucial technique due to its high sensitivity and wide chemical shift range. It provides direct information about the fluorine environment.

CompoundExpected Chemical Shift (δ, ppm)
This compound -110 to -140 (relative to CFCl₃)

Note: The chemical shift of fluorine in aromatic systems is influenced by the other substituents on the ring.

NMR Experimental Protocol

A robust NMR analysis is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) depends on the solubility of the analyte.

  • Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Filtration: Removing particulate matter is crucial for achieving high-resolution spectra by ensuring a homogeneous magnetic field across the sample.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and confirming its elemental composition. For brominated compounds, the characteristic isotopic pattern of bromine provides a definitive signature.

Expected Mass Spectrum Data

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M and M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom.

FeatureExpected Observation for this compound
Molecular Ion (M⁺) m/z 205 (for C₆H₅⁷⁹BrFNO) and m/z 207 (for C₆H₅⁸¹BrFNO)
Isotopic Pattern Two peaks of approximately equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
High-Resolution MS (HRMS) Calculated m/z for C₆H₅⁷⁹BrFNO⁺: [Exact mass to be calculated]
Mass Spectrometry Experimental Protocol (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like the substituted pyridines discussed here.

Caption: Workflow for GC-MS analysis.

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of a well-characterized internal standard, which allows for the verification of instrument performance and accurate quantification. The distinctive bromine isotopic pattern serves as an internal confirmation of the presence of a bromo-substituent.

Chromatographic Analysis: Assessing Purity

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for determining the purity of chemical compounds and for separating them from impurities and starting materials.

Expected Chromatographic Performance

The retention time of a compound in a chromatographic system is dependent on its polarity and volatility.

CompoundExpected HPLC Retention TimeExpected GC Retention Time
This compound Intermediate polarity, expect a single sharp peak under reversed-phase conditions.Volatile, expect a well-defined peak.
3-Bromo-5-methoxypyridine Less polar than the fluorinated analogue, may have a slightly longer retention time in reversed-phase HPLC.Similar volatility, retention time will depend on the specific GC column and conditions.
HPLC Experimental Protocol (Reversed-Phase)

Reversed-phase HPLC is a versatile technique for the analysis of moderately polar organic compounds.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid added to both solvents to improve peak shape.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Comparative Analysis and Field Insights

While the three isomers—this compound, 4-Bromo-5-fluoro-2-methoxypyridine, and 3-Bromo-5-fluoro-2-methoxypyridine—share the same molecular formula and weight, their distinct substitution patterns lead to different chemical reactivities and spectroscopic properties.

  • NMR Spectroscopy: The relative positions of the substituents will significantly impact the chemical shifts and coupling constants in the NMR spectra, providing a clear method for distinguishing between them. The ¹⁹F NMR will be particularly informative, as the chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring.

  • Chromatography: The differences in polarity due to the placement of the electronegative fluorine and bromine atoms and the electron-donating methoxy group will result in different retention times in both HPLC and GC, allowing for their separation and individual quantification.

  • Reactivity: The position of the bromine atom is critical for its utility in cross-coupling reactions (e.g., Suzuki, Heck), a common application for such building blocks. The electronic environment created by the fluorine and methoxy groups will modulate the reactivity of the C-Br bond.

Conclusion

The robust analytical characterization of this compound is essential for its effective use in research and development. This guide has provided a framework for its analysis using NMR, mass spectrometry, and chromatography. By comparing its expected analytical data with that of its structural isomers and providing detailed, field-tested protocols, we aim to equip researchers with the knowledge necessary to confidently identify, assess the purity of, and ultimately utilize this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of substituted heterocyclic compounds.

References

  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. [Online PDF]. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Online PDF]. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-fluoro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-3-fluoro-5-methoxypyridine. As a substituted halogenated pyridine, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each critical step.

Hazard Profile and Regulatory Classification

Understanding the hazard profile of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, its classification can be reliably inferred from its chemical structure and data on closely related analogues.

As a brominated and fluorinated organic compound, this compound falls under the category of halogenated organic waste .[1] Such compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the hazardous byproducts that can be generated upon improper breakdown, such as hydrofluoric and hydrobromic acid. Disposal must comply with federal, state, and local regulations, which generally prohibit the sewer or standard trash disposal of such materials.[2]

Based on aggregated GHS data for similar pyridine derivatives, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

These hazards dictate the need for stringent personal protection and specialized disposal pathways.

Key Safety & Hazard Data Summary
PropertyValue / ClassificationRationale & Implication
Chemical Class Halogenated Organic CompoundGoverned by specific EPA/RCRA waste codes. Requires incineration at a licensed facility to prevent the release of toxic substances.[1][6]
GHS Hazard Statements H302 (Harmful if swallowed) H312 (Harmful in contact with skin) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H332 (Harmful if inhaled) H335 (May cause respiratory irritation)Dictates the mandatory use of comprehensive Personal Protective Equipment (PPE), including gloves, eye protection, and respiratory protection, to prevent exposure.[3][7]
Physical State Solid (Typical for similar compounds)[8]If a powder or dust, poses an inhalation risk. All handling of the solid or its solutions should be performed in a certified chemical fume hood to minimize aerosolization.[9][10]
Incompatibilities Strong oxidizing agents, strong acids.[10][11]Waste must be segregated and stored away from these materials to prevent potentially violent chemical reactions.[12]

Pre-Disposal Operations: Safety & Handling

Proper disposal begins with safe handling during and after the experimental workflow. The principle is to contain the chemical at the source and prevent unintended exposure or release.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound and its associated waste.[13]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[9][13] Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves, such as butyl rubber or nitrile, and inspect them before each use.[11][14] Always wash hands after removing gloves.

    • Lab Coat: A fully buttoned, flame-resistant lab coat is required to protect clothing and skin.[11]

  • Respiratory Protection: All handling of this compound, whether in solid or solution form, must occur within a properly functioning and certified chemical fume hood to prevent inhalation of vapors or dust.[14] If a fume hood is not available or in the case of a large spill, a full-face respirator with an organic vapor cartridge is necessary.[9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and interim storage of this compound waste, ensuring safety and regulatory compliance until pickup by a certified disposal service.

Step 1: Waste Segregation
  • 1.1 Identify the Waste Stream: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Unused or excess chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, vials).

    • Contaminated cleaning materials (e.g., absorbent pads, wipes).[15]

  • 1.2 Segregate at the Point of Generation: Designate a specific waste container for "Halogenated Organic Waste".[1] Crucially, do not mix this waste stream with non-halogenated organic waste, aqueous waste, or strong oxidizing agents. [12] Mixing incompatible waste streams is a primary cause of laboratory accidents.

Step 2: Containerization
  • 2.1 Select an Appropriate Container:

    • Use a container that is chemically compatible with halogenated pyridines (e.g., glass or high-density polyethylene).

    • The container must have a secure, leak-proof screw-top cap.[2]

    • Ensure the container is in good condition, free from cracks or damage.

  • 2.2 Collect Waste:

    • For solid waste, carefully transfer it into the container, minimizing dust generation.[10]

    • For liquid waste, pour carefully into the container, using a funnel if necessary to prevent spills.

    • For contaminated labware, place it directly into the designated solid waste container.

Step 3: Labeling
  • 3.1 Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[12] Unlabeled waste containers are a serious safety violation.

  • 3.2 Required Information: The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound Waste" . List other components if it is a mixture.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 4: Interim Storage in the Laboratory
  • 4.1 Secure Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10] This area should be a secondary containment bin to catch any potential leaks.

  • 4.2 Ventilation and Segregation: The storage area must be in a well-ventilated location, such as within a fume hood or a ventilated cabinet, and away from heat or ignition sources.[11][14] Ensure it is physically separated from incompatible materials.[10]

  • 4.3 Await Pickup: Keep the container sealed at all times, except when adding waste. Do not overfill the container (leave at least 10% headspace). Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor in a timely manner.[16]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., excess reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe Before Handling assess Hazard Assessment: Is it this compound or contaminated with it? segregate Segregate as 'Halogenated Organic Waste' assess->segregate Yes ppe->assess container Place in a compatible, sealed waste container segregate->container no_mix DO NOT MIX with non-halogenated, aqueous, or reactive waste streams segregate->no_mix label Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->label store Store in designated Satellite Accumulation Area (Secondary Containment, Ventilated) label->store pickup Arrange for pickup by licensed hazardous waste contractor (e.g., Institutional EHS) store->pickup When full or per schedule end Final Disposal: High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Small Spill:

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.[15]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area and alert nearby personnel.[9]

    • If safe to do so, remove any ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[15] Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[4] The standard and most environmentally sound method for halogenated organic compounds is high-temperature incineration with flue gas scrubbing .[9] This process ensures the complete destruction of the organic molecule while scrubbing systems neutralize the resulting acidic gases (HCl, HBr, HF), preventing their release into the atmosphere.

By adhering to this comprehensive guide, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment, protecting our ecosystem, and upholding the highest standards of scientific integrity.

References

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-Fluoro-4-Methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. PubChem Compound Database. Retrieved from [Link].

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link].

  • Pipzine Chemicals. (n.d.). 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from Washington State University Environmental Health & Safety.
  • AiFChem. (n.d.). 4-Bromo-3-fluoro-2-methoxypyridine.
  • Amfluoro. (n.d.). 4-Bromo-3-(difluoromethyl)-5-methoxy-2-(trifluoromethyl)pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link].

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoropyridine. PubChem Compound Database. Retrieved from [Link].

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link].

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link].

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2024). The SW-846 Compendium. Retrieved from [Link].

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.

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Mastering the Safe Handling of 4-Bromo-3-fluoro-5-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, 4-Bromo-3-fluoro-5-methoxypyridine is a valuable building block in the synthesis of novel compounds. However, its halogenated pyridine structure necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the safe handling, personal protective equipment (PPE), and emergency procedures for this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

While specific toxicological data for this compound is not extensively published, its structure as a halogenated pyridine derivative warrants a cautious approach. Structurally similar compounds are known to cause irritation to the skin, eyes, and respiratory tract.[1] Prolonged or significant exposure to pyridines can lead to systemic effects, including damage to the liver, kidneys, and central nervous system.[2][3] Therefore, all handling procedures must be designed to minimize any potential for direct contact or inhalation.

The primary routes of exposure are inhalation of vapors, skin absorption, and eye contact.[2] Due to its organic nature, it is prudent to assume that it can be absorbed through the skin.

Personal Protective Equipment: Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles with side shields, conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes of the chemical, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Nitrile gloves are not recommended as a primary barrier for prolonged contact with pyridine-based compounds.[4]Pyridine and its derivatives can permeate standard nitrile gloves with prolonged contact. Butyl rubber and PVA offer superior resistance. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Provides a barrier against accidental spills on clothing and skin. Flame-resistant material is a prudent precaution for handling organic compounds.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood. If work outside a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[5][6]The fume hood is the primary engineering control to prevent inhalation of vapors. An OV cartridge contains activated carbon to adsorb the organic vapors of the compound. A full-face respirator may be necessary for large spills or in poorly ventilated areas. Personnel must be fit-tested and trained in the use of respirators.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE FumeHood Ensure Fume Hood is Operational Prep->FumeHood SpillKit Verify Spill Kit is Accessible FumeHood->SpillKit Weighing Weighing and Transfer SpillKit->Weighing Proceed to Handling Reaction Reaction Setup Weighing->Reaction Decon Decontaminate Glassware and Surfaces Reaction->Decon After Experiment Waste Segregate and Label Waste Decon->Waste PPE_Removal Properly Remove and Dispose of PPE Waste->PPE_Removal

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Before entering the designated handling area, don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Ensure a spill kit containing appropriate absorbent material (vermiculite, sand, or commercial sorbent), and waste disposal bags is readily accessible.[7]

  • Handling in a Fume Hood:

    • Conduct all manipulations, including weighing, transferring, and reaction setup, within the fume hood.

    • Keep the sash at the lowest possible height that allows for comfortable work.

    • Use glassware that has been inspected for cracks or defects.

  • Post-Handling and Decontamination:

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical. A standard laboratory detergent and water wash is typically sufficient for glassware, followed by a solvent rinse (e.g., acetone or ethanol) to aid in drying.

    • For surface decontamination after minor spills or drips, wipe the area with a cloth dampened with a soap and water solution.[8]

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<100 mL) and Contained Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) or Uncontained Assess->LargeSpill Major Cleanup Cleanup with Spill Kit SmallSpill->Cleanup CallEHS Call Emergency Services/EHS LargeSpill->CallEHS Exposure Exposure Occurs Remove Remove Contaminated PPE Exposure->Remove Flush Flush Affected Area (Eyewash/Shower for 15 min) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency response plan for spills and exposures.

Spill Cleanup Protocol (Minor Spills < 100mL within a fume hood):

  • Alert and Restrict: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[4]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Once the liquid is absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[7]

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a solvent rinse if appropriate.[8]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For large spills (>100mL) or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.[4]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Segregation and Labeling:

  • Waste Stream: All waste containing this compound, including unreacted material, contaminated solvents, and spill cleanup debris, must be collected in a dedicated, properly labeled hazardous waste container.[4]

  • EPA Waste Codes: Based on its characteristics as a halogenated organic compound and its pyridine structure, this waste may fall under EPA hazardous waste codes such as F002 (spent halogenated solvents) or be considered toxic, potentially carrying a D038 code for pyridine if it meets the toxicity characteristic.[10][11][12] Always consult your institution's EHS department for the specific waste codes to use.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Toxic, Irritant).[7]

Disposal Procedure:

  • Collect all waste in a compatible, sealed container.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of North Carolina at Charlotte. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]

  • State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • Public Health England. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-70.
  • Justrite. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

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